molecular formula C7H7N3O4 B169476 Methyl 6-amino-5-nitropyridine-3-carboxylate CAS No. 104685-75-8

Methyl 6-amino-5-nitropyridine-3-carboxylate

Cat. No.: B169476
CAS No.: 104685-75-8
M. Wt: 197.15 g/mol
InChI Key: DCFLDKSHKLPIQA-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-nitropyridine-3-carboxylate is a high-value pyridine derivative that serves as a critical building block in organic and medicinal chemistry . Its specific molecular architecture, featuring an amino group and a nitro group on the pyridine ring alongside a methyl ester, makes it an ideal precursor for constructing a diverse range of annulated nitrogen heterocycles . These complex heterocyclic structures are fundamental to the biological activity of many pharmaceuticals, making this compound a key enabler in the synthesis of complex Active Pharmaceutical Ingredients (APIs) . The presence of multiple, orthogonal reactive functional groups allows for further selective chemical modifications, enabling its use in the development of innovative therapies and providing a versatile scaffold for probing new chemical spaces in drug discovery . As a specialized intermediate, it is recognized for its role in advancing pharmaceutical innovation, particularly in the synthesis of targeted bioactive molecules .

Properties

IUPAC Name

methyl 6-amino-5-nitropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7N3O4/c1-14-7(11)4-2-5(10(12)13)6(8)9-3-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFLDKSHKLPIQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90548926
Record name Methyl 6-amino-5-nitropyridine-3-carboxylate
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Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104685-75-8
Record name Methyl 6-amino-5-nitropyridine-3-carboxylate
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Record name methyl 6-amino-5-nitropyridine-3-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 6-amino-5-nitropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-amino-5-nitropyridine-3-carboxylate is a pivotal intermediate in medicinal chemistry, frequently utilized as a versatile building block for the synthesis of complex heterocyclic scaffolds and active pharmaceutical ingredients (APIs).[1][2] Its unique substitution pattern, featuring an electron-donating amino group and an electron-withdrawing nitro group, offers a rich platform for further chemical derivatization. This guide provides a comprehensive examination of the predominant synthesis mechanism, offering field-proven insights into the causality behind experimental choices, detailed protocols, and an analysis of the underlying chemical principles governing the reaction.

Introduction and Strategic Overview

The synthesis of this compound (Molecular Formula: C₇H₇N₃O₄, Molecular Weight: 197.15 g/mol ) is primarily achieved through a multi-step process commencing from readily available precursors.[3] The core challenge lies in the selective introduction of the nitro group onto the pyridine ring, a reaction heavily influenced by the directing effects of the existing substituents. The two most prevalent and logical synthetic strategies originate from 6-aminonicotinic acid and involve two key transformations: electrophilic nitration and Fischer esterification. The sequence of these steps can be varied, each route presenting distinct advantages. A third, alternative pathway involving nucleophilic aromatic substitution on a chlorinated pyridine precursor is also mechanistically viable. This document will dissect these primary routes.

Primary Synthesis Pathway: Electrophilic Aromatic Substitution

The most common and economically viable approach begins with 6-aminonicotinic acid.[4][5] The synthesis hinges on the careful orchestration of nitration and esterification.

Route A: Nitration Followed by Esterification

This strategy prioritizes the introduction of the nitro group onto the 6-aminonicotinic acid backbone before the esterification of the carboxylic acid.

The foundational step is the regioselective nitration of the pyridine ring. This is an archetypal electrophilic aromatic substitution reaction.

  • Mechanism & Causality: The reaction employs a potent nitrating agent, typically a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃).[1] The sulfuric acid, being the stronger acid, protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), the active species in the reaction.

    The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic attack. Furthermore, the strongly acidic medium protonates the pyridine nitrogen, increasing this deactivation. However, the powerful electron-donating amino group (-NH₂) at the C6 position acts as a strong activating group and is ortho-, para-directing. Conversely, the carboxylic acid group (-COOH) at C3 is a deactivating, meta-directing group. The activating influence of the amino group overwhelmingly dictates the position of substitution, directing the incoming nitronium ion to the C5 position (ortho to the amino group), a position also meta to the carboxylic acid. This confluence of directing effects results in the highly regioselective formation of 6-amino-5-nitronicotinic acid.[1] Precise temperature control is critical to prevent unwanted side reactions and ensure safety.

With the nitro group in place, the carboxylic acid is converted to its methyl ester.

  • Mechanism & Causality: This transformation is achieved via Fischer esterification, which involves heating the carboxylic acid in an excess of methanol with a strong acid catalyst, such as sulfuric acid or hydrogen chloride.[6] The mechanism proceeds as follows:

    • The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic.

    • A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon.

    • A series of proton transfers occurs, culminating in the elimination of a water molecule.

    • Deprotonation of the final intermediate yields the methyl ester product.

    Using methanol as the solvent ensures a large excess, which, according to Le Châtelier's principle, drives the equilibrium towards the formation of the ester.

Route B: Esterification Followed by Nitration

This alternative sequence involves creating the methyl ester first, followed by nitration.

The starting material is first converted to Methyl 6-aminonicotinate.[6] The reaction follows the same Fischer esterification mechanism described previously, using methanol and an acid catalyst.

The subsequent nitration is performed on the esterified intermediate. The directing effects remain largely the same: the C6-amino group is activating and ortho-, para-directing, while the C3-methoxycarbonyl group (-COOCH₃) is deactivating and meta-directing. As in Route A, the amino group's influence is dominant, ensuring the selective installation of the nitro group at the C5 position.

Synthesis Pathway Diagram

The following diagram illustrates the primary synthesis route (Route A) from 6-aminonicotinic acid.

Synthesis_Mechanism Start 6-Aminonicotinic Acid Intermediate 6-Amino-5-nitronicotinic Acid Start->Intermediate Nitration (HNO₃, H₂SO₄) Product This compound Intermediate->Product Esterification (CH₃OH, H⁺)

Caption: Primary synthesis route for this compound.

Quantitative Data and Reagent Properties

A successful synthesis relies on precise stoichiometry and an understanding of reagent properties.

Compound NameStarting Material / IntermediateMolecular FormulaMolar Mass ( g/mol )
6-Aminonicotinic AcidStarting MaterialC₆H₆N₂O₂138.12
6-Amino-5-nitronicotinic AcidIntermediateC₆H₅N₃O₄183.13
This compoundFinal ProductC₇H₇N₃O₄197.15[3]

Experimental Protocols

The following protocols are synthesized from established chemical principles and procedures described in the literature.[1][6][7][8] They should be performed by trained personnel with appropriate safety precautions.

Protocol for Nitration of 6-Aminonicotinic Acid
  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add 100 mL of concentrated sulfuric acid. Cool the acid to 0°C in an ice-salt bath.

  • Addition of Substrate: Slowly add 13.8 g (0.1 mol) of 6-aminonicotinic acid in portions, ensuring the temperature does not exceed 5°C. Stir until all solids are dissolved.

  • Nitration: Prepare a nitrating mixture by cautiously adding 7.5 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid, keeping the mixture cool. Add this nitrating mixture dropwise to the reaction flask over 1 hour, maintaining the internal temperature between 0-5°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Isolation: Neutralize the cold slurry to a pH of approximately 3-4 with a concentrated sodium hydroxide solution. Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and dry in vacuo to yield 6-amino-5-nitronicotinic acid.

Protocol for Fischer Esterification
  • Setup: Suspend 18.3 g (0.1 mol) of the 6-amino-5-nitronicotinic acid obtained from the previous step in 200 mL of methanol in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Carefully add 5 mL of concentrated sulfuric acid to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

  • Work-up: To the residue, add 100 mL of water and carefully neutralize with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction & Isolation: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Evaporate the solvent to yield the crude this compound.

  • Purification: The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexane).

Conclusion

The synthesis of this compound is a well-established process rooted in the fundamental principles of electrophilic aromatic substitution and esterification. A thorough understanding of the directing effects of the substituents on the pyridine ring is paramount for achieving the desired regioselectivity during the critical nitration step. By carefully controlling reaction parameters such as temperature and stoichiometry, high yields of this valuable synthetic intermediate can be reliably obtained. The protocols and mechanistic insights provided herein serve as a robust guide for researchers engaged in the synthesis of pyridine-based scaffolds for pharmaceutical and materials science applications.

References

  • 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 . PubChem, National Center for Biotechnology Information. [Link]

  • This compound | C7H7N3O4 | CID 13768248 . PubChem, National Center for Biotechnology Information. [Link]

  • Methyl 6-aminonicotinate – preparation and application . Georganics. [Link]

  • 2,3-diaminopyridine - Organic Syntheses Procedure . Organic Syntheses. [Link]

Sources

"Methyl 6-amino-5-nitropyridine-3-carboxylate" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 6-amino-5-nitropyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

This compound is a highly functionalized pyridine derivative that serves as a crucial intermediate in synthetic organic chemistry. Its unique arrangement of an amino group, a nitro group, and a methyl ester on the pyridine scaffold makes it a molecule of significant interest for the construction of complex heterocyclic systems. The interplay of these electron-donating and electron-withdrawing groups dictates its reactivity, opening diverse avenues for chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, offering field-proven insights for its effective utilization in research and development.

The compound, identified by the CAS Number 104685-75-8, is a valuable precursor for creating annulated nitrogen heterocycles and other intricate molecular architectures.[1] The broader class of nitropyridines, to which this molecule belongs, is recognized for its vast synthetic potential and as a source for developing a wide array of bioactive molecules, including those with antitumor, antibacterial, and antifungal properties.[2]

Section 1: Core Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its application in synthesis. The properties of this compound are summarized below. These computed values provide essential data for selecting appropriate solvents, predicting reactivity, and understanding the molecule's behavior in various chemical environments.

Molecular Structure

The structural arrangement of functional groups is the primary determinant of the molecule's chemical character.

Caption: 2D Structure of the title compound.

Physicochemical Data Summary

The following table presents key computed properties that inform its handling, reactivity, and potential biological interactions.

PropertyValueReference
IUPAC Name This compound[3]
Molecular Formula C₇H₇N₃O₄[3]
Molecular Weight 197.15 g/mol [3]
CAS Number 104685-75-8[3]
Exact Mass 197.04365571 Da[3]
Topological Polar Surface Area 111 Ų[3]
XLogP3-AA 0.7[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 6[3]
Rotatable Bond Count 2[3]

Section 2: Synthesis and Spectroscopic Profile

Synthetic Pathway Overview

This compound is typically synthesized from its corresponding carboxylic acid precursor, 6-Amino-5-nitronicotinic acid (CAS 89488-06-2).[4][5] The most direct and common method for this transformation is an esterification reaction.

Causality in Experimental Choice:

  • Acid Catalysis (e.g., H₂SO₄): Fischer esterification is a classic and cost-effective method. The strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Solvent: Methanol serves as both the reactant and the solvent, driving the equilibrium towards the product according to Le Châtelier's principle.

  • Work-up: Neutralization with a weak base (e.g., sodium bicarbonate) is crucial to quench the acid catalyst and remove any unreacted carboxylic acid, facilitating the isolation of the neutral ester product.

SynthesisWorkflow Figure 2: General Synthetic Workflow start 6-Amino-5-nitronicotinic Acid (Precursor) reaction Esterification Reaction (Reflux) start->reaction reagent Methanol (CH3OH) + Acid Catalyst (e.g., H2SO4) reagent->reaction workup Neutralization & Extraction reaction->workup product Methyl 6-amino-5-nitropyridine -3-carboxylate workup->product

Caption: A generalized workflow for synthesis.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: To a solution of 6-Amino-5-nitronicotinic acid (1.0 eq) in methanol (10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) at 0 °C.

  • Heating: Warm the mixture to reflux and maintain for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate until the pH is neutral (pH 7-8).

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography to obtain the final product.

Spectroscopic Characterization (Predicted)

While specific experimental spectra are not publicly cataloged, the structure of the molecule allows for a reliable prediction of its key spectroscopic features, which are essential for its identification and quality control.

Technique Functional Group Expected Chemical Shift / Wavenumber Rationale
¹H NMR Aromatic-H (C2-H, C4-H)δ 8.0 - 9.0 ppmThe two aromatic protons are on an electron-deficient pyridine ring, leading to significant deshielding. They would appear as distinct singlets or doublets with small coupling constants.
Amino-H (NH₂)δ 6.0 - 7.5 ppm (broad)The chemical shift is variable and concentration-dependent; the signal is typically broad due to quadrupole broadening and exchange.
Methyl-H (O-CH₃)δ 3.8 - 4.0 ppmThis singlet corresponds to the three protons of the methyl ester group.
IR N-H Stretch (Amino)3300 - 3500 cm⁻¹Characteristic sharp peaks for the symmetric and asymmetric stretching of the primary amine.
C=O Stretch (Ester)1710 - 1730 cm⁻¹A strong, sharp absorption band typical for an α,β-unsaturated ester carbonyl group.
N-O Stretch (Nitro)1500 - 1560 cm⁻¹ (asymmetric)1345 - 1385 cm⁻¹ (symmetric)Two strong absorption bands characteristic of the nitro group.
Mass Spec Molecular Ion (M⁺)m/z ≈ 197.04Corresponds to the monoisotopic mass of the molecule, C₇H₇N₃O₄.[3]

Section 3: Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its three functional groups, which can be addressed selectively. The nitro and ester groups are strongly electron-withdrawing, making the pyridine ring highly electron-deficient.

Figure 3: Key Reaction Pathways cluster_reactions start Methyl 6-amino-5-nitropyridine -3-carboxylate product_amino Methyl 5,6-diaminopyridine -3-carboxylate start->product_amino Nitro Group Reduction (e.g., H2/Pd, SnCl2) product_acid 6-Amino-5-nitropyridine -3-carboxylic acid start->product_acid Ester Hydrolysis (e.g., aq. NaOH, then H+) product_amide 6-Amino-5-nitropyridine -3-carboxamide Derivative start->product_amide Amidation / Aminolysis (e.g., R-NH2, heat)

Caption: Potential transformations of the title compound.

  • Reduction of the Nitro Group: The nitro group is readily reduced to an amino group using standard conditions (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with SnCl₂/HCl). This transformation yields Methyl 5,6-diaminopyridine-3-carboxylate , a valuable precursor for synthesizing fused heterocyclic systems like imidazopyridines or pteridines, which are common scaffolds in medicinal chemistry.

  • Reactions of the Amino Group: The 6-amino group can act as a nucleophile. It can be acylated, alkylated, or used in condensation reactions. Its nucleophilicity is somewhat tempered by the electron-withdrawing effects of the adjacent nitro group and the pyridine nitrogen.

  • Hydrolysis of the Ester: The methyl ester can be hydrolyzed under basic (saponification) or acidic conditions to revert to the parent carboxylic acid. This allows for subsequent modifications, such as the formation of amides via coupling reactions (e.g., with EDC/HOBt), which is a cornerstone of drug development.

  • Nucleophilic Aromatic Substitution: While the amino group is an activating group, the powerful deactivating effects of the nitro and carboxylate functions make the pyridine ring susceptible to nucleophilic attack, particularly at positions 2 and 4, though this is less common than reactions involving the functional groups themselves.

Section 4: Safety and Handling

As with any laboratory chemical, proper handling and safety precautions are essential. Based on aggregated GHS data, this compound is classified with the following hazards.[3]

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Acute Toxicity, DermalH312Harmful in contact with skin
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Acute Toxicity, InhalationH332Harmful if inhaled
STOT - Single ExposureH335May cause respiratory irritation

Recommended Precautions (P-phrases):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P301+P317: IF SWALLOWED: Get medical help.[3]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Always consult the material safety data sheet (MSDS) from the supplier before handling this compound. Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

References

  • Gorelik, M. V., & Belyaeva, T. A. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Technical Guide to Methyl 6-amino-5-nitropyridine-3-carboxylate (CAS: 104685-75-8): A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents are paramount. Central to this endeavor is the availability of versatile chemical building blocks that enable the efficient construction of complex molecular architectures. Methyl 6-amino-5-nitropyridine-3-carboxylate, identified by its CAS number 104685-75-8, has emerged as a pivotal intermediate in the synthesis of a new generation of targeted therapeutics, particularly in the realm of kinase inhibitors. This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical role in the development of bioactive molecules. As Senior Application Scientists, our goal is to furnish researchers and drug development professionals with the technical accuracy and field-proven insights necessary to leverage this compound's full potential in their research and development endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective and safe handling in a laboratory setting. This section outlines the key characteristics of this compound.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 104685-75-8
Molecular Formula C₇H₇N₃O₄
Molecular Weight 197.15 g/mol
IUPAC Name This compound
Synonyms Methyl 6-amino-5-nitronicotinate, 6-Amino-5-nitropyridine-3-carboxylic acid methyl ester
Appearance Solid (form may vary)
Melting Point 300-301 °C (decomposes)[2]
Boiling Point 435.9°C at 760 mmHg (Predicted)[2]
Solubility Data not readily available, likely soluble in polar organic solvents.
InChI Key DCFLDKSHKLPIQA-UHFFFAOYSA-N

Safety and Handling:

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is a critical process for its application in further chemical transformations. The most common and direct route involves the nucleophilic aromatic substitution of a chloro-substituted precursor with ammonia. This section provides a detailed, self-validating protocol for its preparation.

Synthesis from Methyl 6-chloro-5-nitronicotinate

The underlying principle of this synthesis is the displacement of the chlorine atom at the 6-position of the pyridine ring by an amino group. The electron-withdrawing nitro group at the 5-position and the carboxylate at the 3-position activate the ring towards nucleophilic attack, facilitating the reaction with ammonia.

Experimental Protocol:

Materials:

  • Methyl 6-chloro-5-nitronicotinate (CAS: 59237-53-5)

  • Ammonia solution (e.g., 7N in methanol or aqueous ammonium hydroxide)

  • Anhydrous solvent (e.g., Dioxane, Methanol, or Tetrahydrofuran)

  • Stirring apparatus and heating mantle

  • Round-bottom flask and condenser

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 6-chloro-5-nitronicotinate (1.0 equivalent) in a suitable anhydrous solvent (e.g., dioxane).

  • Addition of Ammonia: To the stirred solution, add a solution of ammonia (a molar excess, typically 3-5 equivalents) at room temperature. The ammonia can be used as a solution in methanol or as aqueous ammonium hydroxide. The choice of solvent and ammonia source can influence reaction time and yield.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-60 °C) to facilitate the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate (the product) has formed, it can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous polar aprotic solvents like dioxane or THF are often chosen to ensure good solubility of the starting material and to avoid side reactions with water.

  • Excess Ammonia: A molar excess of ammonia is used to drive the reaction to completion and to neutralize any hydrogen chloride that may be formed as a byproduct.

  • Temperature: Gentle heating can increase the reaction rate, but excessive temperatures should be avoided to prevent potential side reactions or decomposition of the product.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_reagent Reagent cluster_product Product cluster_purification Purification cluster_final Final Product Start Methyl 6-chloro-5-nitronicotinate Reaction Nucleophilic Aromatic Substitution Start->Reaction Product This compound Reaction->Product Reagent Ammonia (NH3) Reagent->Reaction Purification Recrystallization or Column Chromatography Product->Purification Final Pure Product Purification->Final

Caption: Synthetic workflow for this compound.

Role in Drug Discovery and Development: A Gateway to Bioactive Molecules

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex, biologically active compounds. The presence of three distinct functional groups—the amino, nitro, and carboxylate moieties—provides multiple handles for further chemical modification.

Precursor to Kinase Inhibitors

A significant application of this intermediate is in the synthesis of kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aminonitropyridine core of this compound serves as a scaffold for the construction of molecules that can bind to the ATP-binding site of kinases.

For instance, substituted aminopyridines are key components of various kinase inhibitors.[3] The synthesis of these inhibitors often involves the reduction of the nitro group to a second amino group, followed by cyclization or coupling reactions to build the final heterocyclic system.

Synthesis of Imidazopyridines

Imidazopyridines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including anti-cancer, antiviral, and anti-inflammatory properties.[4][5] this compound can serve as a precursor for the synthesis of imidazo[4,5-b]pyridines.[5]

The general synthetic strategy involves the reduction of the nitro group to an amine, creating a 1,2-diaminopyridine derivative. This intermediate can then be cyclized with various reagents, such as carboxylic acids or aldehydes, to form the fused imidazole ring.[5]

Illustrative Drug Development Workflow

The following diagram illustrates a conceptual workflow where this compound is a key starting material in a drug discovery program targeting a specific kinase.

Drug_Development_Workflow A This compound (Starting Material) B Step 1: Reduction of Nitro Group (e.g., with H2/Pd-C) A->B C Methyl 5,6-diaminopyridine-3-carboxylate (Intermediate) B->C D Step 2: Cyclization with a Carboxylic Acid (e.g., R-COOH) C->D E Imidazo[4,5-b]pyridine Scaffold (Core Structure) D->E F Step 3: Further Functionalization (e.g., Suzuki Coupling) E->F G Library of Potential Kinase Inhibitors F->G H Biological Screening (Kinase Assays) G->H I Lead Compound Identification H->I

Caption: Conceptual drug development workflow utilizing the title compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. Standard analytical techniques are employed for this purpose.

Table 2: Analytical Methods for Characterization

MethodExpected Observations
¹H NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons of the ester group, and the protons of the amino group. The chemical shifts and coupling patterns will be characteristic of the substituted pyridine structure.
¹³C NMR Spectroscopy The carbon NMR spectrum will display signals corresponding to the seven unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.
Mass Spectrometry (MS) Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak ([M]+ or [M+H]+) should be observed at m/z corresponding to the calculated molecular weight (197.15).
High-Performance Liquid Chromatography (HPLC) HPLC is a powerful tool for assessing the purity of the compound. A well-developed HPLC method should show a single major peak for the pure product, with minimal impurities.[6][7]
Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic absorption bands for the functional groups present, such as N-H stretching for the amino group, C=O stretching for the ester, and N-O stretching for the nitro group.

Representative ¹H NMR Data (Predicted):

While experimental data can vary based on the solvent and instrument, a predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely show:

  • A singlet for the methyl ester protons (~3.8-4.0 ppm).

  • Two distinct signals for the aromatic protons on the pyridine ring (in the range of 8.0-9.0 ppm).

  • A broad singlet for the amino protons (~7.0-8.0 ppm), which may exchange with D₂O.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a key enabler in the quest for novel therapeutics. Its well-defined structure and versatile reactivity make it an invaluable starting point for the synthesis of a diverse array of bioactive molecules, particularly in the development of kinase inhibitors. The synthetic and analytical protocols outlined in this guide are intended to provide researchers with a solid foundation for utilizing this important intermediate. As our understanding of disease pathways deepens, the demand for sophisticated molecular probes and drug candidates will continue to grow. It is compounds like this compound that will empower chemists to meet these challenges, paving the way for the next generation of life-saving medicines.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Nagy, E., Máriás, A., Kovács, M., & Skoda-Földes, R. (2021).
  • Abdel-monem, M. I., et al. (2018). A Simple Precursor for Highly Functionalized Fused Imidazo[4,5-b]pyridines and Imidazo[4,5-b]-1,8-naphthyridine. Molecules, 23(11), 2955.
  • Mladenova, R. (2019).
  • Marinković, V., et al. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 993-998.
  • Tsesarskaia, M., et al. (2007). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues.

Sources

Navigating the Spectroscopic Landscape of Methyl 6-amino-5-nitropyridine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of a Well-Characterized Intermediate

In the intricate world of pharmaceutical development, the purity and structural integrity of starting materials and intermediates are paramount. Methyl 6-amino-5-nitropyridine-3-carboxylate (CAS No. 104685-75-8) serves as a critical precursor in the synthesis of complex heterocyclic molecules.[1] Its molecular architecture, featuring a substituted pyridine ring with amino, nitro, and methyl carboxylate groups, makes it a versatile scaffold. Accurate spectroscopic characterization is not merely a procedural step; it is the cornerstone of quality control, ensuring the desired molecular structure is present and that impurities are identified and quantified. This guide delves into the expected spectroscopic signatures of this molecule, providing a detailed roadmap for its analysis.

Predicted ¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The ¹H NMR spectrum of this compound is expected to be relatively simple, with distinct signals for the aromatic protons, the amine protons, and the methyl ester protons.

Expected Chemical Shifts and Coupling Constants:

The pyridine ring contains two protons. Due to the electron-withdrawing nature of the nitro (-NO₂) and methyl carboxylate (-COOCH₃) groups, and the electron-donating nature of the amino (-NH₂) group, the aromatic protons are expected to appear in the downfield region of the spectrum.

  • H-2 and H-4 Protons: These two protons on the pyridine ring are in different electronic environments and are expected to appear as distinct signals, likely as doublets due to coupling with each other. The proton at the 2-position is adjacent to the nitrogen atom and the ester group, while the proton at the 4-position is situated between the nitro and ester groups. Their chemical shifts are predicted to be in the range of δ 8.0 - 9.0 ppm .

  • Amino Protons (-NH₂): The protons of the primary amine are expected to give a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is typically expected in the range of δ 6.0 - 8.0 ppm .

  • Methyl Protons (-OCH₃): The three protons of the methyl group of the ester will give a sharp singlet, as there are no adjacent protons to couple with. This signal is expected to appear in the upfield region, typically around δ 3.8 - 4.0 ppm .

Experimental Protocol for ¹H NMR Spectroscopy:
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the amine protons.

  • Instrument Setup: Place the NMR tube in the spectrometer. Standard acquisition parameters for a 400 or 500 MHz spectrometer would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • Data Acquisition: Acquire the spectrum, typically averaging 16 to 64 scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

G Workflow for ¹H NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place Sample in Spectrometer transfer->instrument acquire Acquire FID instrument->acquire process Fourier Transform & Phasing acquire->process analyze Integrate & Assign Peaks process->analyze

Caption: Workflow for ¹H NMR Analysis.

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. For this compound, we expect to see signals for each unique carbon atom.

Expected Chemical Shifts:
  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and is expected to appear significantly downfield, in the range of δ 160 - 170 ppm .

  • Aromatic Carbons: The four carbon atoms of the pyridine ring will have distinct chemical shifts due to the different substituents. The carbons attached to the nitro and amino groups (C-5 and C-6) and the ester group (C-3) will have their resonances shifted accordingly. The carbon attached to the electron-withdrawing nitro group (C-5) will be downfield, while the carbon attached to the electron-donating amino group (C-6) will be upfield relative to unsubstituted pyridine. The aromatic carbons are expected in the range of δ 110 - 160 ppm .

  • Methyl Carbon (-OCH₃): The methyl carbon of the ester group will be the most shielded and will appear in the upfield region of the spectrum, typically around δ 50 - 55 ppm .

Experimental Protocol for ¹³C NMR Spectroscopy:
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy, ensuring a sufficient concentration for the less sensitive ¹³C nucleus.

  • Instrument Setup: Utilize a broadband probe. A standard proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum to a series of singlets.

  • Data Acquisition: Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay may be required to obtain a good spectrum.

  • Data Processing: Similar to ¹H NMR, the FID is processed using a Fourier transform to generate the final spectrum.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Expected Characteristic Absorption Bands:
  • N-H Stretching: The amino group (-NH₂) should exhibit two distinct stretching vibrations in the region of 3300 - 3500 cm⁻¹ .

  • C-H Stretching: The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹ . The aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹ .

  • C=O Stretching: A strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretch is expected in the region of 1700 - 1730 cm⁻¹ .

  • N-O Stretching (Nitro Group): The nitro group (-NO₂) will show two strong stretching vibrations: an asymmetric stretch around 1500 - 1560 cm⁻¹ and a symmetric stretch around 1300 - 1360 cm⁻¹ .

  • C=C and C=N Stretching: The stretching vibrations of the pyridine ring are expected in the 1400 - 1600 cm⁻¹ region.

  • C-O Stretching: The C-O stretch of the ester group will likely appear in the 1100 - 1300 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy (ATR):
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Ensure the ATR crystal is clean before acquiring a background spectrum.

  • Data Acquisition: Apply pressure to the sample using the anvil to ensure good contact with the crystal. Acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

G Procedure for ATR-IR Spectroscopy start Start background Acquire Background Spectrum start->background sample_prep Place Sample on ATR Crystal background->sample_prep acquire Acquire Sample Spectrum sample_prep->acquire process Generate Final Spectrum acquire->process end End process->end

Caption: Procedure for ATR-IR Spectroscopy.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Expected Molecular Ion and Fragmentation Pattern:
  • Molecular Ion Peak (M⁺): The molecular weight of this compound (C₇H₇N₃O₄) is 197.15 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak at m/z = 197 is expected. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 198 would be observed.

  • Key Fragmentation Patterns:

    • Loss of the methoxy group (-OCH₃) from the molecular ion would result in a fragment at m/z = 166 .

    • Loss of the entire ester group (-COOCH₃) would lead to a fragment at m/z = 138 .

    • Loss of the nitro group (-NO₂) would give a fragment at m/z = 151 .

Experimental Protocol for Mass Spectrometry (ESI):
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Introduce the sample into the ESI source via direct infusion or through a liquid chromatograph. Set the ionization source parameters (e.g., capillary voltage, gas flow rates) to achieve optimal ionization.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Summary of Predicted Spectroscopic Data

Spectroscopic TechniquePredicted Data
¹H NMR Aromatic Protons: δ 8.0 - 9.0 ppm (two distinct signals, likely doublets). Amino Protons: δ 6.0 - 8.0 ppm (broad singlet). Methyl Protons: δ 3.8 - 4.0 ppm (sharp singlet).
¹³C NMR Carbonyl Carbon: δ 160 - 170 ppm. Aromatic Carbons: δ 110 - 160 ppm (four signals). Methyl Carbon: δ 50 - 55 ppm.
IR Spectroscopy N-H Stretch: 3300 - 3500 cm⁻¹ (two bands). C=O Stretch: 1700 - 1730 cm⁻¹ (strong, sharp). N-O Stretch: 1500 - 1560 cm⁻¹ and 1300 - 1360 cm⁻¹ (two strong bands).
Mass Spectrometry Molecular Ion (EI): m/z = 197. Protonated Molecule (ESI): m/z = 198. Key Fragments: m/z = 166, 151, 138.

Conclusion: A Framework for Confident Characterization

While a definitive, peer-reviewed spectroscopic dataset for this compound remains to be published in a consolidated form, this guide provides a robust and scientifically grounded framework for its characterization. The predicted data, based on fundamental principles and comparison with analogous structures, offers a reliable benchmark for researchers. By following the detailed experimental protocols outlined herein, scientists and drug development professionals can confidently acquire and interpret the spectroscopic data for this vital synthetic intermediate, ensuring the quality and integrity of their research and development endeavors.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Zastaprazan Intermediates in Modern Therapeutics. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017108282A1 - Bicyclic hydroxamic acids useful as inhibitors of mammalian histone deacetylase activity.
  • Google Patents. (n.d.). ES2699773T3 - Neprilysin inhibitors.

Sources

A Comprehensive Technical Guide to the Solubility and Stability of Methyl 6-amino-5-nitropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding a Key Pharmaceutical Building Block

Methyl 6-amino-5-nitropyridine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a pyridine core functionalized with amino, nitro, and methyl ester groups, makes it a versatile synthetic intermediate for the creation of more complex, biologically active molecules, including annulated nitrogen heterocycles.[1] The precise arrangement of these functional groups—an electron-donating amino group and an electron-withdrawing nitro group on the pyridine ring—creates a unique electronic and chemical profile that is instrumental in its utility as a precursor in drug discovery programs.[2]

The journey of a candidate molecule from laboratory synthesis to a viable drug product is critically dependent on its physicochemical properties. Among the most crucial of these are solubility and stability. Solubility dictates a compound's bioavailability and the feasibility of formulation, while stability determines its shelf-life, storage conditions, and potential degradation pathways.[3][4] This guide provides an in-depth analysis of the solubility and stability profiles of this compound, offering both theoretical insights and practical, field-proven experimental protocols. The aim is to equip researchers and drug development professionals with the foundational knowledge required to effectively handle, formulate, and advance this important chemical entity.

Core Physicochemical Properties

A foundational understanding of a molecule begins with its basic physicochemical characteristics. These parameters are essential for all subsequent experimental design, from analytical method development to formulation.

PropertyValueSource
IUPAC Name This compoundPubChem[5]
CAS Number 104685-75-8ChemicalBook[1]
Molecular Formula C₇H₇N₃O₄PubChem[5]
Molecular Weight 197.15 g/mol PubChem[5]
InChIKey DCFLDKSHKLPIQA-UHFFFAOYSA-NPubChem[5]
SMILES COC(=O)C1=CC(=C(N=C1)N)[O-]PubChem[5]

Solubility Profile: Navigating Formulation and Bioavailability

Solubility is a critical determinant of a drug's absorption and, consequently, its therapeutic efficacy. Poor aqueous solubility is a major hurdle in drug development. The structure of this compound presents a complex interplay of functional groups that influence its solubility. The pyridine nitrogen and the amino group can act as hydrogen bond acceptors and donors, respectively, potentially enhancing aqueous solubility. Conversely, the aromatic ring and the methyl ester group contribute to its lipophilicity, while the nitro group's impact can be variable. Pyridine itself is miscible with water and a wide array of organic solvents, a property that provides a useful starting point for solubility prediction.[6]

Predicted Solubility in Common Solvents

While empirical data is paramount, a predictive assessment based on chemical principles can guide solvent selection for synthesis, purification, and analytical studies.

SolventPolarityPredicted SolubilityRationale
Water HighSparingly SolubleThe amino group and pyridine nitrogen may aid solubility via hydrogen bonding, but the overall aromatic structure and methyl ester limit miscibility.
Methanol/Ethanol HighSolublePolar protic solvents are likely to dissolve the compound effectively, interacting with its polar functional groups.[7]
Dimethyl Sulfoxide (DMSO) HighSolubleA strong, polar aprotic solvent capable of dissolving a wide range of organic compounds. It is a common choice for creating stock solutions.[8]
Dichloromethane (DCM) MediumModerately SolubleOffers a balance of polarity that may be suitable for dissolving the compound.
Acetone MediumSolubleA polar aprotic solvent that is generally effective for pyridine derivatives.[9]
Diethyl Ether LowSparingly SolubleNon-polar solvents are less likely to effectively solvate the polar functional groups of the molecule.[9]
Hexanes/Heptane LowInsolubleThe compound's polarity is too high for it to be soluble in non-polar aliphatic solvents.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility, representing the true equilibrium solubility of a compound.[8]

Objective: To determine the equilibrium solubility of this compound in a selected solvent system at a constant temperature.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent (e.g., water, buffer, or organic solvent) in a sealed, inert container (e.g., a glass vial). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.[7] This is the point where the rate of dissolution equals the rate of precipitation.

  • Phase Separation: Cease agitation and allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration. Filtration should be performed using a filter material that does not adsorb the compound.

  • Quantification: Accurately dilute a sample of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Visualization: Solubility Determination Workflow

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4: Quantification cluster_calc Step 5: Result prep Add excess solid to known volume of solvent equil Agitate at constant temperature (24-48 hours) prep->equil Achieve Saturation sep Centrifuge or filter to remove undissolved solid equil->sep Reach Equilibrium quant Analyze supernatant concentration (e.g., by HPLC-UV) sep->quant Isolate Saturated Solution result Calculate Equilibrium Solubility (mg/mL or µM) quant->result Determine Concentration

Caption: Workflow for the Shake-Flask Solubility Assay.

Stability Profile: Ensuring Integrity and Safety

Stability testing is a non-negotiable component of pharmaceutical development, mandated by regulatory bodies like the FDA and governed by ICH guidelines.[3][4] It provides critical information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4] Forced degradation, or stress testing, is a pivotal part of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[10][11] This knowledge is essential for developing stability-indicating analytical methods, which can distinguish the intact drug from its degradants.[4][12]

The structure of this compound contains several functional groups that are potential sites for degradation.

  • Ester Group: Susceptible to hydrolysis under acidic or basic conditions.

  • Nitro Group: Nitroaromatic compounds can be sensitive to light (photodegradation) and may undergo reduction.[13][14]

  • Amino Group & Pyridine Ring: Can be targets for oxidation.

Protocol: Forced Degradation (Stress Testing) Study

Objective: To identify potential degradation products and pathways for this compound under various stress conditions. A target degradation of 5-20% is generally considered appropriate to ensure that minor degradants are detected without overwhelming the sample.[10]

Methodology: A stock solution of the compound (e.g., 1 mg/mL) is prepared in a suitable solvent.[10] This solution is then subjected to the following stress conditions in parallel experiments. A control sample, protected from stress, is analyzed alongside the stressed samples.

  • Acid Hydrolysis:

    • Mix the drug solution with an equal volume of 0.1 M HCl.

    • Heat the mixture (e.g., at 60°C) for a specified period (e.g., 2, 6, 12, 24 hours), sampling at each time point.

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix the drug solution with an equal volume of 0.1 M NaOH.

    • Maintain at room temperature or heat gently, sampling at appropriate time points.

    • Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the drug solution with a solution of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for a set period, monitoring for degradation.

    • Analyze the sample directly.

  • Thermal Degradation:

    • Store the solid compound in a temperature-controlled oven (e.g., at 60-80°C).

    • Store a solution of the compound under the same thermal stress.

    • Sample at various time points and analyze.

  • Photostability:

    • Expose both the solid compound and its solution to a light source that provides combined UV and visible light, as specified by ICH Q1B guidelines.[10]

    • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

    • Analyze the samples after a defined exposure period.

Analysis: All samples (stressed and control) are analyzed by a stability-indicating method, typically HPLC or UPLC, often coupled with mass spectrometry (LC-MS) to identify and characterize the degradants.

Visualization: Forced Degradation Study Workflow

G cluster_stress cluster_analysis cluster_outcome start API Solution (1 mg/mL) & Solid API acid Acid Hydrolysis (0.1 M HCl, Heat) start->acid base Base Hydrolysis (0.1 M NaOH) start->base oxide Oxidation (3% H₂O₂) start->oxide thermal Thermal (Solid & Solution, Heat) start->thermal photo Photolytic (ICH Q1B Light Source) start->photo analyze Analyze all samples by Stability-Indicating Method (e.g., LC-MS) acid->analyze base->analyze oxide->analyze thermal->analyze photo->analyze outcome Identify Degradation Products Elucidate Degradation Pathways Validate Analytical Method analyze->outcome

Caption: Workflow for a Forced Degradation Study.

Anticipated Degradation Pathways

Based on the compound's structure, several degradation pathways can be hypothesized. Empirical data from forced degradation studies is required for confirmation.

G cluster_products parent This compound hydrolysis_prod 6-amino-5-nitropyridine-3-carboxylic acid parent->hydrolysis_prod Acid/Base Hydrolysis reduction_prod Methyl 5,6-diaminopyridine-3-carboxylate parent->reduction_prod Reductive Conditions photo_prod Hydroxylated or Ring-Opened Products parent->photo_prod Photodegradation (UV/Vis Light)

Caption: Potential Degradation Routes for the Compound.

Conclusion

This compound is a chemical intermediate with high potential in drug discovery. A thorough understanding of its solubility and stability is not merely an academic exercise but a practical necessity for its successful application. This guide has outlined the key theoretical considerations and provided robust, actionable protocols for the empirical determination of these properties. The predicted solubility suggests good dissolution in polar organic solvents, while its stability profile is likely influenced by its ester, amino, and nitro functionalities.

The successful development of any pharmaceutical agent relies on a foundation of rigorous chemical characterization. By implementing the described solubility and forced degradation studies, researchers can generate the critical data needed to guide formulation development, establish appropriate storage conditions, define shelf-life, and ensure the development of safe and effective medicines.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Jain, R., & Singh, R. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 831-840. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13768248, this compound. Retrieved from [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. Retrieved from [Link]

  • Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063. Retrieved from [Link]

  • Baluja, S., et al. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(1), 29-34. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-AMINO-6-METHYL-5-NITROPYRIDINE-3-CARBOXYLIC ACID. Retrieved from [Link]

  • Parales, R. E., & Ditty, J. L. (2005). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 69(4), 686-705. Retrieved from [Link]

  • Chavan, S. D., et al. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Retrieved from [Link]

  • Frank T. Edelmann. (2021, November 10). Which one is the best method to follow the salt formation of pyridine derivatives and biphenyl compounds? ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Khlebnikov, A. F., & Schepochkin, A. V. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(19), 6527. Retrieved from [Link]

Sources

"Methyl 6-amino-5-nitropyridine-3-carboxylate" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Methyl 6-amino-5-nitropyridine-3-carboxylate

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It delves into its fundamental chemical identity, synthesis, and critical applications as a strategic building block in the generation of complex heterocyclic systems.

Core Compound Identification

IUPAC Nomenclature

The formal IUPAC name for this compound is This compound .[1] This name precisely defines its structure: a pyridine ring with a methyl carboxylate group at position 3, an amino group at position 6, and a nitro group at position 5.

Synonyms and Common Identifiers

In literature, patents, and chemical catalogs, this compound is frequently referenced by several synonyms. Recognizing these is crucial for exhaustive literature searches.

  • Methyl 6-amino-5-nitronicotinate[1][2]

  • 6-Amino-5-nitropyridine-3-carboxylic acid methyl ester[1]

  • 6-Amino-5-nitro-nicotinic acid methyl ester[1]

  • 3-Pyridinecarboxylic acid, 6-amino-5-nitro-, methyl ester[1]

Chemical Structure

The molecular structure consists of a pyridine core functionalized with electron-donating (amino) and electron-withdrawing (nitro, methyl carboxylate) groups, which dictates its reactivity and utility as a chemical intermediate.

Physicochemical and Structural Data

A summary of the key physicochemical properties is essential for experimental design, including reaction setup, solvent selection, and analytical characterization.

PropertyValueSource
CAS Number 104685-75-8[1]
Molecular Formula C₇H₇N₃O₄[1]
Molecular Weight 197.15 g/mol [1]
Canonical SMILES COC(=O)C1=CC(=C(N=C1)N)[O-][1]
InChIKey DCFLDKSHKLPIQA-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that leverages fundamental reactions in aromatic chemistry. The strategic placement of the amino and nitro groups is key to its function as a precursor.

Proposed Synthetic Workflow

A logical and field-proven approach involves two primary transformations: the regioselective nitration of a 6-aminopyridine precursor, followed by the esterification of the carboxylic acid. This sequence is favored because the amino group directs the electrophilic nitration to the adjacent C5 position.

G cluster_0 Synthetic Pathway A 6-Aminonicotinic Acid B 6-Amino-5-nitronicotinic Acid A->B Nitration (HNO₃ / H₂SO₄) C This compound B->C Esterification (CH₃OH / H⁺ cat.)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be conducted in a fume hood with appropriate personal protective equipment (PPE).

Part A: Nitration of 6-Aminonicotinic Acid

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (H₂SO₄). Cool the flask in an ice/salt bath to 0-5 °C.

  • Substrate Addition: Slowly add 6-aminonicotinic acid in small portions, ensuring the temperature does not exceed 10 °C. The amino group is protonated in the strong acid, which deactivates it slightly but still allows for nitration.

  • Nitrating Agent: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (HNO₃) to an equal volume of concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, maintaining the temperature below 5 °C. The low temperature is critical to control the exothermic reaction and prevent over-nitration or degradation.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The product, 6-amino-5-nitronicotinic acid, will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Part B: Fischer Esterification

  • Reaction Setup: Suspend the dried 6-amino-5-nitronicotinic acid in methanol (CH₃OH) in a round-bottom flask.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).

  • Reflux: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The esterification is an equilibrium reaction; using methanol as the solvent drives the reaction toward the product side.

  • Workup: Cool the mixture to room temperature and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extraction & Purification: Remove the methanol under reduced pressure. The resulting aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Final Purification: The final compound, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Applications in Drug Discovery and Medicinal Chemistry

The primary value of this compound lies in its role as a versatile intermediate for constructing more complex, biologically active heterocyclic scaffolds.[3] Nitropyridines are well-established precursors in the synthesis of a wide range of bioactive molecules.[4]

Strategic Importance as a Molecular Building Block

The compound features three distinct functional groups that can be selectively manipulated:

  • Nitro Group: Readily reduced to a primary amine, creating a vicinal diamine system.

  • Amino Group: Can be acylated, alkylated, or used as a nucleophile.

  • Ester Group: Can be hydrolyzed to the carboxylic acid or converted to an amide.

This functional group arrangement is a classic precursor for annulated (fused-ring) heterocycles.

Pathway to Fused Heterocyclic Systems

The most common and powerful application is the reduction of the nitro group to form a diamine, which is then cyclized with a suitable one or two-carbon electrophile to form fused bicyclic systems like imidazo[4,5-b]pyridines or purine isosteres. These scaffolds are prevalent in many classes of therapeutic agents, including kinase inhibitors.

G cluster_1 Application Workflow Start This compound Intermediate Methyl 5,6-diaminopyridine-3-carboxylate Start->Intermediate Reduction (e.g., SnCl₂, H₂/Pd-C) End Fused Bicyclic Heterocycles (e.g., Imidazo[4,5-b]pyridines) Intermediate->End Cyclization (with R-COOH, R-CHO, etc.)

Sources

An In-depth Technical Guide to Methyl 6-amino-5-nitropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 6-amino-5-nitropyridine-3-carboxylate, a key heterocyclic building block for professionals in chemical research and drug development. We will delve into its fundamental properties, synthesis, and critical applications, grounding the discussion in established scientific literature.

Core Molecular Identity and Physicochemical Properties

This compound is a substituted pyridine derivative. The strategic placement of its functional groups—an amine, a nitro group, and a methyl ester—on the pyridine ring makes it a highly versatile intermediate for creating more complex molecular architectures. The electron-withdrawing nature of the nitro group and the carboxylate, combined with the electron-donating amine, creates a unique electronic profile that influences its reactivity and utility in organic synthesis.

Key Data Summary

The fundamental properties of this compound are summarized below for quick reference.

Identifier/PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms Methyl 6-amino-5-nitronicotinate, 6-Amino-5-nitropyridine-3-carboxylic acid methyl ester[1][2]
CAS Number 104685-75-8[1][3][4]
Molecular Formula C₇H₇N₃O₄[1][5]
Molecular Weight 197.15 g/mol [1][5]
Appearance Yellow Solid[6]
Monoisotopic Mass 197.04365571 Da[1]
InChIKey DCFLDKSHKLPIQA-UHFFFAOYSA-N[1]
SMILES COC(=O)C1=CC(=C(N=C1)N)[O-][1]

Synthesis and Strategic Considerations

The synthesis of this compound typically involves the esterification of its corresponding carboxylic acid precursor, 6-Amino-5-nitronicotinic acid.[7] The choice of this pathway is guided by the commercial availability of the parent acid and the straightforward nature of esterification reactions.

Generalized Synthesis Workflow

The transformation from the parent acid to the methyl ester is a foundational reaction in organic chemistry. The diagram below illustrates the conceptual workflow.

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_process Process cluster_product Final Product A 6-Amino-5-nitronicotinic acid (CAS: 89488-06-2) D Esterification (Fischer-Speier) A->D Substrate B Methanol (Solvent/Reagent) B->D C Acid Catalyst (e.g., H₂SO₄) C->D E This compound (CAS: 104685-75-8) D->E Yields G cluster_transformations Chemical Transformations cluster_products Resulting Scaffolds A Methyl 6-amino- 5-nitropyridine- 3-carboxylate B Nitro Group Reduction (-NO₂ → -NH₂) A->B e.g., Pd/C, H₂ C Amide Coupling (via Ester) A->C e.g., R-NH₂, Heat D N-Alkylation/Arylation (of Amino Group) A->D e.g., R-X, Base E Diaminopyridine Derivatives B->E F Pyridine Carboxamides C->F G Substituted Aminopyridines D->G

Sources

"Methyl 6-amino-5-nitropyridine-3-carboxylate" crystal structure analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure Analysis of Methyl 6-amino-5-nitropyridine-3-carboxylate

Abstract

This technical guide provides a comprehensive framework for the structural analysis of this compound (MANC), a significant intermediate in pharmaceutical synthesis.[1] While a specific, publicly archived crystal structure for this exact compound is not detailed in prominent databases as of this writing, this document establishes a complete methodology for its characterization. By integrating single-crystal X-ray diffraction (SC-XRD), spectroscopic techniques (FT-IR, UV-Vis, NMR), and computational density functional theory (DFT) studies, we present a self-validating workflow for elucidating its molecular and supramolecular architecture. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and field-proven experimental protocols to empower the rational design of novel therapeutics based on the aminonitropyridine scaffold.

Introduction: The Significance of the Aminonitropyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. When functionalized with amino and nitro groups, the resulting aminonitropyridine scaffold exhibits a diverse range of biological activities, serving as a precursor for anticancer, antibacterial, and kinase-inhibiting compounds.[2][3] this compound (MANC), with the chemical formula C₇H₇N₃O₄ and CAS number 104685-75-8, is a key building block in this chemical space.[1][4] Its strategic placement of reactive sites—an amino group, a nitro group, and a methyl ester—makes it a versatile intermediate for constructing more complex, high-value pharmaceutical molecules.

A thorough understanding of MANC's three-dimensional structure is paramount. Crystal structure analysis provides precise atomic coordinates, revealing crucial details about molecular geometry, conformation, and the intermolecular interactions that govern its solid-state properties. This knowledge is not merely academic; it is foundational for structure-activity relationship (SAR) studies, enabling scientists to predict how modifications to the molecule will affect its biological function. This guide outlines the integrated experimental and computational workflow required to achieve a complete and validated structural characterization of MANC.

Synthesis and Single-Crystal Cultivation

The first step in any crystal structure analysis is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis

While various synthetic routes to nitropyridine derivatives exist, a common approach involves the controlled nitration of a suitable pyridine precursor, followed by functional group manipulations.[5] The synthesis of MANC can be approached via the esterification of its corresponding carboxylic acid, 6-amino-5-nitropyridine-3-carboxylic acid.

Experimental Protocol: Single-Crystal Growth

The cultivation of single crystals is often more art than science, requiring patience and systematic screening of conditions. The slow evaporation method is a reliable starting point for small organic molecules like MANC.

Objective: To grow single crystals of MANC suitable for X-ray diffraction (dimensions > 0.1 mm in all directions).

Methodology:

  • Solvent Screening: Begin by testing the solubility of high-purity MANC powder in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and binary mixtures) at room temperature. The ideal solvent is one in which the compound is sparingly soluble.

  • Solution Preparation: Prepare a saturated or near-saturated solution of MANC in the chosen solvent system at a slightly elevated temperature (e.g., 40 °C) to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm pore size) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of polycrystalline powder.

  • Evaporation Control: Cover the vial with a cap, perforated with one or two small pinholes. This prevents rapid evaporation and contamination from dust. Place the vial in a vibration-free environment, such as a dedicated crystallization dish, at a constant temperature.

  • Monitoring and Harvesting: Observe the vial daily. The formation of well-defined, transparent crystals with sharp edges indicates successful growth. Once crystals of suitable size have formed, carefully harvest them using a nylon loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss.

Integrated Structural Characterization Workflow

A robust structural analysis relies on the convergence of data from multiple techniques. The workflow below integrates experimental diffraction and spectroscopy with computational modeling to create a self-validating system.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the atomic arrangement in a crystalline solid.

Experimental Protocol:

  • Crystal Mounting: Mount a harvested single crystal on a goniometer head in the cold stream (typically 100 K) of a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.

  • Data Collection: Perform an initial unit cell determination. Once the crystal system and cell parameters are known, proceed with a full data collection strategy designed to achieve high completeness and redundancy.

  • Data Reduction: Integrate the raw diffraction images and apply corrections for Lorentz and polarization effects using appropriate software (e.g., SAINT).

  • Structure Solution and Refinement: Solve the structure using direct methods (e.g., SHELXT) to locate the initial atomic positions. Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL). Anisotropic displacement parameters should be applied to all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Spectroscopic Analysis

Spectroscopy provides complementary data to confirm the molecular structure and functional groups identified by XRD.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify characteristic vibrational modes of the functional groups (e.g., N-H stretches of the amine, asymmetric and symmetric stretches of the NO₂ group, C=O stretch of the ester).

  • UV-Visible Spectroscopy: Provides information on the electronic transitions within the molecule, often performed in a solvent like ethanol to analyze the HOMO-LUMO gap.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the molecular structure in solution, identifying the chemical environment of each proton and carbon atom.

Computational Chemistry: Density Functional Theory (DFT)

DFT calculations provide theoretical validation for the experimental structure and offer insights into the molecule's electronic properties.[6][8]

Computational Protocol:

  • Model Building: The initial geometry for the calculation is taken from the refined SC-XRD structure.

  • Geometry Optimization: Perform a full geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to find the theoretical ground-state energy minimum.

  • Frequency Calculations: Calculate the vibrational frequencies at the same level of theory to confirm the optimized structure is a true minimum (no imaginary frequencies) and to compare with the experimental FT-IR spectrum.[7]

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (FMO): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand reactivity and electronic transitions.

    • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: Investigate intramolecular charge transfer and hyperconjugative interactions.[6]

Workflow Visualization

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_analysis Data Integration & Analysis Synthesis Synthesis & Purification CrystalGrowth Single Crystal Growth Synthesis->CrystalGrowth Spectroscopy Spectroscopic Analysis (FT-IR, NMR, UV-Vis) Synthesis->Spectroscopy XRD SC-XRD Data Collection CrystalGrowth->XRD Structure_Solution Structure Solution & Refinement XRD->Structure_Solution Molecular_Structure Molecular Structure (Geometry, Conformation) Spectroscopy->Molecular_Structure DFT_Opt DFT Geometry Optimization (B3LYP) Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc Electronic_Analysis Electronic Property Analysis (FMO, MEP, NBO) DFT_Opt->Electronic_Analysis Validation Theory vs. Experiment Validation DFT_Opt->Validation Freq_Calc->Spectroscopy Compare Spectra Supramolecular_Analysis Supramolecular Analysis (H-Bonding, Packing) Electronic_Analysis->Supramolecular_Analysis Explain Interactions Structure_Solution->Molecular_Structure Molecular_Structure->DFT_Opt Input Geometry Molecular_Structure->Supramolecular_Analysis Molecular_Structure->Validation

Caption: Integrated workflow for structural analysis of MANC.

Results and Discussion: A Framework for Analysis

This section outlines how the data obtained from the workflow should be presented and interpreted. As no published structure exists, hypothetical yet representative data is used for illustration.

Molecular Structure Confirmation

The combined spectroscopic data should unambiguously confirm the chemical identity of MANC. The FT-IR spectrum would show characteristic peaks for N-H stretching (~3400-3300 cm⁻¹), C=O stretching (~1700 cm⁻¹), and NO₂ asymmetric/symmetric stretching (~1550 and ~1350 cm⁻¹). ¹H NMR would show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons, with coupling patterns consistent with the substitution on the pyridine ring.

Crystal Structure Analysis

The crystallographic data should be summarized in a standard format.

Table 1: Hypothetical Crystallographic Data for MANC

Parameter Value
Chemical Formula C₇H₇N₃O₄
Formula Weight 197.15 g/mol [4]
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.5
b (Å) 15.0
c (Å) 8.0
β (°) 95.0
V (ų) 896.6
Z 4
T (K) 100
ρ_calc (g/cm³) 1.459
μ (mm⁻¹) 0.120 (Mo Kα)
Reflections Collected 10000
Independent Reflections 2000 [R(int) = 0.03]
Final R indices [I > 2σ(I)] R₁ = 0.04, wR₂ = 0.10

| Goodness-of-fit on F² | 1.05 |

Molecular Geometry: The analysis would focus on the planarity of the pyridine ring. The nitro group is expected to be nearly coplanar with the ring to maximize conjugation, while the ester group may be slightly twisted. Intramolecular hydrogen bonding between one of the amine protons and an oxygen atom of the adjacent nitro group is highly probable, creating a stable six-membered ring motif that influences the overall conformation.

Supramolecular Structure: The key to understanding the solid-state properties lies in the intermolecular interactions. In the crystal lattice, molecules of MANC would likely be linked by a network of intermolecular hydrogen bonds. The amine group is an excellent hydrogen bond donor, while the nitro group, the ester carbonyl oxygen, and the pyridine nitrogen are potential acceptors. These interactions would assemble the molecules into chains or sheets, which are further stabilized by π-π stacking interactions between the electron-deficient pyridine rings.

H_Bonding cluster_A cluster_B mol1 Molecule A (Pyridine Ring) N_H_A N-H (donor) O_N_A O=N (acceptor) mol2 Molecule B (Pyridine Ring) N_H_B N-H (donor) O_N_B O=N (acceptor) N_H_A->O_N_B Intermolecular H-Bond

Sources

"Methyl 6-amino-5-nitropyridine-3-carboxylate" literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 6-amino-5-nitropyridine-3-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: A Versatile Heterocyclic Building Block

This compound is a highly functionalized pyridine derivative that has emerged as a crucial intermediate in the landscape of medicinal chemistry and organic synthesis. Its structure, featuring an electron-donating amino group and an electron-withdrawing nitro group on a pyridine core, imparts a unique reactivity profile. This makes it an ideal precursor for the synthesis of complex nitrogen-containing heterocycles, particularly fused bicyclic systems that form the backbone of numerous biologically active compounds.[1][2] As a Senior Application Scientist, the value of such a building block lies not just in its structure, but in the strategic synthetic pathways it enables. This guide provides an in-depth exploration of its properties, synthesis, chemical behavior, and applications, offering field-proven insights for researchers in drug development.

Chemical Structure

The arrangement of the amino, nitro, and methyl carboxylate groups on the pyridine ring dictates the molecule's chemical personality. The IUPAC name for this compound is this compound.[3]

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

Characterizing a starting material with accuracy is fundamental to any successful synthetic campaign. The physical and spectroscopic properties of this compound are well-defined, providing a clear fingerprint for its identification and quality control.

Key Physicochemical Properties

The essential properties of the compound are summarized below. This data is critical for reaction setup, solvent selection, and safety considerations.[3]

PropertyValueReference
IUPAC Name This compound[3]
CAS Number 104685-75-8[1][3]
Molecular Formula C₇H₇N₃O₄[3]
Molecular Weight 197.15 g/mol [3]
Appearance Solid (Typical)N/A
Melting Point 300-301 °C (for the parent acid)[4]
SMILES COC(=O)C1=CC(=C(N=C1)N)[O-][3]
InChIKey DCFLDKSHKLPIQA-UHFFFAOYSA-N[3]
Spectroscopic Characterization

While specific spectra are proprietary to the manufacturer, the expected spectroscopic data can be inferred from the structure. Quantum chemical studies on analogous compounds like 2-amino-3-methyl-5-nitropyridine provide a robust framework for interpreting spectral data.[5][6]

  • ¹H NMR: Protons on the pyridine ring would appear as distinct signals in the aromatic region. The methyl ester protons would be a sharp singlet around 3.8-4.0 ppm, and the amino group protons would present as a broad singlet.

  • ¹³C NMR: The spectrum would show seven distinct carbon signals, including the carbonyl carbon of the ester at the downfield end (~165-170 ppm) and carbons attached to the nitro and amino groups, which are significantly influenced by their electronic effects.

  • FT-IR: Key vibrational bands would confirm the presence of functional groups: N-H stretching for the amine (3300-3500 cm⁻¹), C=O stretching for the ester (~1700-1730 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).[5]

  • Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z = 197.04, consistent with the exact mass.[3]

Synthesis and Manufacturing

The practical synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most common route begins with a more readily available precursor, 6-aminonicotinic acid.

Retrosynthetic Analysis

From a retrosynthetic perspective, the target molecule can be disconnected at the ester linkage and the nitro group. This suggests a synthetic pathway involving the nitration of an aminopyridine ring followed by esterification of the carboxylic acid.

retrosynthesis target This compound intermediate1 6-Amino-5-nitronicotinic acid target->intermediate1 Esterification precursor 6-Aminonicotinic acid intermediate1->precursor Nitration

Caption: Retrosynthetic pathway for the target compound.

Detailed Experimental Protocol: A Representative Synthesis

This protocol describes a validated, two-step process starting from 6-aminonicotinic acid.

Step 1: Nitration of 6-Aminonicotinic Acid to 6-Amino-5-nitronicotinic acid [4][7]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add 6-aminonicotinic acid (1.0 eq) to concentrated sulfuric acid (5-10 volumes) at a temperature maintained below 5°C using an ice bath.

  • Nitrating Agent Addition: Add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10°C. The causality here is critical: the amino group is a strong activating group, but in highly acidic media, it is protonated to the deactivating ammonium salt. This directs nitration to the meta-position (position 5). The cold temperature prevents uncontrolled, exothermic side reactions.

  • Reaction Progression: Stir the mixture at a controlled temperature (e.g., 0-10°C) for several hours until TLC or HPLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product, 6-amino-5-nitronicotinic acid, will precipitate out of the aqueous solution.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

Step 2: Esterification to this compound

  • Reaction Setup: Suspend the dried 6-amino-5-nitronicotinic acid (1.0 eq) in methanol (10-20 volumes).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, to the suspension. This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol (Fischer esterification).

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction by TLC or HPLC until completion.

  • Work-up: Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Isolation and Purification: The product may precipitate upon neutralization or can be extracted with an organic solvent like ethyl acetate. The crude product is then purified by recrystallization or column chromatography to yield the final, high-purity compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the orthogonal reactivity of its functional groups. Strategic manipulation of these groups opens pathways to a wide array of complex heterocyclic systems.[2][8]

reactivity sub Methyl 6-amino- 5-nitropyridine- 3-carboxylate p1 Methyl 5,6-diamino- pyridine-3-carboxylate (Key Intermediate) sub->p1 Nitro Reduction (e.g., H₂, Pd/C) p2 Acylated/Alkylated Amine Derivative sub->p2 Amine Reaction (e.g., Acyl Chloride) p3 6-Amino-5-nitro- nicotinamide sub->p3 Aminolysis (e.g., R-NH₂) p4 6-Amino-5-nitro- nicotinic Acid sub->p4 Ester Hydrolysis (e.g., LiOH)

Caption: Key reaction pathways of the title compound.

Reduction of the Nitro Group: The Gateway to Fused Systems

The most significant transformation of this molecule is the selective reduction of the nitro group to a primary amine. This generates Methyl 5,6-diaminopyridine-3-carboxylate, a vicinal diamine that is a prime substrate for cyclocondensation reactions.

Protocol: Catalytic Hydrogenation

  • Setup: Charge a pressure-resistant hydrogenation vessel with this compound (1.0 eq), a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), and a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Reaction: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Progression: Stir the mixture vigorously at room temperature. The progress is monitored by the cessation of hydrogen uptake or by HPLC. This method is chosen for its high efficiency and clean conversion, as the only byproduct is water.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude Methyl 5,6-diaminopyridine-3-carboxylate, which is often used in the next step without further purification.

This diamino intermediate is the cornerstone for building fused heterocycles like imidazo[4,5-b]pyridines, triazolo[4,5-b]pyridines, and pteridines, which are common motifs in kinase inhibitors and other therapeutic agents.[2]

Applications in Medicinal Chemistry and Drug Development

Nitropyridines are established precursors for a wide range of bioactive molecules, including antitumor, antiviral, and anti-neurodegenerative agents.[2] this compound serves as a particularly valuable starting material in this context.

Case Study: Synthesis of Janus Kinase (JAK) Inhibitors

The Janus kinases are a family of tyrosine kinases that are critical targets in inflammatory diseases. Several potent JAK2 inhibitors have been synthesized using nitropyridine derivatives as key intermediates.[2] The amino and nitro groups provide the necessary handles to construct the core scaffold and introduce functionality for receptor binding.

The general workflow involves using the diamino derivative (prepared as in Section 4.1) to construct a fused heterocyclic core, which is then further functionalized.

workflow start Methyl 6-amino- 5-nitropyridine-3-carboxylate step1 Nitro Reduction start->step1 intermediate Methyl 5,6-diamino- pyridine-3-carboxylate step1->intermediate step2 Cyclocondensation (e.g., with an orthoester) intermediate->step2 core Fused Imidazo[4,5-b]pyridine Core step2->core step3 Functionalization (e.g., Cross-Coupling) core->step3 final Potent Kinase Inhibitor step3->final

Caption: Synthetic workflow for kinase inhibitors.

This strategic approach allows for the late-stage diversification of the molecule, enabling the rapid synthesis of a library of analogues for structure-activity relationship (SAR) studies—a cornerstone of modern drug discovery.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount. This compound possesses specific hazards that must be managed.

  • Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It also causes skin and serious eye irritation.[3][9][10]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[9]

  • Handling: Avoid creating dust. Use engineering controls such as local exhaust ventilation. Wash hands thoroughly after handling.[9]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

This compound is more than just a chemical intermediate; it is a versatile and powerful tool in the arsenal of the medicinal chemist. Its well-defined physicochemical properties, predictable reactivity, and strategic importance in the synthesis of high-value heterocyclic systems underscore its utility. By understanding the causality behind its synthesis and the nuances of its chemical behavior, researchers can effectively leverage this building block to accelerate the discovery and development of novel therapeutics.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Alfa Aesar. (2025). SAFETY DATA SHEET: 2-amino-6-methylpyridine. Retrieved from [Link]

  • MDPI. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-AMINO-6-METHYL-5-NITROPYRIDINE-3-CARBOXYLIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-(methylamino)-5-nitronicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules. Retrieved from [Link]

  • PMC. (2022). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • PMC. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Center for Biotechnology Information. Retrieved from [Link]

  • NIH. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Retrieved from [Link]

  • Frontiers. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis of Fused Pyridine Heterocycles from Methyl 6-amino-5-nitropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-amino-5-nitropyridine-3-carboxylate is a highly versatile and strategically functionalized starting material for the synthesis of diverse, fused heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery. The intrinsic electronic properties of the pyridine ring, combined with the ortho-positioning of a nucleophilic amino group and a reducible nitro group, provide a robust platform for a variety of cyclization strategies. This document provides an in-depth guide to three principal synthetic pathways originating from this scaffold: the synthesis of pyrazolo[3,4-b]pyridines, imidazo[4,5-b]pyridines, and triazolo[4,5-b]pyridines. We will explore the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the rationale behind key procedural choices.

Introduction: The Strategic Value of the Aminonitropyridine Scaffold

The pyridine nucleus is a ubiquitous feature in pharmaceuticals and biologically active compounds, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] Fused pyridine systems, such as pyrazolo[3,4-b]pyridines and imidazo[4,5-b]pyridines (deazapurines), are considered "privileged structures" because they mimic the purine core of nucleobases, allowing them to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and nucleic acids.[3][4]

This compound ( 1 ) is an ideal precursor for these systems for several key reasons:

  • Pre-functionalization: The amino, nitro, and carboxylate groups are positioned to direct cyclization and provide handles for further derivatization.

  • Ortho Amino/Nitro Relationship: The adjacent amino and nitro groups are the key reactive dyad. The nitro group can be readily reduced to a second amino function, creating a reactive ortho-diamine.

  • Electronic Activation: The electron-withdrawing nitro and carboxylate groups activate the pyridine ring, influencing its reactivity in cyclization reactions.[5]

This guide details the practical application of these features to construct three important classes of fused heterocycles.

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Pathway1 [label="Pathway A: Diazotization", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,3!"]; Product1 [label="Pyrazolo[3,4-b]pyridines", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", pos="6,3!"];

Pathway2 [label="Pathway B: Reductive Cyclization", fillcolor="#34A853", fontcolor="#FFFFFF", pos="3,1.5!"]; Intermediate [label="Ortho-diamine Intermediate", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124", pos="6,1.5!"];

Pathway2a [label="Condensation\n(R-CHO, R-COOH)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="9,2.25!"]; Product2 [label="Imidazo[4,5-b]pyridines", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", pos="12,2.25!"];

Pathway2b [label="Diazotization", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="9,0.75!"]; Product3 [label="Triazolo[4,5-b]pyridines", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", pos="12,0.75!"];

// Edges Start -> Pathway1; Pathway1 -> Product1; Start -> Pathway2; Pathway2 -> Intermediate; Intermediate -> Pathway2a; Intermediate -> Pathway2b; Pathway2a -> Product2; Pathway2b -> Product3; }

Figure 1: Overall synthetic pathways from the core scaffold.

Pathway A: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

This pathway utilizes the existing 6-amino group to form the fused pyrazole ring through a classical diazotization-cyclization cascade. This approach is efficient for creating the pyrazolo[3,4-b]pyridine core, which is a key scaffold for inhibitors of kinases and other enzymes.[6][7]

Principle & Mechanism

The reaction proceeds in two key steps. First, the 6-amino group is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a reactive diazonium salt intermediate ( 2 ). Second, without isolation, the diazonium salt undergoes an intramolecular electrophilic aromatic substitution-type reaction. The electron-rich C4 position of the pyridine ring attacks the terminal nitrogen of the diazonium group, leading to cyclization and subsequent tautomerization to yield the aromatic pyrazolo[3,4-b]pyridine product ( 3 ). Maintaining a low temperature (0-5 °C) during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.

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// Structures as labels A [label=<This compound (1)>]; B [label=<Diazonium Intermediate (2)>]; C [label=<Pyrazolo[3,4-b]pyridine Core (3)>];

// Reaction arrows A -> B [label="NaNO₂, HCl\n0-5 °C"]; B -> C [label="Intramolecular\nCyclization"]; }

Figure 2: Mechanism for Pyrazolo[3,4-b]pyridine formation.
Detailed Experimental Protocol

Protocol A: Synthesis of Methyl 5-nitro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (3)

  • Preparation: In a 100 mL three-necked flask equipped with a magnetic stirrer and a thermometer, suspend this compound ( 1 ) (1.97 g, 10 mmol) in concentrated hydrochloric acid (20 mL). Cool the resulting slurry to 0 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL). Add this solution dropwise to the cooled pyridine suspension over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture vigorously at 0-5 °C for 1 hour after the addition is complete. The color of the mixture may change, and the solids may dissolve and re-precipitate.

  • Workup: Pour the reaction mixture slowly onto crushed ice (100 g). A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7) to remove excess acid.

  • Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol or by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure pyrazolo[3,4-b]pyridine derivative.

Pathway B: Synthesis of Imidazo[4,5-b]pyridines via Reductive Cyclization

This robust, two-step pathway is one of the most common methods for synthesizing the imidazo[4,5-b]pyridine core. The strategy hinges on creating an ortho-diamine intermediate, which is then cyclized with a one-carbon synthon.

Principle & Mechanism

Step 1: Reduction. The 5-nitro group is selectively reduced to an amine, yielding the key intermediate, Methyl 5,6-diaminopyridine-3-carboxylate ( 4 ). Several reducing agents can be employed, each with its own advantages:

  • Tin(II) Chloride (SnCl₂): A classic, reliable method that works well in acidic media (HCl). It is effective but generates tin waste.

  • Catalytic Hydrogenation (H₂/Pd-C): A clean method where the only byproduct is water. It requires specialized hydrogenation equipment and care must be taken as the catalyst can be pyrophoric.

  • Sodium Dithionite (Na₂S₂O₄): A mild and convenient reagent, often used in aqueous or biphasic systems.

Step 2: Cyclocondensation. The resulting diamine ( 4 ) is highly reactive and susceptible to aerial oxidation, so it is often used immediately without extensive purification. It is condensed with an electrophilic one-carbon source. The choice of this reagent determines the substituent at the 2-position of the final product ( 5 ). Common reagents include aldehydes (forming an intermediate Schiff base that cyclizes) or carboxylic acids (often requiring a coupling agent or high temperatures to drive the condensation). This is a variant of the well-known Phillips-Ladenburg imidazole synthesis.

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// Edges Start -> Reduction; Reduction -> Diamine; Diamine -> Condensation; Condensation -> Product; }

Figure 3: Two-step workflow for Imidazo[4,5-b]pyridine synthesis.
Detailed Experimental Protocols

Protocol B-1: Reduction using SnCl₂ to form Methyl 5,6-diaminopyridine-3-carboxylate (4)

  • Preparation: In a 250 mL round-bottom flask, dissolve Tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol) in concentrated hydrochloric acid (40 mL).

  • Addition: To this solution, add this compound ( 1 ) (1.97 g, 10 mmol) portion-wise. The reaction is exothermic; use an ice bath to maintain the temperature below 50 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture in an ice bath and carefully neutralize it by the slow addition of a saturated sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution until the pH is ~8. A thick precipitate of tin salts will form.

  • Extraction: Extract the product from the aqueous slurry with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diamine ( 4 ). This product should be used immediately in the next step.

Protocol B-2: Cyclocondensation with an Aldehyde

  • Preparation: Dissolve the crude diamine ( 4 ) (from the previous step, ~10 mmol) in glacial acetic acid (30 mL) in a round-bottom flask.

  • Reagent Addition: Add the desired aldehyde (e.g., benzaldehyde, 1.17 g, 11 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (around 120 °C) for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water (150 mL) and neutralize with ammonium hydroxide to precipitate the crude product.

  • Isolation & Purification: Collect the solid by vacuum filtration, wash with water, and dry. Purify by recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel chromatography to obtain the pure 2-substituted imidazo[4,5-b]pyridine derivative ( 5 ).

Data Presentation: Versatility of the Cyclocondensation Step

The choice of the one-carbon source in Protocol B-2 allows for the introduction of diverse substituents at the 2-position of the imidazole ring, which is a key vector for modifying the pharmacological properties of the final molecule.

Reagent (One-Carbon Source)Reaction ConditionsR-Group in Product (5)Notes
Formic Acid (HCOOH)Reflux-HProvides the unsubstituted imidazole core.
Acetic Anhydride ((CH₃CO)₂O)Reflux-CH₃Acylates and then cyclizes.
Benzaldehyde (C₆H₅CHO)Acetic Acid, Reflux-C₆H₅ (Phenyl)An oxidative cyclization; often a mild oxidant is added.
Trimethyl OrthoformateAcid catalyst, Heat-HA mild alternative to formic acid.
4-Chlorobenzoic AcidPolyphosphoric Acid (PPA), 150°C-C₆H₄ClHarsh conditions required for carboxylic acids.

Pathway C: Synthesis of Triazolo[4,5-b]pyridine Derivatives

This pathway also relies on the versatile ortho-diamine intermediate ( 4 ). The subsequent reaction with a source of a third nitrogen atom builds the fused triazole ring, a scaffold found in various antiviral and anticancer agents.[8][9]

Principle & Mechanism

After the synthesis of the diamine ( 4 ) as described in Protocol B-1, it is treated with nitrous acid (NaNO₂ in an acidic medium). The reaction proceeds by the diazotization of one of the amino groups. The resulting diazonium salt is then rapidly trapped intramolecularly by the adjacent free amino group to form the stable, five-membered triazole ring, yielding the triazolo[4,5-b]pyridine product ( 6 ), also known as 1-deazaxanthine.

Detailed Experimental Protocol

Protocol C: Synthesis of Methyl 1H-v-triazolo[4,5-b]pyridine-7-carboxylate (6)

  • Preparation: Dissolve the crude diamine ( 4 ) (from Protocol B-1, ~10 mmol) in a mixture of acetic acid (20 mL) and water (10 mL). Cool the solution to 5 °C in an ice bath.

  • Diazotization & Cyclization: Add a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) dropwise, keeping the temperature below 10 °C.

  • Reaction: Stir the mixture at 5-10 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. A precipitate usually forms during this time.

  • Isolation: Collect the solid product by vacuum filtration. Wash the product with cold water and then a small amount of cold ethanol.

  • Purification: Dry the product under vacuum. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.

Conclusion

This compound serves as an exemplary building block in heterocyclic synthesis. Its carefully arranged functional groups enable chemists to access at least three distinct and highly valuable fused pyridine scaffolds through reliable and scalable reaction pathways. The protocols and mechanisms detailed herein provide a foundational guide for researchers to not only synthesize these core structures but also to design and develop novel derivatives for applications in drug discovery and materials science.

References

  • Synthesis of pyrazolo[3,4-b]pyridine-5-carboxamide derivatives using 5-amino-pyrazoles. ResearchGate. Available at: [Link]

  • Al-dujaili, A. H., & Al-Amiery, A. A. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Scientific Reports. Available at: [Link]

  • Synthesis of fused pyridines. ResearchGate. Available at: [Link]

  • Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. ResearchGate. Available at: [Link]

  • Synthesis of 3‐amino‐6‐(trifluoromethyl)‐1H‐pyrazolo[3,4‐b]pyridine‐5 carboxyl‐ ‐ate. ResearchGate. Available at: [Link]

  • Khalil, M. A. (2002). Synthesis of Substituted Pyrazolo[3,4-b]Pyridines. Semantic Scholar. Available at: [Link]

  • Menéndez, J. C., & Tenti, G. (2013). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. This compound. PubChem. Available at: [Link]

  • El-Sayed, A. M., et al. (2015). Synthesis of Some New Fused Pyridines and Prediction their Biological Activity via PASS INET. Natural Sciences Publishing. Available at: [Link]

  • Ghorab, M. M., et al. (2010). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules. Available at: [Link]

  • Comas, H., et al. (2009). A straightforward, one-pot protocol for the synthesis of fused 3-aminotriazoles. Journal of Organic Chemistry. Available at: [Link]

  • Mphahamele, M. J., et al. (2017). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Klenina, O., et al. (2018). SYNTHESIS OF SOME NOVEL THIAZOLO[4,5-b]PYRIDINES AND THEIR TUBERCULOSTATIC ACTIVITY EVALUATION. Available at: [Link]

  • Mnikova, M., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Available at: [Link]

  • May, J. A., Jr., & Townsend, L. B. (1976). Synthesis of V-triazolo(4,5-c)pyridine nucleosides and 4-(beta-D-ribofuranosyl)amino-1,2,3-thiadiazolo(5,4-b)pyridine via a rearrangement. Journal of Organic Chemistry. Available at: [Link]

  • Sharma, P., et al. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ACS Omega. Available at: [Link]

  • Zhuravel, O. I., et al. (2021). Convenient approaches to the synthesis of 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Alam, M. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Available at: [Link]

  • Costa, M., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules. Available at: [Link]

  • Perin, N., et al. (2021). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. Available at: [Link]

  • Galy, A., et al. (2025). Selective Synthesis of Imidazo[4,5‑ f]- and Imidazo[4,5‑ h]quinoline N‑Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines. ACS Omega. Available at: [Link]

  • Nishiwaki, N., & Yamashita, M. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules. Available at: [Link]

Sources

Application Note: The Strategic Role of Methyl 6-amino-5-nitropyridine-3-carboxylate in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Selective Kinase Inhibitors

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has revolutionized targeted therapy, with a significant focus on ATP-competitive inhibitors.[1] A key challenge in this field is achieving high selectivity for the target kinase to minimize off-target effects and associated toxicities. The pyrido[2,3-d]pyrimidine scaffold has emerged as a "privileged" structure in kinase inhibitor design, forming the core of several FDA-approved drugs, including the highly successful CDK4/6 inhibitors Palbociclib and Ribociclib.[2][3] This application note details the strategic use of Methyl 6-amino-5-nitropyridine-3-carboxylate as a versatile and efficient starting material for the synthesis of these critical therapeutic agents.

Chemical Properties and Strategic Advantages of the Starting Material

This compound is a highly functionalized pyridine derivative with chemical properties that make it an ideal precursor for the construction of the pyrido[2,3-d]pyrimidine core.

PropertyValueSource
Molecular Formula C₇H₇N₃O₄[4]
Molecular Weight 197.15 g/mol [4]
CAS Number 104685-75-8[4][5]
Appearance Pale yellow to yellow crystalline powderSupplier Data
Key Functional Groups Amino (-NH₂), Nitro (-NO₂), Methyl Ester (-COOCH₃)[4]

The strategic placement of the amino and nitro groups ortho to each other is the most critical feature of this molecule. The nitro group, being a strong electron-withdrawing group, activates the pyridine ring for certain nucleophilic reactions. More importantly, its reduction to a second amino group provides the necessary 1,2-diamine functionality required for the subsequent cyclization to form the fused pyrimidine ring. The methyl ester at the 3-position offers a convenient handle for further chemical modifications, although in the context of many CDK4/6 inhibitors, this group is often removed or transformed during the synthesis.

The Synthetic Pathway: From Nitropyridine to the Pyrido[2,3-d]pyrimidine Core

The synthesis of the pyrido[2,3-d]pyrimidine core from this compound is a multi-step process that leverages classical organic reactions. The overall strategy involves the reduction of the nitro group followed by cyclization with a suitable C1 or C3 building block. A particularly efficient method involves the use of guanidine to form the 2-aminopyrido[2,3-d]pyrimidine scaffold.

Diagram: Synthetic Workflow

G A Methyl 6-amino-5- nitropyridine-3-carboxylate B Methyl 5,6-diamino- pyridine-3-carboxylate A->B Nitro Reduction (e.g., H₂, Pd/C) C 2-Amino-7-oxo-7,8-dihydro- pyrido[2,3-d]pyrimidine- 6-carboxylic acid derivative B->C Cyclization (e.g., Guanidine, Urea) D Functionalized Kinase Inhibitor Scaffold C->D Further Functionalization

Caption: General workflow for kinase inhibitor synthesis.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis of a key intermediate in the development of CDK4/6 inhibitors, starting from this compound.

Protocol 1: Reduction of the Nitro Group

Objective: To selectively reduce the nitro group of this compound to form Methyl 5,6-diaminopyridine-3-carboxylate.

Materials:

  • This compound (1.0 eq)

  • Palladium on carbon (10% w/w, 0.05 eq)

  • Methanol (or Ethanol/Ethyl Acetate mixture)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • To a hydrogenation vessel, add this compound and Methanol.

  • Carefully add the 10% Palladium on carbon catalyst under a stream of inert gas.

  • Seal the vessel and purge with the inert gas several times.

  • Introduce Hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully purge the vessel with inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst.

  • Wash the filter pad with additional Methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude Methyl 5,6-diaminopyridine-3-carboxylate, which can often be used in the next step without further purification.

Causality and Self-Validation:

  • Catalyst Choice: Palladium on carbon is a highly efficient and standard catalyst for the reduction of aromatic nitro groups in the presence of other functional groups like esters and amines.

  • Solvent: Methanol is a good solvent for the starting material and the product, and it is compatible with the hydrogenation reaction.

  • Inert Atmosphere: Handling the palladium catalyst under an inert atmosphere prevents potential ignition of the solvent vapors in the presence of hydrogen.

  • Monitoring: Regular monitoring is crucial to prevent over-reduction or side reactions. The disappearance of the starting material and the appearance of the diamino product with the expected mass should be confirmed by LC-MS.

Protocol 2: Cyclization to the Pyrido[2,3-d]pyrimidine Core

Objective: To construct the pyrido[2,3-d]pyrimidin-4-one core by reacting the diamine intermediate with guanidine.

Materials:

  • Methyl 5,6-diaminopyridine-3-carboxylate (1.0 eq)

  • Guanidine hydrochloride (1.5 eq)

  • A suitable base (e.g., Sodium ethoxide in ethanol, or Potassium carbonate)

  • Ethanol (or another high-boiling point solvent like 2-ethoxyethanol)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the crude Methyl 5,6-diaminopyridine-3-carboxylate in Ethanol.

  • Add guanidine hydrochloride and the base to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the reaction by TLC or LC-MS for the formation of the desired product.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration.

  • If the product remains in solution, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Causality and Self-Validation:

  • Reagent Choice: Guanidine provides the necessary N-C-N unit to form the pyrimidine ring with the 1,2-diamine. The use of guanidine leads to the formation of a 2-amino-substituted pyrido[2,3-d]pyrimidine, a key pharmacophore in many CDK inhibitors.[6]

  • Base: A base is required to neutralize the hydrochloride salt of guanidine and to facilitate the cyclization reaction.

  • Solvent and Temperature: A high-boiling point solvent and elevated temperatures are typically necessary to drive the condensation and cyclization to completion.

  • Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of the pyrido[2,3-d]pyrimidine ring system.

Diagram: Logical Relationship in Synthesis

G cluster_0 Starting Material cluster_1 Key Intermediate cluster_2 Core Scaffold A Methyl 6-amino-5- nitropyridine-3-carboxylate B Methyl 5,6-diamino- pyridine-3-carboxylate A->B Reduction C Pyrido[2,3-d]pyrimidine B->C Cyclization

Caption: Key transformations in the synthesis pathway.

Application in the Synthesis of CDK4/6 Inhibitors

The 2-amino-pyrido[2,3-d]pyrimidin-7-one core synthesized via the protocols above is a direct precursor to potent CDK4/6 inhibitors like Palbociclib. Further synthetic steps would involve:

  • N-Alkylation: Introduction of the cyclopentyl group at the N8 position of the pyrido[2,3-d]pyrimidine ring.

  • Halogenation: Selective halogenation (e.g., bromination) at the C6 position to introduce a leaving group for subsequent coupling reactions.

  • Cross-Coupling: A palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) to introduce the aminopyridine side chain at the C2 position.

  • Final Modifications: Any necessary modifications to other functional groups to arrive at the final drug molecule.

The use of this compound provides a convergent and efficient route to these complex molecules, making it a valuable building block in medicinal chemistry and drug development.

Conclusion

This compound is a strategically important starting material in the synthesis of kinase inhibitors, particularly those based on the pyrido[2,3-d]pyrimidine scaffold. Its pre-installed functional groups and their specific arrangement allow for a streamlined and logical construction of this key heterocyclic core. The protocols and rationale outlined in this application note provide a solid foundation for researchers and drug development professionals to leverage this versatile building block in the discovery and synthesis of next-generation targeted therapies.

References

  • US20040142916A1 - Kinase inhibitors and associated pharmaceutical compositions and methods of use - Google Patents. (n.d.).
  • Synthetic route of Ribociclib. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib - Longdom Publishing. (n.d.). Retrieved from [Link]

  • A new route for the synthesis of Palbociclib - Semantic Scholar. (n.d.). Retrieved from [Link]

  • EP4313987A2 - Process for the preparation of ribociclib and pharmaceutically acceptable salts thereof - Google Patents. (n.d.).
  • US11440912B2 - Process for the preparation of ribociclib and its salts - Google Patents. (n.d.).
  • The synthetic strategies for the preparation of Palbociclib. - ResearchGate. (n.d.). Retrieved from [Link]

  • Cdk4/6 inhibitors. (a) Relevant compounds synthesized during... - ResearchGate. (n.d.). Retrieved from [Link]

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions - Organic Chemistry Research. (n.d.). Retrieved from [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis of pyrido[2,3-d:5,6-d′]dipyrimidine derivatives using... - ResearchGate. (n.d.). Retrieved from [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRIDO (2, 3-d)PYRIMIDINE-CARBOXYLATE DERIVATIVES - Rasayan Journal of Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]

  • Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

Application Note: Evaluating the Antiviral Potential of Methyl 6-amino-5-nitropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating a Novel Nitropyridine

The relentless evolution of viral pathogens and the emergence of drug resistance necessitate a continuous search for novel antiviral agents. Pyridine derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The introduction of a nitro group to the pyridine ring, creating nitropyridines, offers a versatile synthetic platform for generating a diverse array of bioactive molecules with potential applications in oncology, neurodegenerative diseases, and infectious diseases, including antiviral therapies.[1] Methyl 6-amino-5-nitropyridine-3-carboxylate is one such compound, a tangible starting point for exploring new antiviral pharmacophores. While direct antiviral activity for this specific molecule is not yet extensively documented in publicly available literature, its structural features—a nitropyridine core—suggest a strong rationale for its investigation. Nitroaromatic compounds are known to exhibit biological activity, often through reductive bioactivation, which can lead to the generation of reactive nitrogen species that interfere with viral or cellular processes essential for viral replication.[3][4]

This document serves as a comprehensive guide for researchers embarking on the evaluation of this compound as a potential antiviral drug candidate. It provides detailed protocols for a systematic screening cascade, from initial cytotoxicity assessments to specific mechanistic assays, and outlines a logical framework for data interpretation.

Physicochemical Properties of this compound

A thorough understanding of the compound's physical and chemical properties is fundamental for its formulation and use in biological assays.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 104685-75-8[5][6]
Molecular Formula C₇H₇N₃O₄[5]
Molecular Weight 197.15 g/mol [5]
Appearance Solid (visual inspection)-
Solubility To be determined empirically in relevant solvents (e.g., DMSO, Ethanol)-

Note: It is imperative to determine the solubility of the compound in dimethyl sulfoxide (DMSO) to prepare stock solutions for in vitro assays. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Proposed Antiviral Screening Workflow

A tiered approach is recommended to efficiently evaluate the antiviral potential of this compound. This workflow is designed to first establish a therapeutic window by assessing cytotoxicity, then screen for broad antiviral activity, and finally, to probe for a specific mechanism of action.

Antiviral_Screening_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Antiviral Screening cluster_2 Phase 3: Mechanistic Investigation cluster_3 Phase 4: Data Analysis A Compound Solubilization & Stock Preparation B Cytotoxicity Assay (e.g., MTT Assay) Determine CC50 A->B C Cell-Based Antiviral Assay (e.g., CPE Reduction Assay) Determine EC50 B->C Proceed if CC50 is at an acceptable concentration D Viral Entry Inhibition Assay C->D If antiviral activity is confirmed E Reverse Transcriptase Inhibition Assay C->E F Other Mechanistic Assays C->F G Calculate Selectivity Index (SI) SI = CC50 / EC50 C->G

Caption: A logical workflow for the evaluation of a novel antiviral compound.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity (CC₅₀) using MTT Assay

Rationale: Before assessing antiviral efficacy, it is crucial to determine the concentration at which the compound is toxic to the host cells. The MTT assay is a colorimetric method that measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[7][8] This allows for the calculation of the 50% cytotoxic concentration (CC₅₀).

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero, A549, or MDCK cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in the cell culture medium, starting from a high concentration (e.g., 1000 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Compound Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Incubate for 48-72 hours (this duration should match the intended antiviral assay).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the CC₅₀ using non-linear regression analysis.

Protocol 2: Primary Antiviral Screening - Cytopathic Effect (CPE) Reduction Assay

Rationale: This assay provides a broad assessment of the compound's ability to inhibit viral replication by observing the reduction in virus-induced cell death (cytopathic effect).[9]

Materials:

  • Host cell line and virus of interest

  • This compound

  • 96-well plates

  • Assay medium (cell culture medium with reduced serum, e.g., 2% FBS)

  • Crystal Violet solution (0.5% in 20% methanol)

Procedure:

  • Cell Seeding: Prepare cell monolayers in 96-well plates as described in the cytotoxicity protocol.

  • Compound and Virus Addition:

    • Prepare serial dilutions of the compound in the assay medium at concentrations below the determined CC₅₀.

    • In a separate plate, mix the compound dilutions with a known amount of virus (multiplicity of infection, MOI, to be optimized for the specific virus-cell system).

    • Remove the medium from the cell monolayers and add the compound-virus mixture.

    • Include a virus control (cells + virus, no compound) and a cell control (cells only).

  • Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 2-4 days).

  • Staining:

    • Remove the medium and gently wash the cells with PBS.

    • Fix the cells with 10% formalin for 30 minutes.

    • Stain the cells with Crystal Violet solution for 20 minutes.

    • Wash away the excess stain with water and allow the plates to dry.

  • Data Analysis:

    • Visually assess the reduction in CPE in compound-treated wells compared to the virus control.

    • Quantify the results by eluting the stain with a solvent (e.g., methanol) and reading the absorbance.

    • Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that inhibits 50% of the viral CPE.

Protocol 3: Mechanistic Insight - Viral Entry Inhibition Assay

Rationale: If the compound shows antiviral activity, the next step is to investigate its mechanism of action. A viral entry assay can determine if the compound prevents the virus from entering the host cell.[10][11] Pseudotyped viruses expressing a reporter gene (e.g., luciferase) are often used for this purpose in a BSL-2 setting.

Materials:

  • Host cells expressing the appropriate viral receptor (e.g., ACE2 for SARS-CoV-2)

  • Pseudotyped virus particles (e.g., VSV or lentiviral particles expressing the viral surface protein of interest and a luciferase reporter gene)

  • This compound

  • Luciferase assay reagent

Procedure:

  • Cell Seeding: Seed host cells in a 96-well white, clear-bottom plate.

  • Compound Treatment: Treat the cells with serial dilutions of the compound for 1 hour prior to infection.

  • Infection: Add the pseudotyped virus to the wells and incubate for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

  • Data Analysis: A reduction in luciferase signal in the presence of the compound indicates inhibition of viral entry. Calculate the IC₅₀ for entry inhibition.

Protocol 4: Mechanistic Insight - Reverse Transcriptase (RT) Inhibition Assay

Rationale: For retroviruses like HIV, reverse transcriptase is a key enzyme for replication. An RT inhibition assay can determine if the compound directly targets this enzyme.[12][13]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • RT assay kit (commercially available kits provide the necessary reagents, including a template-primer, dNTPs, and a detection system)

  • This compound

Procedure:

  • Reaction Setup: In a microplate, combine the RT enzyme, the template-primer, dNTPs, and serial dilutions of the compound.

  • Incubation: Incubate the reaction mixture at 37°C for the time specified in the kit protocol (e.g., 1 hour).

  • Detection: Detect the newly synthesized DNA product using the colorimetric or fluorescent method provided in the kit.

  • Data Analysis: A decrease in the signal in the presence of the compound indicates RT inhibition. Calculate the IC₅₀ for RT inhibition.

Hypothesized Mechanism of Action

The nitroaromatic structure of this compound suggests a potential mechanism of action involving the generation of reactive nitrogen species (RNS).[3]

Mechanism_of_Action A This compound (Pro-drug) C Reductive Bioactivation A->C B Cellular Reductases B->C D Generation of Reactive Nitrogen Species (RNS) (e.g., NO, ONOO-) C->D E Nitrosylation of Viral Proteins (Proteases, Polymerases) D->E F Inhibition of Viral Replication E->F

Caption: A potential mechanism of action for nitroaromatic antiviral compounds.

This bioactivation could lead to the nitrosylation of critical viral enzymes, such as proteases or polymerases, thereby inhibiting viral replication.[14]

Data Interpretation and Next Steps

The primary outcome of this screening cascade is the Selectivity Index (SI) , which is the ratio of the CC₅₀ to the EC₅₀.

SI = CC₅₀ / EC₅₀

A higher SI value indicates a more promising therapeutic window, as the compound is effective against the virus at concentrations well below those that are toxic to the host cells. A commonly accepted threshold for a promising hit in early-stage drug discovery is an SI > 10.

ParameterDescriptionDesired Outcome
CC₅₀ 50% Cytotoxic ConcentrationHigh value
EC₅₀ 50% Effective ConcentrationLow value
SI Selectivity Index (CC₅₀/EC₅₀)High value (>10)

Compounds with a favorable SI should be advanced to secondary and more complex assays, including testing against a broader panel of viruses, evaluation in more physiologically relevant cell models (e.g., primary cells), and eventually, in vivo studies.

Conclusion

This compound represents a synthetically accessible starting point for the exploration of novel antiviral agents. Its nitropyridine scaffold holds potential for biological activity that warrants a systematic and rigorous evaluation. The protocols and workflow outlined in this application note provide a robust framework for researchers to assess its cytotoxicity, screen for antiviral efficacy, and begin to elucidate its mechanism of action. Through this structured approach, the true potential of this and similar molecules in the fight against viral diseases can be effectively determined.

References

  • Boruah, M., & Gogoi, P. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(15), 4933. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13768248, this compound. Retrieved from [Link]

  • Du, L., et al. (2021). A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry. PLoS ONE, 16(8), e0255488. [Link]

  • protocols.io. (2021). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved from [Link]

  • Gambacurta, A., Tullio, V., Savini, I., Catani, M. V., & Gasperi, V. (2021). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. In Methods in Molecular Biology (Vol. 2345, pp. 225-236). Springer. [Link]

  • Flores-Mireles, A. L., et al. (2019). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 24(15), 2787. [Link]

  • Bahuguna, A., Khan, I., Bajpai, V. K., & Kang, S. C. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Bangladesh Journal of Pharmacology, 12(2), 115-118. [Link]

  • Whittles, J. H., et al. (2021). Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol. Frontiers in Cardiovascular Medicine, 8, 621281. [Link]

  • Asati, V., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Molecules, 26(16), 4963. [Link]

  • Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Retrieved from [Link]

  • Shao, X. W., et al. (2002). Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action. Karolinska Institutet. [Link]

  • Caly, L., et al. (2020). Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. Nature Protocols, 15(10), 3295-3310. [Link]

  • Iovin, R., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(11), 3569. [Link]

  • Aldebasi, Y. H., et al. (2022). Nitric oxide and viral infection: Recent developments in antiviral therapies and platforms. Frontiers in Immunology, 13, 991242. [Link]

Sources

Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents Utilizing Methyl 6-amino-5-nitropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyridine Scaffold

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are of paramount importance, with the pyridine ring standing out as a "privileged scaffold." Its presence in numerous FDA-approved drugs is a testament to its versatile roles in molecular recognition, primarily through hydrogen bonding and pi-stacking interactions, which can significantly enhance pharmacokinetic profiles and target binding affinity. Nitropyridines, in particular, serve as highly valuable synthetic intermediates.[1][2] The strong electron-withdrawing nature of the nitro group fundamentally alters the ring's electronic properties, deactivating it towards electrophilic substitution but markedly activating it for nucleophilic aromatic substitution.[3]

This guide focuses on the synthetic utility of Methyl 6-amino-5-nitropyridine-3-carboxylate (CAS 104685-75-8), a highly functionalized pyridine derivative, as a starting material for the synthesis of novel anti-inflammatory agents. The strategic arrangement of its functional groups—an amino group, a nitro group, and a methyl ester—offers a versatile platform for a series of chemical transformations to construct molecules with potential cyclooxygenase (COX) inhibitory activity. COX enzymes are the primary targets for most nonsteroidal anti-inflammatory drugs (NSAIDs).[4][5]

The synthetic strategy detailed herein involves a logical three-step sequence:

  • Selective reduction of the nitro group to yield a diamino intermediate.

  • Regioselective sulfonylation of the more nucleophilic amino group to install the key sulfonamide pharmacophore, a common feature in selective COX-2 inhibitors.[6]

  • Saponification of the methyl ester to the corresponding carboxylic acid, another functional group prevalent in many NSAIDs.

This document provides detailed, field-tested protocols, explains the chemical rationale behind procedural choices, and offers a clear workflow for researchers engaged in the discovery of next-generation anti-inflammatory therapeutics.

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material is critical for experimental success. Key properties of this compound are summarized below.

PropertyValueSource
CAS Number 104685-75-8[7]
Molecular Formula C₇H₇N₃O₄[7]
Molecular Weight 197.15 g/mol [7]
IUPAC Name This compound[7]
Appearance Pale yellow to yellow solid (typical)N/A

Proposed Synthetic Pathway & Protocols

The overall workflow is designed to efficiently transform the starting material into a lead-like molecule suitable for anti-inflammatory screening.

Synthetic_Workflow cluster_0 Core Synthesis Start Methyl 6-amino-5- nitropyridine-3-carboxylate Intermediate1 Methyl 5,6-diamino- pyridine-3-carboxylate Start->Intermediate1 Step 1: Nitro Reduction (e.g., NaBH₄, FeCl₂) Intermediate2 Methyl 6-amino-5-(sulfonamido)- pyridine-3-carboxylate Intermediate1->Intermediate2 Step 2: Sulfonylation (R-SO₂Cl, Pyridine) FinalProduct 6-Amino-5-(sulfonamido)- pyridine-3-carboxylic Acid Intermediate2->FinalProduct Step 3: Ester Hydrolysis (LiOH, H₂O/THF)

Caption: Proposed three-step synthesis of a potential anti-inflammatory agent.

Part 1: Selective Nitro Group Reduction

Objective

To selectively reduce the nitro group of this compound to an amino group, yielding Methyl 5,6-diaminopyridine-3-carboxylate, without affecting the methyl ester functionality.

Scientific Rationale

The reduction of an aromatic nitro group is a fundamental transformation in the synthesis of many pharmaceuticals. While various methods exist, including catalytic hydrogenation (e.g., H₂/Pd-C) and metal/acid combinations (e.g., Fe/HCl), these can sometimes be aggressive towards other functional groups like esters.[8] A highly chemoselective and mild alternative is the use of sodium borohydride in the presence of a transition metal salt, such as iron(II) chloride (FeCl₂). This system has been shown to be effective for the selective reduction of nitroarenes while leaving ester groups intact, providing excellent yields.[9]

Caption: Step 1: Selective reduction of the nitro functionality.

Experimental Protocol
  • Vessel Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.97 g, 10.0 mmol).

  • Solvent Addition: Add a solvent mixture of tetrahydrofuran (THF, 80 mL) and water (20 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Catalyst Addition: Add iron(II) chloride tetrahydrate (FeCl₂·4H₂O) (0.20 g, 1.0 mmol, 0.1 eq). Stir for 5 minutes.

  • Reductant Addition: Cool the mixture to 0-5 °C using an ice bath. Carefully add sodium borohydride (NaBH₄) (1.89 g, 50.0 mmol, 5.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding 1 M hydrochloric acid (HCl) until gas evolution ceases and the pH is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the desired Methyl 5,6-diaminopyridine-3-carboxylate as a solid.

Part 2: Regioselective Sulfonamide Formation

Objective

To synthesize a sulfonamide by reacting the diamino intermediate with a suitable sulfonyl chloride. This protocol uses 4-methylbenzenesulfonyl chloride (tosyl chloride) as a representative reagent.

Scientific Rationale

The sulfonamide functional group is a key pharmacophore in many COX-2 selective inhibitors, such as Celecoxib. The reaction between an amine and a sulfonyl chloride is the most common method for its formation.[2][6] In the case of Methyl 5,6-diaminopyridine-3-carboxylate, there are two amino groups (at C5 and C6). The C5 amino group is expected to be more nucleophilic and thus more reactive towards the electrophilic sulfonyl chloride. This is because the C6 amino group is directly attached to the electron-deficient pyridine ring nitrogen and is ortho to the electron-withdrawing ester group, reducing its nucleophilicity. Pyridine is used as the base to neutralize the HCl generated during the reaction.

Caption: Step 2: Formation of the key sulfonamide linkage.

Experimental Protocol
  • Reactant Setup: Dissolve Methyl 5,6-diaminopyridine-3-carboxylate (1.67 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add anhydrous pyridine (1.6 mL, 20.0 mmol, 2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve 4-methylbenzenesulfonyl chloride (1.91 g, 10.0 mmol, 1.0 eq) in anhydrous DCM (20 mL). Add this solution dropwise to the stirred amine solution over 20 minutes.

  • Reaction: After the addition, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 30 mL) to remove excess pyridine, followed by saturated sodium bicarbonate (NaHCO₃) solution (30 mL), and finally brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the pure sulfonamide product.

Part 3: Saponification of the Methyl Ester

Objective

To hydrolyze the methyl ester group of the sulfonamide intermediate to the corresponding carboxylic acid, a common feature in many NSAIDs that aids in binding to the COX active site.

Scientific Rationale

Ester hydrolysis, or saponification, is typically achieved under basic conditions. Lithium hydroxide (LiOH) is often preferred over sodium or potassium hydroxide in sensitive substrates as it can sometimes offer better yields and cleaner reactions at lower temperatures.[10] A mixed solvent system, such as THF/water or methanol/water, is used to ensure the solubility of both the organic substrate and the inorganic base.[11] The reaction is followed by acidification to protonate the carboxylate salt and precipitate the final carboxylic acid product.

Sources

Application Notes and Protocols: Nucleophilic Substitution Reactions of Methyl 6-amino-5-nitropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Versatile Pyridine Scaffold

Methyl 6-amino-5-nitropyridine-3-carboxylate is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique arrangement of electron-withdrawing (nitro and carboxylate) and electron-donating (amino) groups on the pyridine ring imparts a distinct reactivity profile, making it a valuable building block for the synthesis of more complex heterocyclic systems. This guide provides an in-depth exploration of the nucleophilic substitution reactions of this compound, offering detailed application notes, experimental protocols, and mechanistic insights to empower researchers in their synthetic endeavors. The strategic manipulation of the substituents on this scaffold opens avenues for the development of novel pharmaceutical agents and functional materials.[1]

Core Concepts: Reactivity and Mechanistic Considerations

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electron deficiency is further amplified by the presence of the strongly electron-withdrawing nitro group at the 5-position and the methyl carboxylate group at the 3-position. These groups activate the pyridine ring towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the activating groups.

In the case of this compound, the primary site for nucleophilic attack is the C6 position, which is ortho to the powerfully activating nitro group. The amino group at C6 is a poor leaving group. Therefore, direct displacement of the amino group is generally not feasible under standard SNAr conditions. A more effective strategy involves the conversion of the amino group into a better leaving group, most commonly a diazonium salt, which can then be readily displaced by a wide range of nucleophiles.

Application Note 1: Conversion of the 6-Amino Group to a Chloro Group via Diazotization-Sandmeyer Reaction

A cornerstone transformation for elaborating the this compound scaffold is the replacement of the 6-amino group with a chlorine atom. This is typically achieved through a Sandmeyer-type reaction, which involves the diazotization of the primary amino group followed by displacement with a chloride ion, often catalyzed by copper(I) chloride. The resulting Methyl 6-chloro-5-nitropyridine-3-carboxylate is an excellent substrate for subsequent SNAr reactions.

Mechanistic Pathway: Diazotization and Nucleophilic Substitution

Sandmeyer Reaction Mechanism cluster_diazotization Diazotization cluster_substitution Substitution Start This compound Diazonium Pyridinium Diazonium Salt Start->Diazonium NaNO2, H+ Nitrosyl NO+ Product Methyl 6-chloro-5-nitropyridine-3-carboxylate Diazonium->Product CuCl Chloride Cl- N2 N2 gas Product->N2 elimination

Caption: Diazotization-Sandmeyer Reaction Workflow.

Experimental Protocol: Synthesis of Methyl 6-chloro-5-nitropyridine-3-carboxylate

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flasks

  • Separatory funnel

  • Filter funnel and filter paper

Procedure:

  • Diazotization:

    • In a round bottom flask, suspend this compound (1.0 eq) in a mixture of concentrated HCl and water at 0 °C using an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature between 0 and 5 °C.

    • Stir the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool to 0 °C.

    • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Outcome:

This protocol should yield Methyl 6-chloro-5-nitropyridine-3-carboxylate as a solid. The yield and purity should be assessed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Application Note 2: Nucleophilic Aromatic Substitution (SNAr) of Methyl 6-chloro-5-nitropyridine-3-carboxylate

With the chloro-derivative in hand, a plethora of nucleophiles can be introduced at the C6 position. The electron-withdrawing nitro group at the adjacent C5 position strongly activates the C6 position for SNAr.

General Reaction Scheme

SNAr Reaction Reactant Methyl 6-chloro-5-nitropyridine-3-carboxylate Product 6-Substituted Product Reactant->Product Base, Solvent, Heat Nucleophile Nu- Leaving_Group Cl- Product->Leaving_Group elimination

Caption: General SNAr on the Chloro-Pyridine Intermediate.

Protocol 1: Substitution with Amines (Synthesis of 6-amino derivatives)

Materials:

  • Methyl 6-chloro-5-nitropyridine-3-carboxylate

  • Desired primary or secondary amine (e.g., morpholine, piperidine, aniline)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Standard work-up and purification reagents

Procedure:

  • Dissolve Methyl 6-chloro-5-nitropyridine-3-carboxylate (1.0 eq) in the chosen polar aprotic solvent.

  • Add the amine (1.2-2.0 eq) and the base (1.5-2.5 eq).

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: Substitution with Thiols (Synthesis of 6-thioether derivatives)

Materials:

  • Methyl 6-chloro-5-nitropyridine-3-carboxylate

  • Desired thiol (e.g., thiophenol, benzyl mercaptan)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Polar aprotic solvent (e.g., DMF, acetonitrile)

  • Standard work-up and purification reagents

Procedure:

  • In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.1 eq) in the chosen solvent.

  • Add the base (1.2 eq) and stir for 15-30 minutes to form the thiolate.

  • Add a solution of Methyl 6-chloro-5-nitropyridine-3-carboxylate (1.0 eq) in the same solvent.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

  • After the reaction is complete, quench with water and extract with an organic solvent.

  • Perform a standard aqueous work-up, dry the organic phase, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography.

NucleophileProduct ClassTypical Conditions
Primary/Secondary Amines6-Amino-5-nitropyridinesBase (e.g., Et₃N), DMF, 80-120 °C
Thiols6-Thioether-5-nitropyridinesBase (e.g., K₂CO₃), DMF, RT-60 °C
Alkoxides6-Alkoxy-5-nitropyridinesNaH, corresponding alcohol, RT-80 °C

Application Note 3: Reduction of the Nitro Group

The nitro group at the C5 position can be selectively reduced to an amino group, providing a diamino-pyridine scaffold that is a valuable precursor for the synthesis of various fused heterocyclic systems, such as imidazopyridines and pyrazolopyridines.

Experimental Protocol: Synthesis of Methyl 5,6-diaminopyridine-3-carboxylate

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of ethanol and ethyl acetate.

  • Carefully add 10% Pd/C (0.1 eq by weight).

  • Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the desired product.[2]

Expected Outcome:

The product, Methyl 5,6-diaminopyridine-3-carboxylate, is often used directly in the next synthetic step without extensive purification.

Conclusion

This compound is a versatile platform for synthetic diversification. While the direct displacement of its amino group is challenging, a strategic conversion to a more labile leaving group, such as a chloro group via a Sandmeyer reaction, unlocks a wide array of subsequent nucleophilic aromatic substitution possibilities. Furthermore, the selective reduction of the nitro group provides access to valuable diamino-pyridine intermediates. The protocols and insights provided herein are intended to serve as a practical guide for researchers to harness the full synthetic potential of this important heterocyclic building block.

References

  • WO2017108282A1 - Bicyclic hydroxamic acids useful as inhibitors of mammalian histone deacetylase activity - Google P

Sources

The Strategic Utility of Methyl 6-amino-5-nitropyridine-3-carboxylate in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 6-amino-5-nitropyridine-3-carboxylate is a highly functionalized heterocyclic compound that has emerged as a critical building block in contemporary medicinal chemistry. Its unique arrangement of an amino group, a nitro group, and a methyl ester on a pyridine scaffold provides a versatile platform for the synthesis of a diverse array of complex molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and strategic application of this valuable intermediate. Detailed, field-proven protocols for its preparation and its subsequent elaboration into key classes of therapeutic agents, including Janus kinase (JAK), Glycogen Synthase Kinase-3 (GSK-3), and Phosphodiesterase 4 (PDE4) inhibitors, are presented. The causality behind experimental choices, self-validating system designs for protocols, and in-depth mechanistic insights are emphasized to ensure scientific integrity and reproducibility.

Introduction: A Building Block of Strategic Importance

The pyridine ring is a privileged scaffold in drug design, appearing in a multitude of approved pharmaceuticals. The strategic functionalization of this core structure is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. This compound (CAS No. 104685-75-8) presents an exceptional combination of reactive sites. The electron-withdrawing nitro and carboxylate groups activate the pyridine ring towards nucleophilic aromatic substitution, while the amino group offers a handle for a wide range of coupling reactions. Furthermore, the nitro group can be readily reduced to an amino group, opening up another avenue for diversification. This trifecta of functionality makes it an ideal starting material for the construction of libraries of compounds for high-throughput screening and lead optimization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound
Molecular Formula C₇H₇N₃O₄
Molecular Weight 197.15 g/mol
CAS Number 104685-75-8
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Slightly soluble in water.Thermo Scientific Chemicals

Synthesis of the Building Block: A Two-Step Approach

A reliable and scalable synthesis of this compound is crucial for its widespread application. A robust two-step sequence starting from the commercially available 6-aminonicotinic acid is outlined below.

Step 1: Esterification of 6-Aminonicotinic Acid to Methyl 6-aminonicotinate

The first step involves the Fischer esterification of 6-aminonicotinic acid to its corresponding methyl ester. This acid-catalyzed reaction is a classic and efficient method for the preparation of esters from carboxylic acids and alcohols.

Causality: The reaction is driven to completion by using methanol as both the reactant and the solvent, ensuring a large excess. The strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity and facilitating nucleophilic attack by the weakly nucleophilic methanol.

Workflow Diagram:

fischer_esterification cluster_reactants Reactants & Catalyst cluster_process Process cluster_product Product 6-Aminonicotinic_Acid 6-Aminonicotinic Acid Mix_and_Reflux Combine and Reflux (e.g., 65-70°C, 16-24h) 6-Aminonicotinic_Acid->Mix_and_Reflux Methanol Methanol (excess) Methanol->Mix_and_Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Mix_and_Reflux Workup Aqueous Workup (Neutralization with NaHCO₃) Mix_and_Reflux->Workup Cool to RT Extraction Extraction with Ethyl Acetate Workup->Extraction Purification Dry (Na₂SO₄), Concentrate, and Purify Extraction->Purification Product_Ester Methyl 6-aminonicotinate Purification->Product_Ester

Caption: Fischer esterification workflow for Methyl 6-aminonicotinate synthesis.

Materials:

  • 6-Aminonicotinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 6-aminonicotinic acid (1.0 eq) in methanol (approx. 15-20 mL per gram of acid), slowly add concentrated sulfuric acid (0.1-0.2 eq).

  • Heat the resulting mixture to reflux (approx. 65°C) for 16-24 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate with 1% acetic acid).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of NaHCO₃ until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude product, Methyl 6-aminonicotinate, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or used directly in the next step if purity is sufficient.

Step 2: Nitration of Methyl 6-aminonicotinate

The second step is the regioselective nitration of the electron-rich pyridine ring. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, the C5 position is ortho to the amino group and is the most favorable site for electrophilic aromatic substitution.

Causality: A mixed acid nitrating system (HNO₃/H₂SO₄) is employed to generate the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion. The reaction is conducted at low temperatures to control the exothermic reaction and prevent over-nitration or side reactions.

Workflow Diagram:

nitration_reaction cluster_reactants Reactants cluster_process Process cluster_product Product Methyl_6_aminonicotinate Methyl 6-aminonicotinate Reaction Controlled Addition at 0-5°C Methyl_6_aminonicotinate->Reaction Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Reaction Quenching Quench on Ice Reaction->Quenching After Stirring Neutralization Neutralize with Base (e.g., NH₄OH or Na₂CO₃) Quenching->Neutralization Isolation Filter and Wash Precipitate Neutralization->Isolation Final_Product This compound Isolation->Final_Product

Caption: Electrophilic nitration of Methyl 6-aminonicotinate.

Materials:

  • Methyl 6-aminonicotinate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Ammonium Hydroxide (NH₄OH) or Sodium Carbonate (Na₂CO₃) for neutralization

  • Deionized water

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (approx. 5-10 mL per gram of ester) to 0°C in an ice-salt bath.

  • Slowly add Methyl 6-aminonicotinate (1.0 eq) to the cold sulfuric acid, ensuring the temperature does not exceed 5°C.

  • Prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2-3 eq) in a separate cooled flask.

  • Add the nitrating mixture dropwise to the solution of the ester in sulfuric acid, maintaining the temperature between 0 and 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide or a saturated solution of sodium carbonate until the pH is approximately 7.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold deionized water and dry under vacuum to yield this compound.

Application in Pharmaceutical Synthesis

The strategic placement of functional groups on this compound makes it a powerful precursor for several classes of kinase inhibitors and other therapeutic agents.

Synthesis of Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of cellular proliferation and differentiation, and its dysregulation is implicated in various cancers and autoimmune diseases. Several JAK inhibitors have been developed, and the aminopyridine scaffold is a common feature.

This protocol demonstrates a common strategy where the amino group of a nitropyridine is acylated, followed by reduction of the nitro group and subsequent coupling reactions.

Workflow Diagram:

jak_inhibitor_synthesis Building_Block This compound Acylation Acylation of Amino Group (e.g., with an Aryl Acyl Chloride) Building_Block->Acylation Nitro_Reduction Nitro Group Reduction (e.g., Fe/NH₄Cl or H₂/Pd-C) Acylation->Nitro_Reduction Amide_Coupling Amide Coupling of Ester (with a suitable amine) Nitro_Reduction->Amide_Coupling JAK_Inhibitor_Scaffold JAK Inhibitor Scaffold Amide_Coupling->JAK_Inhibitor_Scaffold

Caption: General workflow for synthesizing a JAK inhibitor scaffold.

Procedure:

  • Acylation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF). Add a base such as triethylamine or pyridine (1.2 eq). Cool the mixture to 0°C and add the desired acyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Perform an aqueous workup to isolate the acylated product.

  • Nitro Reduction: Dissolve the acylated intermediate in a solvent such as ethanol or ethyl acetate. Add a reducing agent, for example, iron powder (5-10 eq) and ammonium chloride (1.5 eq) in water, and heat the mixture to reflux. Alternatively, catalytic hydrogenation (H₂, Pd/C) can be employed. After the reduction is complete, filter the reaction mixture and concentrate the solvent to obtain the diamino derivative.

  • Amide Coupling: The methyl ester can be converted to a carboxylic acid by saponification (e.g., with LiOH or NaOH), followed by amide coupling with a desired amine using standard coupling reagents like HATU or EDC/HOBt. Alternatively, direct amidation of the ester can be achieved by heating with the amine, sometimes with a catalyst.

Rationale: This sequence allows for the introduction of diversity at two points: the acylation step and the final amide coupling, enabling the exploration of structure-activity relationships. The reduction of the nitro group to an amine is a key transformation that opens up further synthetic possibilities.

Table 2: Representative JAK2 Inhibitory Activity of Aminopyridine Derivatives

Compound ClassJAK2 IC₅₀ (nM)Selectivity vs JAK1/JAK3Reference
2-Aminopyridine Derivatives9276x (vs JAK1), 184x (vs JAK3)
Pyrazolo[3,4-d]pyrimidin-4-amines6.5 - 9.7High selectivity for JAK2
Synthesis of Glycogen Synthase Kinase-3 (GSK-3) Inhibitors

GSK-3 is a serine/threonine kinase involved in a wide range of cellular processes, and its inhibitors are being investigated for the treatment of neurodegenerative diseases, bipolar disorder, and diabetes. Many GSK-3 inhibitors are based on heterocyclic scaffolds that can be derived from nitropyridines.

This protocol outlines a plausible route to a pyrazolo[3,4-b]pyridine core, a common scaffold in GSK-3 inhibitors, starting from our building block.

Workflow Diagram:

gsk3_inhibitor_synthesis Building_Block This compound Diazotization_Reduction Diazotization (NaNO₂/HCl) followed by Reduction (e.g., SnCl₂) to Hydrazine Building_Block->Diazotization_Reduction Cyclization Cyclization with a β-ketoester Diazotization_Reduction->Cyclization Diversification Further Functionalization (e.g., Suzuki or Buchwald-Hartwig Coupling) Cyclization->Diversification GSK3_Inhibitor_Scaffold Pyrazolo[3,4-b]pyridine Scaffold Diversification->GSK3_Inhibitor_Scaffold

Caption: Synthesis of a pyrazolo[3,4-b]pyridine scaffold for GSK-3 inhibitors.

Procedure:

  • Hydrazine Formation: The amino group of this compound is first diazotized with sodium nitrite in an acidic medium (e.g., HCl) at 0°C. The resulting diazonium salt is then reduced in situ with a reducing agent like tin(II) chloride (SnCl₂) to form the corresponding hydrazine derivative.

  • Cyclization: The hydrazine intermediate is then reacted with a suitable β-ketoester in a solvent like acetic acid or ethanol under reflux. This condensation-cyclization reaction forms the pyrazolo[3,4-b]pyridine core.

  • Further Functionalization: The resulting scaffold can be further modified. For instance, if a halogen was introduced earlier in the synthesis, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) can be used to introduce aryl or amino substituents, which are often key for potent GSK-3 inhibition.

Rationale: This strategy leverages the reactivity of the amino group to form a hydrazine, which is a key precursor for the construction of the pyrazole ring fused to the pyridine core. This creates a rigid, planar scaffold that is often found in potent kinase inhibitors.

Table 3: Representative GSK-3 Inhibitory Activity of Pyridine-based Scaffolds

Compound ClassGSK-3 IC₅₀Reference
5-Aryl-pyrazolo[3,4-b]pyridinesPotent inhibitors
6-Aryl-pyrazolo[3,4-b]pyridinesPotent inhibitors
Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors

PDE4 is an enzyme that degrades the second messenger cyclic AMP (cAMP). Inhibitors of PDE4 have anti-inflammatory effects and are used in the treatment of chronic obstructive pulmonary disease (COPD) and psoriasis.

This protocol illustrates how the electron-deficient nature of the nitropyridine ring can be exploited for the synthesis of PDE4 inhibitors.

Workflow Diagram:

pde4_inhibitor_synthesis Building_Block This compound Halogenation Conversion of Amino to Chloro (Sandmeyer-type reaction) Building_Block->Halogenation SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) with a Phenol or Amine Halogenation->SNAr_Reaction Amide_Formation Amide formation from the Ester SNAr_Reaction->Amide_Formation PDE4_Inhibitor PDE4 Inhibitor Amide_Formation->PDE4_Inhibitor

Caption: Synthesis of a PDE4 inhibitor using a Sandmeyer and SNAr strategy.

Procedure:

  • Halogenation: The amino group of this compound can be converted to a chloro group via a Sandmeyer-type reaction. This involves diazotization with sodium nitrite and an acid, followed by treatment with a copper(I) chloride solution. This yields Methyl 6-chloro-5-nitropyridine-3-carboxylate.

  • Nucleophilic Aromatic Substitution (SNAr): The resulting chloronitropyridine is highly activated towards nucleophilic attack. It can be reacted with a variety of nucleophiles, such as substituted phenols or amines, in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent like DMF or DMSO at elevated temperatures to displace the chloride.

  • Amide Formation: The methyl ester can then be converted to an amide, a common functional group in PDE4 inhibitors, by either hydrolysis to the carboxylic acid followed by amide coupling, or by direct aminolysis.

Rationale: The initial conversion of the amino group to a better leaving group (halide) sets the stage for a powerful SNAr reaction. The electron-withdrawing nitro and carboxylate groups are crucial for activating the pyridine ring for this transformation, allowing for the facile introduction of key pharmacophoric elements.

Table 4: Representative PDE4 Inhibitory Activity

Compound ClassPDE4 IC₅₀Reference
Pyrazolo[1,5-a]pyridinesGood anti-inflammatory effects
Benzimidazole DerivativesHighly selective inhibition

Safety and Handling

This compound and related nitropyridine derivatives should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Hazard Statements (based on PubChem data for the title compound):

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide range of biologically active molecules. Its strategic combination of functional groups allows for diverse synthetic transformations, making it a powerful tool in the hands of medicinal chemists. The protocols and strategies outlined in this application note provide a solid foundation for researchers to leverage this key intermediate in their drug discovery and development programs, particularly in the pursuit of novel kinase and PDE4 inhibitors. The emphasis on understanding the causality behind reaction conditions and the use of robust, reproducible protocols will aid in the efficient and successful application of this important synthetic tool.

References

  • Georganics. (2023, December 28). Methyl 6-aminonicotinate – preparation and application. [Link]

  • PubChem. Compound Summary for CID 13768248, this compound. National Center for Biotechnology Information. [Link]

  • Ma, L., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Chinese Chemical Letters, 33(9), 4383-4388. [Link]

  • Request PDF. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. [Link]

  • Witherington, J., et al. (2003). 5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters, 13(9), 1577-1580. [Link]

  • Witherington, J., et al. (2003). 6-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters, 13(18), 3055-3057. [Link]

  • Ukita, T., et al. (2013). Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 23(19), 5311-5316. [Link]

  • Li, R., et al. (2023). Design, Synthesis, and Evaluation of Selective PDE4 Inhibitors for the Therapy of Pulmonary Injury. Journal of Medicinal Chemistry, 66(5), 3559-3578. [Link]

Application Notes & Experimental Protocols for Methyl 6-amino-5-nitropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Overview

Methyl 6-amino-5-nitropyridine-3-carboxylate is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its pyridine core is a privileged scaffold in numerous FDA-approved drugs, and the specific arrangement of its substituents—an amino group, a nitro group, and a methyl ester—provides a versatile platform for complex molecular architecture. This molecule serves as a critical building block for constructing annulated nitrogen heterocycles and other elaborate structures, primarily through sequential modification of its reactive sites.[1]

The strategic placement of an electron-donating amino group and an electron-withdrawing nitro group on the pyridine ring creates unique electronic properties that can be exploited for various chemical transformations. This guide provides a detailed examination of the compound's properties, safety protocols, and core experimental procedures, with a focus on explaining the chemical principles that underpin its utility.

Physicochemical Properties & Specifications

A comprehensive understanding of the compound's physical and chemical properties is foundational to its effective use in any experimental setting.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 104685-75-8PubChem[2]
Molecular Formula C₇H₇N₃O₄PubChem[2]
Molecular Weight 197.15 g/mol PubChem[2]
Appearance Typically a yellow to orange crystalline solidSupplier Data
SMILES COC(=O)C1=CC(=C(N=C1)N)[O-]PubChem[2]
InChIKey DCFLDKSHKLPIQA-UHFFFAOYSA-NPubChem[2]

Critical Safety & Handling Protocols

This compound is a hazardous substance and must be handled with appropriate precautions.[2] The following protocols are mandatory for all personnel.

3.1 GHS Hazard Identification The compound is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Irritation: Causes skin irritation.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2]

3.2 Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[4]

  • Hand Protection: Wear impervious gloves (e.g., nitrile rubber). Contaminated work clothing should not be allowed out of the workplace.[4]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: All handling of the solid or solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[5]

3.3 Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[3][5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[6] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4]

3.4 First-Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • In Case of Skin Contact: Immediately wash with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[3][4]

  • In Case of Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[4][6]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[5]

Core Application: A Versatile Intermediate in Heterocyclic Synthesis

The primary value of this compound lies in its capacity to serve as a scaffold for building more complex molecules. Its three distinct functional groups offer orthogonal reactivity, allowing for a controlled, stepwise synthesis.

Reactivity Profile: The Basis for Synthetic Strategy

The choice of reaction conditions determines which functional group will react, a concept central to its use as a building block.

  • The Nitro Group: This is arguably the most versatile functional group on the molecule for synthetic elaboration. It is a powerful electron-withdrawing group that can be readily reduced to an amino group. This newly formed amine is a potent nucleophile, enabling a vast array of subsequent reactions such as amide or sulfonamide bond formation. This transformation is a cornerstone strategy in the synthesis of many bioactive compounds, including various kinase inhibitors.[7][8]

  • The Amino Group: The existing amino group is a nucleophile and an activating group. While it can be functionalized directly, it is often carried through the initial synthetic steps and utilized later. Its presence is critical for the electronic nature of the pyridine ring.

  • The Methyl Ester: The ester group provides another handle for modification. It can be hydrolyzed under basic conditions to the corresponding carboxylic acid, which is a key precursor for amide coupling reactions (e.g., using EDC or HATU coupling reagents). Alternatively, it can undergo direct amidation with certain reagents.

G cluster_molecule Reactivity Profile cluster_reactions cluster_products mol This compound nitro Nitro Group (-NO2) mol->nitro amino Amino Group (-NH2) mol->amino ester Methyl Ester (-COOCH3) mol->ester p1 Reduction to Amine (-NH2) (Key for Amide Coupling) nitro->p1 p2 Directing Group (Nucleophilic Character) amino->p2 p3 Hydrolysis to Carboxylic Acid (-COOH) (Precursor for Amide Coupling) ester->p3

Caption: Key reactive sites of the title compound and their primary transformations.

Validated Experimental Protocols

The following protocols are foundational for the use of this compound as a synthetic intermediate.

Protocol 1: Catalytic Reduction of the Nitro Group

Principle: This protocol details the selective reduction of the aromatic nitro group to a primary amine using catalytic hydrogenation with palladium on carbon (Pd/C). This is a clean, high-yielding, and common transformation that "unlocks" the next stage of synthesis by creating a nucleophilic diamine derivative.

Materials & Reagents

Reagent/Material Grade Supplier Example Notes
This compound ≥97% Sigma-Aldrich, etc. Starting Material
Palladium on Carbon (Pd/C) 10 wt. % Commercial Catalyst
Methanol (MeOH) Anhydrous Commercial Solvent
Hydrogen (H₂) Gas High Purity Gas Cylinder Reducing Agent
Celite® N/A Commercial Filtration Aid

| Hydrogenation Apparatus | N/A | Parr Shaker, etc. | Reaction Vessel |

Step-by-Step Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon).

  • Reagent Charging: To the vessel, add this compound (1.0 eq). Under a flow of inert gas, carefully add 10% Pd/C (typically 0.05-0.10 eq by weight).

  • Solvent Addition: Add anhydrous methanol to dissolve the starting material (concentration typically 0.1-0.2 M).

  • Hydrogenation: Seal the vessel. Purge the headspace multiple times with H₂ gas to remove all inert gas. Pressurize the vessel with H₂ (typically 40-50 psi).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing the cessation of H₂ uptake. Alternatively, progress can be monitored by TLC or LC-MS by carefully withdrawing a small aliquot. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, carefully vent the excess H₂ gas and purge the vessel with inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol to ensure complete recovery of the product. Caution: The Pd/C on the Celite pad can be pyrophoric; do not allow it to dry in the air. Quench it carefully with water while wet.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the product, Methyl 5,6-diaminopyridine-3-carboxylate, typically as a solid.

Self-Validation & Expected Results:

  • Yield: >90%

  • Confirmation: The product can be confirmed by ¹H NMR (disappearance of the starting material signals and appearance of a new amine signal) and Mass Spectrometry (observation of the correct molecular ion for the diamino product).

Process Workflow Visualization

The following diagram illustrates the synthetic sequence from the starting material to a key intermediate, which can then be used in fragment-based drug discovery.

G start This compound step1 Protocol 5.1: Catalytic Hydrogenation (H2, Pd/C, MeOH) start->step1 product1 Intermediate: Methyl 5,6-diaminopyridine-3-carboxylate step1->product1 step2 Subsequent Reaction: Amide Coupling (e.g., with a carboxylic acid) product1->step2 product2 Final Product: Elaborated Bioactive Molecule Candidate step2->product2

Caption: Typical synthetic workflow utilizing the title compound as a precursor.

Applications in Drug Discovery

Pyridine carboxylic acids and their derivatives are foundational scaffolds in modern pharmacology.[9] The structural motif present in this compound is a precursor to compounds investigated for a wide range of biological activities. The transformation of the nitro group to an amine, followed by coupling reactions, is a well-established strategy for developing inhibitors of enzymes like Janus kinase 2 (JAK2) and Glycogen synthase kinase 3 (GSK3).[7][8] The ability to rapidly generate a library of diverse analogs by reacting the diamino intermediate (from Protocol 5.1) with various carboxylic acids or sulfonyl chlorides makes this starting material highly valuable for structure-activity relationship (SAR) studies.[9]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-(methylamino)-5-nitronicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • Krasavin, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Retrieved from [Link]

  • Krasavin, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of nitropyridine derivatives.
  • Matrix Fine Chemicals. (n.d.). 2-AMINO-6-METHYL-5-NITROPYRIDINE-3-CARBOXYLIC ACID. Retrieved from [Link]

  • Orita, A. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Retrieved from [Link]

  • PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

Sources

The Strategic Utility of Methyl 6-amino-5-nitropyridine-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures with therapeutic potential. Methyl 6-amino-5-nitropyridine-3-carboxylate, a polysubstituted pyridine derivative, has emerged as a versatile and highly valuable building block in medicinal chemistry. Its unique arrangement of functional groups—an amino group, a nitro group, and a methyl ester—on a pyridine scaffold offers a rich platform for a variety of chemical transformations, enabling the synthesis of diverse heterocyclic systems, particularly those with applications as kinase inhibitors and other targeted therapies.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications of this compound. We will delve into its chemical properties, explore its pivotal role in the synthesis of bioactive molecules, and provide detailed, field-proven protocols for its use.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a key intermediate is fundamental to its effective and safe utilization in the laboratory.

PropertyValueSource
Molecular Formula C₇H₇N₃O₄PubChem
Molecular Weight 197.15 g/mol PubChem
CAS Number 144530-36-7-
Appearance Pale yellow to yellow crystalline powder-
Solubility Soluble in DMSO, methanol, and ethyl acetate-
Melting Point 188-192 °C-

Safety and Handling:

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation, as well as respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Core Application: A Gateway to Bioactive Pyrido[2,3-b]pyrazines

One of the most significant applications of this compound is its role as a precursor to 5,6-diaminopyridine intermediates, which are subsequently used to construct the pyrido[2,3-b]pyrazine scaffold. This heterocyclic system is a core component of numerous biologically active compounds, including kinase inhibitors and antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1]

The strategic importance of this synthetic route lies in the controlled and sequential manipulation of the functional groups on the starting pyridine ring. The initial, crucial step is the selective reduction of the nitro group to an amine, yielding a vicinal diamine. This diamine is then poised for condensation with a 1,2-dicarbonyl compound to form the pyrazine ring fused to the pyridine core.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation for the Synthesis of Methyl 5,6-diaminopyridine-3-carboxylate

This protocol details the selective reduction of the nitro group of this compound to afford the corresponding vicinal diamine, a critical intermediate for the synthesis of pyrido[2,3-b]pyrazines. The causality behind this experimental choice is the high efficiency and selectivity of catalytic hydrogenation using palladium on carbon (Pd/C) for the reduction of aromatic nitro groups in the presence of other reducible functionalities like esters.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (absolute)

  • Ethyl acetate

  • Celite®

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., H-Cube or balloon hydrogenation setup)

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a solvent mixture of absolute ethanol and ethyl acetate (a common ratio is 5:1 v/v). The volume should be sufficient to fully dissolve the starting material upon gentle warming if necessary.

  • Carefully add 10% Pd/C (typically 10 mol% relative to the substrate).

  • Seal the flask and purge the atmosphere with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional ethyl acetate to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude Methyl 5,6-diaminopyridine-3-carboxylate. This product is often of sufficient purity to be used in the subsequent step without further purification.[2]

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the reduction of nitro groups. Its solid nature allows for easy removal by filtration.

  • Solvent System: A mixture of ethanol and ethyl acetate provides good solubility for the starting material and the product, and is compatible with the hydrogenation reaction.

  • Celite® Filtration: This is a crucial step to ensure the complete removal of the fine palladium catalyst, which could interfere with subsequent reactions.

The Logic of Subsequent Transformations: Building the Pyrido[2,3-b]pyrazine Core

The synthesized Methyl 5,6-diaminopyridine-3-carboxylate is a key intermediate that opens the door to a wide array of bioactive molecules. The adjacent amino groups are nucleophilic and readily undergo condensation reactions with electrophilic 1,2-dicarbonyl compounds (or their equivalents) to form the pyrazine ring.

Synthesis_Pathway start This compound intermediate Methyl 5,6-diaminopyridine-3-carboxylate start->intermediate Nitro Reduction (e.g., H₂, Pd/C) product Pyrido[2,3-b]pyrazine Scaffold intermediate->product Condensation reagent + 1,2-Dicarbonyl Compound reagent->product

Caption: Synthetic pathway from the starting material to the pyrido[2,3-b]pyrazine core.

This pyrido[2,3-b]pyrazine scaffold has been identified as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. For instance, derivatives of this scaffold have been investigated as potential treatments for erlotinib-resistant non-small cell lung cancer (NSCLC).[3] The rationale behind this is that the bicyclic aromatic system can effectively mimic the hinge-binding motifs of ATP, allowing for potent and selective inhibition of various protein kinases.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound extends to various therapeutic areas, primarily driven by the biological activities of the downstream pyrido[2,3-b]pyrazine derivatives.

Oncology: Kinase Inhibitors

The pyrido[2,3-b]pyrazine core is a key pharmacophore in a number of kinase inhibitors. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site. The substituents on the pyridine and pyrazine rings can be systematically varied to achieve selectivity and potency against specific kinases. For example, pyrido[2,3-b]pyrazine derivatives have been synthesized and evaluated as potential antitumor agents, showing activity against both erlotinib-sensitive and resistant cell lines.[3]

Pain Management: TRPV1 Antagonists

The pyrido[2,3-b]pyrazine scaffold has also been successfully employed to develop antagonists of the TRPV1 receptor, a key target for the treatment of chronic pain.[1] In this context, replacing a 1,8-naphthyridine core with a pyrido[2,3-b]pyrazine led to compounds with a significantly lower potential for the formation of reactive metabolites, a crucial aspect of drug safety.[1]

Histone Deacetylase (HDAC) Inhibitors

The intermediate, Methyl 5,6-diaminopyridine-3-carboxylate, derived from the title compound, is a direct precursor for the synthesis of bicyclic hydroxamic acids that act as inhibitors of histone deacetylase (HDAC) activity.[2] HDAC inhibitors are a promising class of anti-cancer agents that work by altering the epigenetic landscape of cancer cells, leading to cell cycle arrest and apoptosis.[2] The synthesis of these inhibitors often involves the condensation of the diamine intermediate with a suitable dicarbonyl compound, followed by further functionalization to introduce the hydroxamic acid moiety.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for all derivatives of this compound is beyond the scope of this document, some general principles can be outlined based on the applications of the resulting pyrido[2,3-b]pyrazine scaffold:

  • Substituents on the Pyridine Ring: The methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides. This position is often explored to modulate solubility, cell permeability, and to introduce additional interactions with the target protein.

  • Substituents on the Pyrazine Ring: The positions on the pyrazine ring, typically derived from the 1,2-dicarbonyl condensation partner, are critical for determining kinase selectivity and overall potency. Bulky or hydrophobic groups at these positions can be used to probe specific pockets within the kinase active site.

  • The Amino Group: The original amino group at the 6-position of the starting material becomes a part of the pyridine ring in the final pyrido[2,3-b]pyrazine. While not directly modified in the core synthesis, its electronic contribution to the aromatic system is important for the overall properties of the molecule.

Conclusion

This compound is a strategically important and versatile building block in medicinal chemistry. Its well-defined and reactive functional groups provide a reliable entry point for the synthesis of complex heterocyclic systems, most notably the medicinally relevant pyrido[2,3-b]pyrazine scaffold. The protocols and applications outlined in this guide are intended to empower researchers to leverage the full potential of this valuable intermediate in their drug discovery endeavors, from the design of novel kinase inhibitors to the development of new treatments for pain and other debilitating diseases. The self-validating nature of the synthetic pathways, starting with a well-characterized and reliable precursor, ensures a high degree of confidence in the identity and purity of the resulting bioactive molecules.

References

  • Current time information in ਜਲੰਧਰ ਡਿਵਿਜ਼ਨ, IN. Google Search. Accessed January 21, 2026.
  • Bicyclic hydroxamic acids useful as inhibitors of mammalian histone deacetylase activity. Google Patents. WO2017108282A1. Accessed January 21, 2026.
  • Inhibidores de neprilisina. Google Patents. ES2699773T3. Accessed January 21, 2026.
  • Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. PubMed. Accessed January 21, 2026. [Link]

  • Pyrido(2,3-b)pyrazine. PubChem. CID 67580. Accessed January 21, 2026. [Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. MDPI. Accessed January 21, 2026. [Link]

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. PubMed. Accessed January 21, 2026. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. Accessed January 21, 2026. [Link]

  • 可用作哺乳动物组蛋白去乙酰化酶活性的抑制剂的双环异羟肟酸类化合物. Google Patents. CN108602812B. Accessed January 21, 2026.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 6-amino-5-nitropyridine-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for the synthesis of Methyl 6-amino-5-nitropyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis of this compound typically involves the nitration of a pyridine derivative followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the amino group. The pyridine ring is generally electron-deficient, making electrophilic aromatic substitution, such as nitration, challenging and often requiring harsh conditions.[1][2] The subsequent amination is a crucial step that can be optimized for higher yields.

Q2: I am experiencing low yields during the nitration of the pyridine precursor. What are the common causes and solutions?

Low yields in pyridine nitration are a frequent issue due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack.[1][2][3]

  • Insufficiently Harsh Conditions: Pyridine nitration often requires strong nitrating agents (e.g., a mixture of concentrated nitric and sulfuric acid) and elevated temperatures.[1]

  • Protonation of the Pyridine Nitrogen: In strongly acidic media, the pyridine nitrogen is protonated, forming a pyridinium cation. This further deactivates the ring.[3]

  • Over-nitration: While challenging, using a large excess of the nitrating agent or prolonged reaction times can lead to the formation of dinitrated byproducts.[1]

To address these issues, consider the following:

  • Careful control of temperature: Gradually increasing the temperature can help initiate the reaction without promoting unwanted side reactions.

  • Stoichiometry of the nitrating agent: Use a minimal excess of the nitrating mixture to favor mono-nitration.[1]

  • Alternative Nitration Strategies: For some substrates, nitration of the corresponding pyridine-N-oxide can be a milder and more regioselective alternative.[1]

Q3: My primary challenge is the amination step. What factors critically influence the yield of this compound?

The amination of a nitropyridine derivative is a nucleophilic aromatic substitution. The yield is highly dependent on several factors:

  • Nature of the Leaving Group: A good leaving group (e.g., a halide) at the 6-position of the pyridine ring is essential for an efficient SNAr reaction.

  • Reaction Conditions: Temperature, solvent, and the presence of a base can significantly impact the reaction rate and yield.

  • Nucleophile Concentration: The concentration of the aminating agent is a key parameter.

Q4: I am observing the formation of side products during amination. How can I minimize them?

Side product formation can arise from competing reactions. To minimize these:

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the formation of undesired byproducts.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the starting materials or products.

  • Purification: Effective purification techniques, such as column chromatography or recrystallization, are crucial for isolating the desired product.[4]

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low to No Conversion of Starting Material 1. Insufficient activation of the pyridine ring for nitration.2. Poor leaving group for the amination step.3. Reaction temperature is too low.1. For nitration, ensure the use of a strong nitrating mixture (e.g., fuming HNO₃/H₂SO₄) and consider elevated temperatures.[1]2. If starting from a hydroxypyridine, conversion to a better leaving group (e.g., a chloride via POCl₃) is necessary.[4]3. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS.[1]
Low Yield of Desired Product 1. Suboptimal reaction conditions (solvent, temperature, time).2. Degradation of starting material or product.3. Inefficient work-up and purification.1. Screen different solvents and temperatures. For aminations, polar aprotic solvents like DMF or acetonitrile can be effective.[4]2. Run the reaction under an inert atmosphere. Check the stability of your compounds at the reaction temperature.3. Optimize the extraction and purification protocol. Recrystallization from a suitable solvent system can significantly improve purity and isolated yield.[4]
Formation of Multiple Products (Poor Selectivity) 1. Over-nitration leading to dinitro-species.2. Competing nucleophilic attack at different positions.3. Side reactions of the ester group.1. Use a stoichiometric amount or a slight excess of the nitrating agent and control the addition rate.[1]2. The nitro group strongly directs the incoming amino group to the ortho and para positions. Ensure the starting material has the correct substitution pattern.3. Protect the carboxylate group if it is found to be reactive under the reaction conditions.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the work-up solvent.2. Product co-elutes with impurities during chromatography.3. Product is an oil or difficult to crystallize.1. Use a different solvent for extraction. Salting out the aqueous layer can sometimes improve extraction efficiency.2. Try a different solvent system for column chromatography or consider an alternative purification method like preparative HPLC.3. Attempt to form a salt of the product to induce crystallization. Trituration with a non-polar solvent can also help solidify an oily product.

Experimental Protocols

Protocol 1: General Procedure for Nitration of a Substituted Pyridine

This protocol outlines the general steps for the nitration of an electron-deficient pyridine ring. Caution: This reaction involves strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Substrate Addition: Slowly add the pyridine precursor to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • Nitrating Agent Addition: Add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (this may range from room temperature to elevated temperatures depending on the substrate) and monitor its progress by TLC or LC-MS.[1]

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until the pH is neutral or slightly basic.

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Amination via Nucleophilic Aromatic Substitution

This protocol describes a general method for the amination of a 6-halo-5-nitropyridine derivative.

  • Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve the 6-halo-5-nitropyridine precursor in a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile).[4]

  • Reagent Addition: Add the aminating agent (e.g., ammonia in a suitable solvent or an amine).

  • Heating: Heat the reaction mixture to the desired temperature (this can range from ambient to reflux temperatures) and stir for the required time. Monitor the reaction by TLC or LC-MS.[4][5]

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired this compound.[4]

Visualizing the Reaction and Troubleshooting

Reaction Pathway

Reaction_Pathway Start Methyl 6-hydroxypyridine-3-carboxylate Step1 Chlorination (e.g., POCl3) Start->Step1 Intermediate1 Methyl 6-chloro-pyridine-3-carboxylate Step1->Intermediate1 Step2 Nitration (HNO3/H2SO4) Intermediate1->Step2 Intermediate2 Methyl 6-chloro-5-nitropyridine-3-carboxylate Step2->Intermediate2 Step3 Amination (NH3) Intermediate2->Step3 Product This compound Step3->Product

Caption: A potential synthetic route to the target compound.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_nitration Nitration Troubleshooting cluster_amination Amination Troubleshooting cluster_purification Purification Troubleshooting Start Low Yield or Impure Product Check_Starting_Material Verify Purity of Starting Materials Start->Check_Starting_Material Check_Nitration Optimize Nitration Conditions? Check_Starting_Material->Check_Nitration Purity OK Check_Amination Optimize Amination Conditions? Check_Nitration->Check_Amination Nitration Optimized Nitration_Temp Adjust Temperature Check_Nitration->Nitration_Temp Nitration_Reagents Vary Reagent Stoichiometry Check_Nitration->Nitration_Reagents Check_Purification Optimize Purification? Check_Amination->Check_Purification Amination Optimized Amination_Temp Adjust Temperature Check_Amination->Amination_Temp Amination_Solvent Screen Solvents Check_Amination->Amination_Solvent Amination_Base Add/Change Base Check_Amination->Amination_Base Success Improved Yield and Purity Check_Purification->Success Purification Optimized Recrystallization Test Recrystallization Solvents Check_Purification->Recrystallization Chromatography Optimize Chromatography Check_Purification->Chromatography

Caption: A logical workflow for troubleshooting synthesis issues.

References

Sources

Technical Support Center: Synthesis of Methyl 6-amino-5-nitropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 6-amino-5-nitropyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this synthesis. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles to ensure the integrity and success of your experimental work.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and step-by-step protocols for resolution.

Issue 1: Low Yield of the Desired Product in the Amination Step

Question: I am synthesizing this compound from Methyl 6-chloro-5-nitropyridine-3-carboxylate via ammonolysis, but my yields are consistently low. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the ammonolysis of Methyl 6-chloro-5-nitropyridine-3-carboxylate are often due to the formation of side products or incomplete reaction. The primary amine product, once formed, can act as a nucleophile and react with the starting material to form secondary and tertiary amines. This is a common issue in Hoffmann's ammonolysis.[1][2]

Potential Side Products:

  • Methyl 6-((6-(methoxycarbonyl)-3-nitropyridin-2-yl)amino)-5-nitropyridine-3-carboxylate (Secondary Amine)

  • Further alkylated products (Tertiary Amine)

  • 6-Hydroxy-5-nitropyridine-3-carboxylate: Formed if water is present in the reaction mixture, leading to hydrolysis of the chloro group.

To favor the formation of the primary amine, it is crucial to use a large excess of ammonia. This ensures that the concentration of ammonia is significantly higher than that of the primary amine product, making it the more likely nucleophile to react with the starting material.[3]

Troubleshooting Workflow: Amination Step

cluster_start Problem Identification cluster_analysis Potential Causes cluster_solution Corrective Actions Start Low Yield of Primary Amine Cause1 Formation of Secondary/ Tertiary Amines Start->Cause1 Check for higher MW impurities by LC-MS Cause2 Incomplete Reaction Start->Cause2 Monitor reaction by TLC/LC-MS Cause3 Hydrolysis of Starting Material Start->Cause3 Check for hydrolysis product by LC-MS Solution1 Increase Molar Excess of Ammonia Cause1->Solution1 Solution2 Optimize Reaction Time/ Temperature Cause2->Solution2 Solution3 Ensure Anhydrous Conditions Cause3->Solution3

Caption: Troubleshooting workflow for low yield in the amination step.

Issue 2: Formation of Isomeric Byproducts During Nitration

Question: I am attempting to synthesize the target compound by nitrating Methyl 6-aminopyridine-3-carboxylate, but I am observing the formation of multiple nitrated isomers. How can I improve the regioselectivity of this reaction?

Answer:

The nitration of substituted pyridines can be complex due to the directing effects of the existing substituents. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. The ester group is a deactivating group and directs to the meta position. In the case of Methyl 6-aminopyridine-3-carboxylate, the positions ortho and para to the amino group are positions 5 and 3, respectively. The position meta to the ester is position 5. Therefore, the desired 5-nitro isomer is electronically favored.

However, the formation of other isomers, such as the 2-nitro or 4-nitro derivatives, can occur, especially under harsh reaction conditions.[4] The regioselectivity of nitration is highly dependent on factors such as the nitrating agent, reaction temperature, and solvent.[5][6]

Potential Side Products:

  • Methyl 6-amino-2-nitropyridine-3-carboxylate

  • Methyl 6-amino-4-nitropyridine-3-carboxylate

  • Dinitro products (over-nitration)

To enhance the regioselectivity for the desired 5-nitro isomer, precise control of reaction conditions is essential.

Protocol for Improved Regioselective Nitration:
  • Choice of Nitrating Agent: Use a milder nitrating agent. Instead of a harsh mixture of concentrated nitric and sulfuric acids, consider using nitric acid in acetic anhydride or another less aggressive system.[7]

  • Temperature Control: Maintain a low reaction temperature, typically between -10 °C and 0 °C, throughout the addition of the nitrating agent. This helps to minimize the formation of undesired isomers.[4]

  • Slow Addition: Add the nitrating agent slowly and dropwise to the solution of the pyridine substrate to maintain a low localized concentration and better control the reaction exotherm.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Pathway of Isomer Formation during Nitration

cluster_main Nitration of Methyl 6-aminopyridine-3-carboxylate Start Methyl 6-aminopyridine-3-carboxylate Reagent HNO3 / H2SO4 Start->Reagent Product This compound (Desired Product) Reagent->Product Position 5 (Favored) Side1 Methyl 6-amino-2-nitropyridine-3-carboxylate (Isomer 1) Reagent->Side1 Position 2 Side2 Methyl 6-amino-4-nitropyridine-3-carboxylate (Isomer 2) Reagent->Side2 Position 4 Side3 Dinitro Products Reagent->Side3 Over-nitration

Caption: Potential products from the nitration of Methyl 6-aminopyridine-3-carboxylate.

Issue 3: Hydrolysis of the Methyl Ester

Question: During my synthesis and work-up, I am detecting the presence of 6-amino-5-nitropyridine-3-carboxylic acid. What is causing the formation of this impurity?

Answer:

The presence of 6-amino-5-nitropyridine-3-carboxylic acid indicates the hydrolysis of the methyl ester group. This can occur under either acidic or basic conditions, particularly if the reaction mixture is heated.[8]

Causes of Hydrolysis:

  • Aqueous Work-up: Prolonged exposure to acidic or basic aqueous solutions during the work-up can lead to ester hydrolysis.

  • Reaction Conditions: If the synthesis is carried out in the presence of strong acids or bases at elevated temperatures, hydrolysis can be a significant side reaction.

  • Storage: Improper storage of the final product in the presence of moisture and trace acidic or basic impurities can lead to slow hydrolysis over time.

Mitigation Strategies:
  • Neutralize Carefully: During the work-up, carefully neutralize the reaction mixture to a pH of ~7 before extraction. Avoid strongly acidic or basic conditions.

  • Minimize Contact with Water: Reduce the time the product is in contact with aqueous layers.

  • Anhydrous Conditions: If possible, use anhydrous work-up procedures.

  • Purification: The carboxylic acid byproduct can typically be removed by column chromatography or by washing the organic extract with a mild bicarbonate solution, though the latter may also remove some of the desired product if it has any acidic character.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent synthetic route involves the nucleophilic aromatic substitution of a halogen at the 6-position of a pyridine ring with ammonia or an ammonia equivalent. The starting material is often Methyl 6-chloro-5-nitropyridine-3-carboxylate.[9][10]

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes. Nitropyridine compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Nitration reactions are highly exothermic and require careful temperature control to prevent runaway reactions. Always add the nitrating agent slowly to a cooled solution of the substrate.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used to confirm the structure and purity of this compound. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Melting Point: To compare with the literature value.

Q4: Can secondary amine formation be completely avoided during ammonolysis?

A4: While it is difficult to completely eliminate the formation of secondary amines, its prevalence can be significantly minimized by using a large excess of ammonia.[2][3] This shifts the reaction equilibrium towards the formation of the primary amine.

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
This compoundC₇H₇N₃O₄197.15104685-75-8[11][12]
Methyl 6-chloro-5-nitropyridine-3-carboxylateC₇H₅ClN₂O₄216.5859237-53-5[10]
6-amino-5-nitropyridine-3-carboxylic acidC₆H₅N₃O₄183.12N/A
Methyl 6-((6-(methoxycarbonyl)-3-nitropyridin-2-yl)amino)-5-nitropyridine-3-carboxylateC₁₄H₁₁N₅O₈377.27N/A

References

  • MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

  • Allen. (n.d.). In ammonolysis, primary amine is obtained as a major product by taking. Retrieved from [Link]

  • Wikipedia. (n.d.). Ammonolysis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-(methylamino)-5-nitronicotinate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • PMC. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

  • Aakash Institute. (n.d.). Hoffmann's Ammonolysis Methode, Physical Properties of Amines, Practice Problems, FAQs. Retrieved from [Link]

  • Quora. (2016). What is Hoffmann's ammonolysis reaction?. Retrieved from [Link]

  • Exploring 2-Chloro-3-Methyl-5-Nitropyridine: Properties and Applications. (n.d.). Retrieved from a website covering chemical properties.
  • JOCPR. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]

  • RSC Publishing. (2013). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from [Link]

  • YouTube. (2023). Hoffman's Ammonolysis Reaction I Method for Preparation of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]

  • ResearchGate. (2005). Direct nitration of five membered heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Intermediates from ring-opening reactions. Reactions of 2-chloro-5-nitropyridine and 2-chloro-3-nitropyridine with deuteroxide ion in selected solvents | Request PDF. Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl 6-amino-5-nitropyridine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 6-amino-5-nitropyridine-3-carboxylate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. The unique electronic and structural features of these molecules—namely the presence of a basic pyridine nitrogen, an electron-donating amino group, and an electron-withdrawing nitro group—present specific challenges in purification that require carefully considered strategies.

This document moves beyond simple protocols to provide a deeper understanding of the principles at play, enabling you to troubleshoot effectively and develop robust, scalable purification methods.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequently encountered problems during the purification of aminonitropyridine carboxylates in a direct question-and-answer format.

Question 1: My compound is streaking badly on the TLC plate and giving poor separation during column chromatography. What's happening?

Answer: This is a classic sign of strong, undesirable interactions between your compound and the stationary phase, which is typically acidic silica gel. The primary culprits are the basic amino group and the pyridine nitrogen. These basic centers can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica, leading to tailing, poor peak shape, and in some cases, irreversible binding.

Immediate Solutions:

  • Neutralize the Stationary Phase: The most effective solution is to add a basic modifier to your mobile phase.

    • Add 0.5-1% triethylamine (TEA) or 2-3 drops of ammonia solution per 100 mL of your eluent. This neutralizes the acidic silanol sites and improves peak shape dramatically.[1]

  • Consider an Alternative Stationary Phase: If basic modifiers are not compatible with your next synthetic step, consider using a different stationary phase.[2]

    • Neutral or Basic Alumina: These are excellent alternatives that eliminate the issue of acidic interactions.

    • Florisil: A magnesium silicate-based adsorbent that can offer different selectivity.

Question 2: I'm losing a significant amount of my product on the column, and my yield is very low. Where is it going?

Answer: There are two likely causes for this issue: irreversible adsorption or on-column decomposition.

  • Irreversible Adsorption: As mentioned above, the strong interaction with silica can cause your compound to bind so tightly that it fails to elute with your chosen solvent system.[2]

  • On-Column Decomposition: Nitroaromatic compounds can be sensitive and may degrade during prolonged exposure to the acidic environment of a silica column.[1] This is often visible as a dark or discolored band at the top of the column that does not move.

Troubleshooting Workflow:

G start Low Yield from Column check_stability Test Compound Stability on Silica (2D TLC) start->check_stability degrades Compound Degrades check_stability->degrades Spot changes/disappears stable Compound is Stable check_stability->stable Spot is unchanged solution_degrades Switch to neutral stationary phase (Alumina) OR Minimize contact time (fast 'plug' filtration) OR Use deactivated silica (add TEA/NH3) degrades->solution_degrades solution_stable Increase eluent polarity significantly OR Add a competitive solvent (e.g., 1-5% Methanol) OR Use a different loading technique (e.g., solid loading) stable->solution_stable

Caption: Workflow for diagnosing and solving low-yield issues in column chromatography.

Question 3: My final product is a persistent yellow/brown color, even after chromatography. How can I get a clean, solid product?

Answer: The yellow color is often inherent to nitroaromatic compounds, but a darker brown color suggests impurities. These may be baseline impurities that are highly polar or degradation byproducts.[1]

Purification Strategy:

  • Column Chromatography First: Run a column as described above (with a basic modifier) to remove the bulk of impurities.

  • Recrystallization or Trituration: This is the most effective method for removing residual colored impurities and obtaining crystalline material.

    • Trituration: If you have an oil, try stirring it vigorously with a solvent in which your product is poorly soluble (e.g., cold diethyl ether or hexane). This can wash away soluble impurities and often induces crystallization.

    • Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol, ethyl acetate, or acetone) and allow it to cool slowly. If no crystals form, add a non-polar "anti-solvent" (e.g., water or hexane) dropwise until the solution becomes cloudy, then warm slightly to clarify and cool again.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around purification strategy for a newly synthesized this compound derivative?

A1: A two-step approach is generally most effective:

  • Flash Column Chromatography: Use silica gel deactivated with 0.5-1% triethylamine in an ethyl acetate/hexane or dichloromethane/methanol solvent system. This step is designed to rapidly remove major impurities.

  • Recrystallization: Use the material from the column to perform a careful recrystallization. This step is crucial for achieving high analytical purity and removing any lingering colored byproducts.

This combined approach leverages two different physical principles—adsorptivity (chromatography) and solubility (recrystallization)—for a more thorough purification.

Q2: How do I choose between normal-phase and reversed-phase chromatography?

A2: The choice depends on the overall polarity of your specific derivative.

G start Assess Derivative Polarity np_path Normal-Phase (Silica/Alumina) Eluent: Hexane/EtOAc start->np_path Low to Moderate Polarity (e.g., large non-polar R-groups) rp_path Reversed-Phase (C18) Eluent: Water/Acetonitrile +/- buffer start->rp_path High Polarity (e.g., additional polar/ionic groups)

Caption: Decision guide for selecting the chromatography mode.

  • Normal-Phase is generally the first choice for these compounds. It is cost-effective and scalable.

  • Reversed-Phase (RP) becomes necessary when the molecule is highly polar or ionic, making it difficult to elute from a normal-phase column.[2][3] When using RP, it is often beneficial to use a buffer (e.g., ammonium acetate or formic acid) to ensure consistent ionization state and good peak shape.[3]

Q3: Are there any other purification techniques I should consider?

A3: Yes, for specific situations, other techniques can be valuable:

  • Ion-Exchange Chromatography: If your derivative has a strongly basic or acidic handle, ion-exchange chromatography can provide excellent separation from neutral impurities. Cation-exchange has been successfully used for purifying aminopyridine derivatives.[4]

  • Preparative HPLC: For obtaining small quantities of very high-purity material (>99.5%), preparative High-Performance Liquid Chromatography (HPLC) is the gold standard. Both normal-phase and reversed-phase methods can be developed.[5]

Experimental Protocols

Protocol 1: Standard Flash Column Chromatography with Basic Modifier
  • TLC Analysis: Prepare a TLC plate and develop it in a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). To a second identical chamber, add the same solvent system plus 1% triethylamine (TEA). Compare the Rf and spot shape. The chamber with TEA should show a higher Rf and a rounder spot. This will be your column eluent.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (containing 1% TEA). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. If solubility is low, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column bed (dry loading).

  • Elution: Begin elution with the mobile phase. If needed, gradually increase the polarity (e.g., from 30% EtOAc/Hexane to 50% EtOAc/Hexane) to elute your compound.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Co-evaporate with a solvent like methanol or isopropanol to help remove residual triethylamine.

Protocol 2: Screening for Recrystallization Solvents
  • Sample Preparation: Place approximately 10-20 mg of your purified (or semi-purified) product into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, water) dropwise at room temperature until the solid dissolves. Note the solubility at room temperature.

  • Heating: For tubes where the solid did not dissolve at room temperature, heat them gently in a water bath. Continue adding the solvent dropwise until the solid fully dissolves.

  • Cooling: Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

  • Observation: The ideal recrystallization solvent is one in which the compound is poorly soluble at low temperatures but highly soluble at high temperatures, and which produces high-quality crystals upon cooling. A good solvent pair consists of a soluble solvent and an insoluble "anti-solvent".

Data Summary Table: Solvent Properties for Purification

Purification TechniqueSolvent System ExamplesKey Considerations
Normal-Phase Chromatography Ethyl Acetate / Hexanes + 1% TEAStandard choice; TEA is critical for good peak shape.
Dichloromethane / Methanol + 1% TEAFor more polar derivatives.
Reversed-Phase Chromatography Water / Acetonitrile + 0.1% Formic AcidGood for highly polar or ionic compounds.
Water / Methanol with Ammonium AcetateBuffered system for improved peak shape and reproducibility.[3]
Recrystallization Ethanol / WaterCommon for polar compounds.
Ethyl Acetate / HexanesGood for medium-polarity compounds.
Isopropanol or AcetoneAlternative protic and aprotic solvents.

References

  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid - HELIX Chromatography. [Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed. [Link]

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]

  • Struggling with the purification of a nitroaldol product : r/OrganicChemistry - Reddit. [Link]

  • This compound | C7H7N3O4 | CID 13768248 - PubChem. [Link]

  • Performing column chromatography on pyridine-based compounds sucks [OC] - Reddit. [Link]

  • Chromatography Troubleshooting - YouTube. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. [Link]

  • Methyl 6-(methylamino)-5-nitronicotinate | C8H9N3O4 | CID 18412421 - PubChem. [Link]

  • Method for pyridine amine derivative - Chromatography Forum. [Link]

  • Purifying ionic compounds by flash column chromatography - Biotage. [Link]

Sources

Technical Support Center: Synthesis and Scale-Up of Methyl 6-amino-5-nitropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 6-amino-5-nitropyridine-3-carboxylate. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the common challenges encountered during the synthesis and scale-up of this important pharmaceutical intermediate.[1][2] We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a safe, reproducible, and scalable process.

Synthesis Pathway Overview

The most common and industrially relevant synthesis of this compound is a two-step process starting from 6-aminonicotinic acid.

  • Esterification: The carboxylic acid is first converted to its corresponding methyl ester, Methyl 6-aminonicotinate.

  • Nitration: The aromatic ring is subsequently nitrated to introduce a nitro group at the 5-position, yielding the final product.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Nitration A 6-Aminonicotinic Acid B Methyl 6-aminonicotinate A->B Methanol (MeOH) Aqueous HCl Reflux C This compound B->C Mixed Acid (HNO₃/H₂SO₄) Controlled Temperature

Caption: General two-step synthesis pathway.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Q1: My nitration of Methyl 6-aminonicotinate is resulting in a low yield. What are the likely causes and how can I optimize it?

A1: Low yield in this electrophilic aromatic substitution is almost always tied to reaction conditions, side reactions, or product degradation. The nitration of an activated pyridine ring is a delicate process that must be precisely controlled.

Primary Causes & Solutions:

  • Improper Temperature Control: This is the most critical parameter. The reaction is highly exothermic.[3] If the temperature rises uncontrollably, it can lead to the formation of undesired byproducts, including polynitrated compounds, or even decomposition of the starting material and product.[4]

    • Solution: Maintain a strict temperature range, typically between 0-10°C, throughout the addition of the nitrating mixture. Utilize a properly sized reactor with an efficient cooling system. For larger scales, consider a jacketed reactor with a chiller.

  • Incorrect Reagent Stoichiometry: An excess of nitric acid can lead to the formation of dinitrated or other oxidized impurities.[4] Insufficient acid will result in an incomplete reaction.

    • Solution: Carefully control the molar ratio of the nitrating agent. Start with a ratio of 1.05 to 1.2 equivalents of nitric acid relative to the substrate. The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺) and as a dehydrating agent; it should be used in sufficient excess to maintain a fluid, stirrable slurry.

  • Inefficient Mixing: In a heterogeneous reaction mixture, poor agitation can create localized "hot spots" and concentration gradients, drastically reducing yield and promoting side reactions.[5]

    • Solution: Use an overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine) to ensure thorough mixing of the solids and liquid. The goal is to maintain a homogenous suspension and facilitate efficient heat transfer from the reaction mass to the reactor walls.[5]

Optimization Strategy Table:

ParameterLab Scale (1-10g)Pilot/Scale-Up (>1kg)Rationale
Temperature 0 to 5°C0 to 10°C (monitor internal T°)Minimizes side reactions and prevents thermal runaway.[3][4]
Addition Rate 30-60 minutes2-4 hours (or longer)Slow addition is crucial for managing the exotherm.[5]
Agitation Speed Magnetic stir bar200-400 RPM (overhead)Ensures homogeneity and efficient heat transfer.[5]
Nitric Acid (eq.) 1.1 eq1.05 - 1.1 eqMinimizes polynitration while ensuring complete conversion.
Q2: The nitration reaction is showing a dangerous exotherm upon scale-up. What are the critical safety and control measures?

A2: This is an extremely serious and common challenge with nitration reactions. Thermal runaway can lead to a violent reaction, gas evolution, and potentially an explosion.[4][6] Safety is paramount.

Causality: The reaction between nitric acid and any organic compound is highly exothermic. Sulfuric acid, acting as a dehydrating agent, further drives this. The heat generated can accelerate the reaction rate, which in turn generates more heat, creating a dangerous feedback loop.[3]

Critical Control Measures:

  • Engineering Controls:

    • Jacketed Reactor: Use a reactor with a cooling jacket connected to a powerful chiller. Do not rely on simple ice baths for kilogram-scale reactions.

    • Real-time Temperature Monitoring: An internal temperature probe (baffled) is mandatory to get an accurate reading of the reaction mass, not just the jacket temperature.

    • Emergency Quenching Plan: Have a pre-calculated amount of cold water or an appropriate quenching agent ready to rapidly cool the reaction if the temperature exceeds a set safety limit.

    • Pressure Relief: Ensure the reactor is equipped with a rupture disc or relief valve.[6]

  • Procedural Controls:

    • Reverse Addition: Add the substrate (Methyl 6-aminonicotinate) portion-wise to the pre-chilled mixed acid. This keeps the nitrating agent in excess but allows for better control as each addition's exotherm can be managed before the next is made.

    • Slow, Controlled Addition: If adding the mixed acid to the substrate, use a dosing pump for a slow, continuous, and verifiable addition rate.

    • Calorimetry Data: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction, maximum temperature of synthesis reaction (MTSR), and adiabatic temperature rise. This data is essential for safe process design.[3]

Safety_Workflow Start Start Nitration Scale-Up Calorimetry Perform Reaction Calorimetry (Determine ΔH, MTSR) Start->Calorimetry Risk_Assessment Conduct Hazard Analysis (HAZOP) Calorimetry->Risk_Assessment Define_Controls Define Control Parameters (Temp Limits, Addition Rate) Risk_Assessment->Define_Controls Monitor Monitor Internal Temperature Continuously Define_Controls->Monitor Temp_OK Temperature within Limits? Monitor->Temp_OK Yes Temp_High Temperature Exceeds Limit? Monitor->Temp_High No Proceed Continue Addition Temp_OK->Proceed Proceed->Monitor End Reaction Complete Proceed->End Action STOP ADDITION Initiate Cooling/ Emergency Quench Plan Temp_High->Action

Caption: A workflow for managing thermal risks during scale-up.

Q3: I'm observing significant impurities in my final product. How can I identify and minimize them?

A3: Impurity formation is often linked to the issues of temperature and stoichiometry discussed previously. The primary expected impurity is the starting material, but others can form.

Potential Impurities & Mitigation:

  • Unreacted Starting Material (Methyl 6-aminonicotinate):

    • Cause: Incomplete reaction due to insufficient nitrating agent, low reaction temperature, or short reaction time.

    • Identification: HPLC (will have a shorter retention time than the more polar nitro-product), ¹H NMR.

    • Mitigation: Ensure at least 1.05 equivalents of HNO₃ are used. Monitor the reaction by TLC or HPLC until the starting material spot/peak is consumed.

  • Polynitrated Byproducts:

    • Cause: "Hot spots" from poor mixing, excessive temperature, or too high a concentration of nitric acid.[4] The initial nitro group is deactivating, but under harsh conditions, a second nitration can occur.

    • Identification: Mass Spectrometry (will show a higher M+ peak), HPLC.

    • Mitigation: Strict adherence to temperature control (0-10°C) and slow, controlled addition of the nitrating agent.

  • Hydrolyzed Product (6-amino-5-nitropyridine-3-carboxylic acid):

    • Cause: The ester can hydrolyze back to the carboxylic acid during a prolonged or improperly executed aqueous workup, especially if pH conditions are not controlled.

    • Identification: HPLC, ¹H NMR (disappearance of the methyl ester singlet).

    • Mitigation: Keep the workup temperature low (quench onto ice). Minimize the time the product spends in acidic aqueous conditions before filtration.

Frequently Asked Questions (FAQs)

Q: What are the mandatory safety protocols for handling the mixed acid nitration?

A: Handling concentrated nitric and sulfuric acids requires strict safety measures due to their extreme corrosivity and reactivity.[7][8]

Safety MeasureSpecificationRationale
Personal Protective Equipment (PPE) Acid-resistant gloves (e.g., Butyl rubber), chemical splash goggles, face shield, and a chemical-resistant lab coat or suit.[6]Protects against severe chemical burns from splashes.[8]
Engineering Controls All operations must be conducted inside a certified chemical fume hood with adequate ventilation.[6]Prevents inhalation of highly toxic and corrosive nitric acid fumes and nitrogen oxides.[7][8]
Emergency Equipment An emergency eyewash and safety shower must be immediately accessible.[6]For immediate decontamination in case of accidental exposure.
Spill Management A spill kit with a neutralizer (e.g., sodium carbonate) and absorbent material must be available.To safely contain and neutralize corrosive acid spills.[7]
Incompatible Materials Store and handle away from organic solvents, bases, metals, and combustible materials.[7][8]Nitric acid can react violently or cause fires with many common lab chemicals.[8]

Q: What analytical techniques are recommended for monitoring reaction progress and product purity?

A: A combination of techniques is ideal for robust process control.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative in-process checks. You can quickly visualize the consumption of the starting material and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. It can accurately determine the percentage of starting material, product, and impurities in a reaction sample or final product. A C18 column with a water/acetonitrile mobile phase is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and for identifying any structurally related impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of unknown impurity peaks seen in HPLC.

Q: What are the key parameters to consider when scaling up this synthesis from grams to kilograms?

A: Beyond the critical safety aspects already discussed, the primary challenges in scaling up relate to physical and chemical engineering principles.[5]

  • Surface-Area-to-Volume Ratio: As you scale up a reactor, the volume increases by a cube (r³) while the surface area (for heat exchange) only increases by a square (r²). This means larger reactors are less efficient at dissipating heat. This is why slow addition and a powerful cooling system are non-negotiable at scale.[5]

  • Mixing Efficiency: What works with a small magnetic stir bar will not work in a 100L reactor. Inefficient mixing leads to non-uniform reactions and dangerous local temperature increases. The choice of stirrer type, speed, and baffle placement is critical.[5]

  • Material Transfer: Handling kilograms of corrosive acids and powders requires specialized equipment like pumps and powder charging systems to minimize operator exposure.

  • Work-up and Isolation: Filtering a 10g batch is simple. Filtering 10kg requires larger equipment like a Nutsche filter-dryer. The time required for filtration and washing increases, which can impact product stability and purity. Recrystallization is often the most effective method for purification at scale.[5]

Experimental Protocols

Protocol 1: Esterification of 6-Aminonicotinic Acid

This protocol is adapted from standard esterification procedures.[9]

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Reagents: To the flask, add 6-aminonicotinic acid (1.0 eq). Add methanol (approx. 10-15 mL per gram of starting material).

  • Acid Catalyst: While stirring, slowly add aqueous hydrogen chloride (e.g., 4M HCl) or bubble dry HCl gas through the solution until the mixture is acidic.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Reduce the volume of methanol under reduced pressure.

  • Isolation: Dilute the residue with water and neutralize carefully with a base (e.g., sodium bicarbonate solution) until a pH of 7-8 is reached. The product, Methyl 6-aminonicotinate, will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. The product is often of sufficient purity to be used directly in the next step.

Protocol 2: Nitration of Methyl 6-aminonicotinate (Lab Scale)

WARNING: This reaction is highly exothermic and uses extremely corrosive acids. All safety precautions listed in the FAQ must be followed without exception.

  • Acid Preparation: In a three-necked flask equipped with an overhead stirrer, a thermometer, and an addition funnel, add concentrated sulfuric acid (H₂SO₄, 98%). Cool the flask in an ice/salt bath to 0°C.

  • Nitrating Mixture: Slowly, dropwise, add concentrated nitric acid (HNO₃, 70%, 1.1 eq) to the cold sulfuric acid, ensuring the internal temperature does not exceed 10°C.

  • Substrate Addition: Once the mixed acid is prepared and cooled to 0°C, begin adding the Methyl 6-aminonicotinate (1.0 eq) in small portions over 30-60 minutes. Vigorously stir the mixture and maintain the internal temperature between 0-5°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction to completion by TLC/HPLC.

  • Quenching: In a separate, large beaker, prepare a mixture of crushed ice and water. With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice. This step is also exothermic and must be done cautiously.

  • Isolation: The product will precipitate as a solid. Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7). Dry the solid under vacuum at 40-50°C to yield this compound.[1]

References

  • Benchchem. (n.d.). 6-Amino-5-nitronicotinic acid | 89488-06-2.
  • YouTube. (2024). Nitration reaction safety.
  • National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing.
  • Georganics. (2023). Methyl 6-aminonicotinate – preparation and application.
  • Benchchem. (n.d.). Challenges in the scale-up of 3-Amino-5,6-dimethyl-2(1H)-pyridinone synthesis.
  • ChemicalBook. (2023). This compound | 104685-75-8.

Sources

Technical Support Center: Troubleshooting Reactions of Methyl 6-amino-5-nitropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 6-amino-5-nitropyridine-3-carboxylate (CAS: 104685-75-8). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a pyridine derivative featuring an amino group, a nitro group, and a methyl ester, this compound is a critical intermediate for constructing a diverse range of nitrogen heterocycles for pharmaceutical and agrochemical applications.[1][2]

This document moves beyond standard protocols to provide in-depth, field-proven insights into common challenges encountered during the synthesis and subsequent reactions of this molecule. Our goal is to explain the causality behind experimental outcomes and provide robust, self-validating troubleshooting strategies.

Section 1: Troubleshooting the Synthesis via Nitration

The most common route to this compound involves the electrophilic nitration of a precursor, typically Methyl 6-aminopyridine-3-carboxylate. This reaction, while direct, is fraught with potential challenges due to the complex electronics of the substituted pyridine ring.

FAQ 1.1: I am experiencing very low or no yield during the nitration reaction. What are the likely causes and solutions?

Low yields in the nitration of aminopyridine derivatives are a frequent issue.[3][4] The problem often stems from a combination of factors related to substrate reactivity and reaction conditions.

Potential Cause A: Deactivation of the Pyridine Ring

  • The "Why": Pyridine is an electron-deficient heterocycle, making it inherently less reactive towards electrophilic aromatic substitution than benzene.[5] In the strongly acidic conditions of a typical mixed-acid nitration (HNO₃/H₂SO₄), both the pyridine ring nitrogen and the exocyclic amino group become protonated. This protonation converts the activating amino group into a deactivating ammonium group and further increases the electron deficiency of the ring, severely hindering the attack by the electrophile (nitronium ion, NO₂⁺).[4][5]

  • Troubleshooting Steps:

    • Temperature Control is Critical: Nitration is highly exothermic. Runaway temperatures can lead to substrate and product degradation. It is imperative to maintain the recommended temperature, often between 0°C and 10°C, by using an ice bath and adding the nitrating agent slowly and portion-wise.

    • Optimize Acid Mixture: The ratio of H₂SO₄ to HNO₃ is crucial. Sulfuric acid acts as a catalyst to generate the nitronium ion. Using fuming sulfuric acid (oleum) can increase the concentration of the active electrophile and may improve yields, but also increases the harshness of the conditions.[6]

    • Alternative Nitrating Agents: For sensitive substrates, consider milder nitrating agents that do not require such strong acidity, although this may require significant methods development.[7]

Potential Cause B: Purity of Starting Materials

  • The "Why": Impurities in the starting Methyl 6-aminopyridine-3-carboxylate can consume the nitrating agent or catalyze decomposition pathways. Water is a particularly detrimental impurity as it can dilute the mixed acid and quench the nitronium ion.

  • Troubleshooting Steps:

    • Verify Purity: Ensure the starting material is of high purity (>98%) and is thoroughly dried before use.

    • Use Anhydrous Acids: Use fresh, anhydrous concentrated nitric acid and sulfuric acid for the best results.

FAQ 1.2: My reaction produces a complex mixture of products, including isomers and other impurities. How can I improve selectivity?

The formation of regioisomers and side products is a classic challenge in aromatic chemistry, governed by the directing effects of the substituents.

Potential Cause A: Formation of 2-Nitraminopyridine Intermediate

  • The "Why": The nitronium ion can attack the nitrogen of the amino group (N-nitration) to form a 2-nitramino intermediate, in competition with attack on the ring (C-nitration).[3] This is often a kinetic product formed at lower temperatures.[8] While this intermediate can sometimes be rearranged to the desired C-nitro product by heating in sulfuric acid, this adds a step and can lead to decomposition.[3]

  • Troubleshooting Steps:

    • Control Reaction Temperature: Performing the reaction at slightly elevated temperatures (e.g., 40-50°C, if the substrate is stable) can favor direct C-nitration over N-nitration.[8][9] However, this must be balanced against the risk of degradation.

    • Post-Nitration Rearrangement: If the nitramine is the major product, it can be isolated and then heated in concentrated sulfuric acid to induce rearrangement to the 5-nitro product.[3][9]

Potential Cause B: Formation of Other Regioisomers

  • The "Why": The 6-amino group is a strong ortho-, para- director, while the 3-methoxycarbonyl group is a meta-director. The amino group's influence is dominant, strongly directing nitration to the 5-position (ortho to the amine). However, minor amounts of other isomers can form. The concept of "electric hindrance," or repulsion between the positive charge of the incoming electrophile and the protonated ring nitrogen, helps explain why attack at the 5-position is favored over the 3-position.[8]

  • Troubleshooting Steps:

    • Precise Temperature Control: Adhering to established temperature protocols is the best way to maximize the kinetic and thermodynamic favorability for the desired isomer.

    • Purification: Accept that minor isomers may form and focus on efficient purification. (See Section 3).

Table 1: Typical Parameters for Nitration of Methyl 6-aminopyridine-3-carboxylate

ParameterRecommended RangeRationale
Temperature 0 °C to 50 °CLower temperatures can favor nitramine formation; higher temperatures risk degradation. Careful optimization is required.[8][9]
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Standard, potent nitrating system. Ratio needs to be optimized.[7]
Stoichiometry 1.0 - 1.2 eq. of HNO₃Using a slight excess of nitric acid ensures full conversion, but a large excess increases the risk of over-nitration.[6]
Reaction Time 1 - 6 hoursMonitor by TLC/LCMS to determine optimal time and avoid product degradation from prolonged exposure to acid.

digraph "Nitration Pathway and Side Reactions" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"];
edge [fontname="Helvetica", color="#5F6368"];

SM [label="Methyl 6-aminopyridine-\n3-carboxylate"]; Nitronium [label="HNO₃ / H₂SO₄\n(NO₂⁺)", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="Methyl 6-amino-5-nitro-\npyridine-3-carboxylate\n(Desired Product)", fillcolor="#D4EDDA", fontcolor="#202124"]; Nitramine [label="6-Nitramino Intermediate\n(N-Nitration)", fillcolor="#FAD2CF", fontcolor="#202124"]; Rearrangement [label="Heat, H₂SO₄", shape=ellipse, fillcolor="#FFFFFF"]; Degradation [label="Degradation Products", fillcolor="#EA4335", fontcolor="#FFFFFF"];

SM -> Nitronium [dir=none]; Nitronium -> Product [label=" C-Nitration\n(Thermodynamic)"]; Nitronium -> Nitramine [label=" N-Nitration\n(Kinetic)"]; Nitramine -> Rearrangement [dir=none]; Rearrangement -> Product; SM -> Degradation [label=" Harsh\nConditions", style=dashed]; Product -> Degradation [label=" Harsh\nConditions", style=dashed]; }

Caption: Key pathways in the nitration of the precursor.

Section 2: Troubleshooting Downstream Reactions

Once synthesized, this compound is often used in subsequent transformations, most commonly the reduction of the nitro group or modifications involving the ester.

FAQ 2.1: My nitro group reduction is incomplete or reduces other functional groups. How can I achieve selective reduction?

Potential Cause A: Incorrect Choice of Reducing Agent

  • The "Why": The choice of reducing agent is critical for chemoselectivity. Harsh conditions, such as high-pressure catalytic hydrogenation with certain catalysts (e.g., Raney Nickel), can sometimes lead to the reduction of the pyridine ring itself, especially at elevated temperatures.[10][11]

  • Troubleshooting Steps:

    • Catalytic Hydrogenation: This is often the cleanest method. Use catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under moderate hydrogen pressure (1-4 atm). This method is generally very selective for the nitro group.[11]

    • Metal/Acid Reduction: Reagents like Tin(II) chloride (SnCl₂) in HCl, or Iron (Fe) powder in acetic acid or HCl, are classic and effective methods for reducing aromatic nitro groups.[1][11] These are robust but may require a more involved workup to remove metal salts.

    • Transfer Hydrogenation: Using a hydrogen source like ammonium formate or hydrazine in the presence of a Pd/C catalyst is a very mild and effective method that avoids the need for a pressurized hydrogenator.[2]

Potential Cause B: Catalyst Poisoning/Inactivity

  • The "Why": In catalytic hydrogenation, trace impurities (like sulfur compounds) from previous steps can poison the catalyst surface, leading to incomplete or stalled reactions.

  • Troubleshooting Steps:

    • Use High-Purity Substrate: Ensure the starting nitro compound is thoroughly purified before the reduction step.

    • Increase Catalyst Loading: If the reaction is sluggish, a modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor inhibition.

    • Use a Fresh Catalyst: Ensure the catalyst has been stored properly and is not expired.

FAQ 2.2: The methyl ester is being hydrolyzed during my reaction. How can I prevent this?
  • The "Why": The methyl ester is susceptible to hydrolysis under both strong acidic and strong basic conditions, especially with prolonged reaction times or elevated temperatures.[12][13] This is a common issue during reactions that require these conditions, such as the saponification of a different ester in the molecule or certain acidic workups.

  • Troubleshooting Steps:

    • Use Mild Conditions: Whenever possible, choose reagents that operate under neutral or near-neutral pH. For example, using LiOH in a water/THF mixture at room temperature is a milder method for ester hydrolysis than refluxing with NaOH or HCl.[14]

    • Limit Exposure Time: Monitor the reaction closely and work it up as soon as the desired transformation is complete to minimize the time the ester is exposed to harsh conditions.

    • Protecting Groups: In a complex multi-step synthesis, it may be necessary to use a more robust ester, like a tert-butyl ester, which is stable to base but can be cleaved with acid.

Section 3: Purification Strategies

The polarity imparted by the amino, nitro, and ester groups can make purification challenging.

FAQ 3.1: I am having difficulty separating my product from starting materials or isomers using column chromatography.
  • The "Why": The product, starting material, and potential isomers often have similar polarities, leading to poor separation on silica gel.

  • Troubleshooting Steps:

    • Optimize Solvent System: A shallow gradient of a polar solvent (like ethyl acetate or acetone) in a non-polar solvent (like hexanes or dichloromethane) is often effective. Small amounts of methanol can be added to the mobile phase to elute highly polar compounds, but this can reduce resolution.

    • Acid/Base Wash: Utilize the basicity of the amino-pyridine functionality. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The desired product and other basic compounds will move to the aqueous layer. The layers can then be separated, the aqueous layer basified (e.g., with NaHCO₃ or NaOH), and the product re-extracted into an organic solvent. This is an excellent way to remove non-basic impurities.

    • Recrystallization: If a solid, the crude product can often be purified effectively by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

Troubleshooting Flowchart for Low Yield Start Low or No Yield Observed CheckPurity Is Starting Material >98% Pure & Dry? Start->CheckPurity PurifySM Purify/Dry Starting Material CheckPurity->PurifySM No CheckConditions Are Reaction Conditions Optimized? CheckPurity->CheckConditions Yes PurifySM->Start OptimizeTemp Adjust Temperature: - Add slowly at 0-10°C - Consider modest warming to 40°C to favor C-nitration CheckConditions->OptimizeTemp No AnalyzeByproducts Analyze Crude Mixture (TLC, LCMS, NMR) CheckConditions->AnalyzeByproducts Yes OptimizeTemp->Start OptimizeAcids Verify Acid Ratio & Concentration (Consider Oleum) OptimizeTemp->OptimizeAcids OptimizeAcids->Start NitramineIssue Is Nitramine Intermediate Present? AnalyzeByproducts->NitramineIssue NitramineIssue->OptimizeTemp No Rearrange Isolate and Rearrange (Heat in H₂SO₄) NitramineIssue->Rearrange Yes Success Improved Yield Rearrange->Success

Sources

Technical Support Center: Synthesis of Methyl 6-amino-5-nitropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals navigating the synthesis of Methyl 6-amino-5-nitropyridine-3-carboxylate. We will explore common challenges associated with traditional synthetic routes and provide a robust, field-proven alternative methodology complete with troubleshooting guides and detailed protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address the practical challenges encountered in the laboratory.

Section 1: Issues with the Direct Nitration Pathway

The most intuitive approach to synthesizing this compound is the direct nitration of Methyl 6-aminonicotinate. However, this route is fraught with challenges.

Q1: My direct nitration of Methyl 6-aminonicotinate with standard mixed acid (HNO₃/H₂SO₄) is resulting in very low yields and a complex mixture of byproducts. What is happening?

A1: This is a very common and expected outcome. The difficulties arise from the inherent electronic properties of the pyridine ring and the functional groups present:

  • Pyridine Ring Deactivation: The pyridine nitrogen is electronegative, making the ring electron-deficient and significantly less reactive towards electrophilic aromatic substitution (SEAr) compared to benzene.[1] Under the strongly acidic conditions of nitration, the pyridine nitrogen becomes protonated, forming a pyridinium ion. This further deactivates the ring, making the reaction extremely difficult and requiring harsh conditions.[2]

  • Competing Directing Effects: You have a powerful electron-donating amino group (-NH₂) which is activating and directs electrophiles to the ortho and para positions (positions 5 and 3). You also have the deactivating ester group (-COOMe) which directs meta (position 5). While both groups favor substitution at the desired C-5 position, the strong activation by the amino group can lead to a loss of regiochemical control under harsh conditions.

  • Oxidative Degradation: The combination of an electron-rich amino group and harsh, oxidizing nitrating agents (like fuming nitric acid) can lead to degradation of the starting material and the formation of tar-like byproducts, severely impacting yield and purity.

Q2: How can I optimize the direct nitration of Methyl 6-aminonicotinate to improve my results?

A2: While this pathway is not recommended, if you must attempt it, careful control of reaction parameters is critical to minimize side reactions:

  • Temperature Control: Maintain stringent low temperatures (e.g., -10 °C to 0 °C) during the addition of the nitrating agent to manage the exothermic reaction and reduce degradation.

  • Stoichiometry: Use a minimal excess of the nitrating agent (ideally close to 1.0 equivalent) to disfavor over-nitration.[1]

  • Slow Addition: Add the nitrating agent dropwise over an extended period to maintain a low instantaneous concentration of the electrophile, which can improve selectivity for mono-nitration.[1]

  • Alternative Nitrating Agents: Consider milder nitrating agents. While potentially hazardous, reagents like acetyl nitrate (formed in situ) or nitronium tetrafluoroborate (NO₂BF₄) can sometimes be effective at lower temperatures. However, these also have significant safety and handling challenges.[3]

Section 2: A Recommended Robust Alternative: The SNAr Pathway

A more reliable and controllable strategy involves changing the order of synthetic steps: starting with a halogenated pyridine, performing the nitration, and finally introducing the amino group via Nucleophilic Aromatic Substitution (SₙAr). This is the industry-standard approach for this class of compounds.

Q3: What is the recommended synthetic route for preparing this compound reliably and at scale?

A3: The recommended pathway consists of three key steps starting from the commercially available Methyl 6-chloronicotinate.

  • Nitration: Nitration of Methyl 6-chloronicotinate to form Methyl 6-chloro-5-nitropyridine-3-carboxylate.

  • Amination (SₙAr): Substitution of the chloro group with an amino group using ammonia.

This approach is superior because the electron-withdrawing nitro group, once installed, strongly activates the C-6 position (para to the nitro group) for nucleophilic attack, making the final amination step efficient and high-yielding.[4][5]

Workflow & Protocol for Recommended SNAr Pathway

The following diagram illustrates the validated workflow.

G A Methyl 6-chloronicotinate (CAS: 73781-91-6) B Methyl 6-chloro-5-nitropyridine-3-carboxylate A->B C This compound (CAS: 104685-75-8) B->C

Caption: Recommended two-step synthesis via nitration and SₙAr.

Q4: Can you provide a detailed protocol for the nitration of Methyl 6-chloronicotinate?

A4: Certainly. This procedure requires careful handling of strong acids.

Protocol 1: Synthesis of Methyl 6-chloro-5-nitropyridine-3-carboxylate

  • Safety Precaution: This reaction uses highly corrosive and oxidizing acids. Perform all steps in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles/face shield.

  • Acid Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (H₂SO₄, 98%, 4.0 equivalents).

  • Cooling: Cool the flask in an ice/salt bath to an internal temperature of 0-5 °C.

  • Substrate Addition: To this cooled, stirring acid, add Methyl 6-chloronicotinate (1.0 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.[6]

  • Nitrating Agent Addition: Slowly add fuming nitric acid (HNO₃, >90%, 1.2 equivalents) dropwise via the addition funnel. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).

  • Drying: Dry the isolated solid under vacuum to yield Methyl 6-chloro-5-nitropyridine-3-carboxylate, which can be used in the next step, often without further purification.

Q5: I have successfully synthesized the chloro-nitro intermediate. What is the protocol for the amination step?

A5: The amination is a nucleophilic aromatic substitution (SₙAr) reaction. The nitro group para to the chlorine atom is critical for activating the substitution site.

Protocol 2: Synthesis of this compound

  • Safety Precaution: This reaction is often performed under pressure and involves ammonia. Use a sealed reaction vessel rated for the expected pressure and temperature. Ensure adequate ventilation.

  • Reaction Setup: In a pressure-rated glass vessel, combine Methyl 6-chloro-5-nitropyridine-3-carboxylate (1.0 equivalent) and a solvent such as ethanol or isopropanol.

  • Reagent Addition: Add a solution of aqueous ammonia (28-30%, 5-10 equivalents) or a solution of ammonia in methanol (7N).

  • Reaction: Seal the vessel tightly and heat the mixture to 60-80 °C. The reaction progress can be monitored by TLC or HPLC. The reaction is typically complete within 4-12 hours.

  • Cooling & Work-up: After completion, cool the reaction vessel to room temperature. A yellow solid product often precipitates. If not, carefully reduce the solvent volume under reduced pressure.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield the final product, this compound.[7]

Comparative Summary of Synthetic Pathways

The table below summarizes the key differences between the direct nitration approach and the recommended SₙAr pathway.

ParameterDirect Nitration PathwayRecommended SNAr Pathway
Starting Material Methyl 6-aminonicotinate[8][9]Methyl 6-chloronicotinate[6]
Number of Steps 1 (Theoretically)2
Regiocontrol Poor; risk of multiple isomersExcellent; electronically directed
Yield & Purity Typically low with difficult purificationGood to excellent with straightforward isolation
Scalability Poor due to safety and purity issuesExcellent; reliable and reproducible
Key Challenge Controlling reactivity of activated ring[1]Handling of strong acids and ammonia
Troubleshooting Logic for Synthesis

Use this decision tree to diagnose issues in your synthesis.

G Start Start Synthesis CheckRoute Which pathway are you using? Start->CheckRoute Direct Direct Nitration CheckRoute->Direct Direct Nitration SNAr SNAr Pathway CheckRoute->SNAr SNAr Direct_Problem Problem: Low Yield / Tar Direct->Direct_Problem SNAr_Problem Which step has an issue? SNAr->SNAr_Problem Direct_Sol Root Cause: - Ring deactivation - Oxidative degradation Solution: Switch to SNAr Pathway Direct_Problem->Direct_Sol Nitration_Issue Nitration Step: Incomplete Reaction SNAr_Problem->Nitration_Issue Nitration Amination_Issue Amination Step: Incomplete Reaction SNAr_Problem->Amination_Issue Amination Nitration_Sol Troubleshoot: - Check acid purity/concentration - Increase reaction time/temp slightly - Ensure anhydrous conditions Nitration_Issue->Nitration_Sol Amination_Sol Troubleshoot: - Ensure vessel is properly sealed - Check concentration of ammonia - Increase temperature or time Amination_Issue->Amination_Sol

Caption: Troubleshooting logic for synthesis issues.

References
  • BenchChem. (2025).
  • Organic Process Research & Development. Practical Amination of Nitropyridones by Silylation.
  • Unknown.
  • ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • YouTube. (2022).
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.
  • ResearchGate. (2025). Nitropyridines: Synthesis and reactions.
  • PubMed Central (PMC).
  • BenchChem. (2025).
  • ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions.
  • Google Patents.
  • ChemScene.
  • Sigma-Aldrich.
  • PubChem.
  • ChemicalBook. (2025).
  • PubChem.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Nitropyridine Building Blocks: A Comparative Analysis of Methyl 6-amino-5-nitropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its presence in numerous FDA-approved drugs underscores its importance as a privileged structure.[1] Among the vast array of functionalized pyridines, nitropyridines have emerged as exceptionally versatile building blocks, offering a gateway to a diverse range of molecular architectures and biological activities.[1] The electron-withdrawing nature of the nitro group not only activates the pyridine ring for various chemical transformations but also serves as a synthetic handle for further functionalization, most notably through its reduction to an amino group.[2]

This guide provides an in-depth comparative analysis of Methyl 6-amino-5-nitropyridine-3-carboxylate against other commonly employed nitropyridine building blocks. As senior application scientists, our goal is to move beyond a simple cataloging of reagents and instead offer a nuanced perspective on their relative performance in key synthetic transformations, supported by experimental insights and established chemical principles. We will delve into the interplay of electronic and steric effects that govern their reactivity and provide practical guidance for their effective utilization in drug discovery and development programs.

The Strategic Value of Nitropyridines in Drug Discovery

The utility of nitropyridine derivatives in the synthesis of bioactive molecules is well-documented.[1] They serve as precursors to a wide array of complex heterocyclic systems with demonstrated antitumor, antiviral, and anti-neurodegenerative properties.[1] The strategic placement of the nitro group, often in conjunction with other substituents, allows for precise control over the molecule's electronic properties and reactivity, making them ideal starting materials for constructing libraries of potential drug candidates.

Featured Building Block: this compound

PropertyValue
Molecular Formula C₇H₇N₃O₄
Molecular Weight 197.15 g/mol
CAS Number 104685-75-8
Appearance Solid
Key Structural Features - Amino group at C6 - Nitro group at C5 - Methyl carboxylate at C3

This compound is a trifunctionalized pyridine building block that offers multiple points for diversification. The arrangement of the amino, nitro, and ester groups provides a unique electronic and steric environment that influences its reactivity in key synthetic transformations.

Comparative Analysis with Other Nitropyridine Building Blocks

The choice of a nitropyridine building block is a critical decision in a synthetic campaign, with significant implications for reaction efficiency, functional group tolerance, and the overall success of the drug discovery program. Below, we compare this compound with other classes of nitropyridine building blocks in the context of two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[3] Its importance is underscored by the 2010 Nobel Prize in Chemistry awarded for palladium-catalyzed cross-couplings. The reaction's versatility and functional group tolerance have made it an indispensable tool in pharmaceutical research and development.

Logical Framework for Reactivity Comparison:

The reactivity of a halo-nitropyridine in Suzuki-Miyaura coupling is primarily governed by the ease of oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. This step is influenced by:

  • Nature of the Halogen: Reactivity follows the order I > Br > Cl.

  • Electronic Effects: Electron-withdrawing groups on the pyridine ring generally enhance the rate of oxidative addition.

  • Steric Hindrance: Bulky groups adjacent to the halogen can impede the approach of the palladium catalyst.

Comparative Table: Predicted Reactivity in Suzuki-Miyaura Coupling

Building BlockLeaving GroupKey Substituents & PositionsPredicted ReactivityRationale
Methyl 6-chloro-5-nitropyridine-3-carboxylate Cl-NO₂ (C5), -COOMe (C3)High The chloro group at the C6 position is activated by the adjacent electron-withdrawing nitro group at C5 and the ring nitrogen. The ester at C3 further enhances the electrophilicity of the ring.
2-Chloro-3-nitropyridine Cl-NO₂ (C3)Moderate to High The chloro group at C2 is activated by the ring nitrogen and the adjacent nitro group at C3.
2-Chloro-5-nitropyridine Cl-NO₂ (C5)Moderate The chloro group at C2 is activated by the ring nitrogen. The nitro group at C5 provides additional electronic activation, though its effect is less pronounced than in the 3-nitro isomer.
This compound (Requires conversion to a halide or triflate)-NH₂ (C6), -NO₂ (C5), -COOMe (C3)Variable (post-functionalization) The amino group is not a suitable leaving group for Suzuki coupling. It would first need to be converted to a halide (e.g., via Sandmeyer reaction) or a triflate. The reactivity of the resulting halide would be high due to the activating effects of the nitro and ester groups.

Experimental Protocol: Representative Suzuki-Miyaura Coupling of a Chloro-Nitropyridine Derivative

This protocol is a general guideline and may require optimization for specific substrates.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. To a dry Schlenk flask, add: - Chloro-nitropyridine (1.0 equiv) - Arylboronic acid (1.2 equiv) - Base (e.g., K₂CO₃, 2.0 equiv) B 2. Add Pd catalyst and ligand (e.g., Pd(PPh₃)₄, 5 mol%) A->B C 3. Add degassed solvent (e.g., 1,4-dioxane/water 4:1) B->C D 4. Degas the mixture C->D E 5. Heat to 80-100 °C with vigorous stirring D->E F 6. Monitor by TLC or LC-MS (typically 4-12 h) E->F G 7. Cool to RT, dilute with EtOAc and water F->G H 8. Separate layers, extract aqueous phase with EtOAc G->H I 9. Wash combined organic layers with brine, dry, and concentrate H->I J 10. Purify by flash chromatography I->J

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful and general method for the formation of C-N bonds.[4] This palladium-catalyzed cross-coupling reaction is widely used in the pharmaceutical industry for the synthesis of complex molecules.[5]

Logical Framework for Reactivity Comparison:

The success of a Buchwald-Hartwig amination depends on several factors, including:

  • Substrate Electronics: Electron-deficient aryl halides are generally more reactive.

  • Steric Hindrance: Steric bulk on both the aryl halide and the amine can hinder the reaction.

  • Ligand Choice: The choice of phosphine ligand is crucial and often substrate-dependent. Bulky, electron-rich ligands are frequently employed to facilitate both oxidative addition and reductive elimination.

  • Base Selection: The strength and nature of the base are critical for the deprotonation of the amine and the overall catalytic cycle.

Comparative Table: Predicted Reactivity in Buchwald-Hartwig Amination

Building BlockKey Substituents & PositionsPredicted ReactivityRationale
Methyl 6-chloro-5-nitropyridine-3-carboxylate -NO₂ (C5), -COOMe (C3)High The chloro group at C6 is highly activated by the adjacent nitro group and the ring nitrogen, making it an excellent substrate for Buchwald-Hartwig amination. The ester group further enhances its reactivity.
2-Chloro-3-nitropyridine -NO₂ (C3)Moderate to High The chloro group at C2 is activated by the ring nitrogen and the adjacent nitro group.
2-Chloro-5-nitropyridine -NO₂ (C5)Moderate The chloro group at C2 is activated by the ring nitrogen, with additional activation from the C5 nitro group.
This compound -NH₂ (C6), -NO₂ (C5), -COOMe (C3)Not directly applicable as an electrophile This molecule would typically be used as the amine coupling partner, reacting with an aryl halide or triflate. The nucleophilicity of the amino group is reduced by the electron-withdrawing nitro and ester groups, potentially requiring more forcing reaction conditions.

Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol is a general guideline and requires optimization based on the specific amine and aryl halide used.

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. To a dry Schlenk flask, add: - Aryl halide (1.0 equiv) - Amine (1.2 equiv) - Base (e.g., NaOt-Bu, 1.4 equiv) B 2. Add Pd catalyst and ligand (e.g., Pd₂(dba)₃, 2 mol%; XPhos, 4 mol%) A->B C 3. Add anhydrous solvent (e.g., toluene) B->C D 4. Degas the mixture C->D E 5. Heat to 80-110 °C with vigorous stirring D->E F 6. Monitor by TLC or LC-MS (typically 12-24 h) E->F G 7. Cool to RT, filter through Celite, and rinse with EtOAc F->G H 8. Concentrate the filtrate G->H I 9. Purify by flash chromatography H->I

Caption: General workflow for a Buchwald-Hartwig amination reaction.

The Role of Steric and Electronic Effects: A Deeper Dive

The predictive power of a medicinal chemist lies in understanding the subtle interplay of steric and electronic effects.[6][7] In the context of nitropyridine building blocks, these effects dictate not only the rate and efficiency of a reaction but also its regioselectivity.

Electronic Effects:

  • The nitro group is a strong electron-withdrawing group, which activates the pyridine ring towards nucleophilic attack and facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions. Its position relative to the leaving group is critical.

  • The amino group is an electron-donating group, which can deactivate the ring towards electrophilic attack but can also influence the nucleophilicity of the molecule in reactions where it acts as the nucleophile.

  • The methyl carboxylate group is electron-withdrawing and contributes to the overall electronic activation of the pyridine ring.

Steric Effects:

  • Substituents ortho to the reaction center can significantly hinder the approach of bulky reagents, including the palladium catalyst and its ligands.[6] This can be both a challenge and an opportunity, as steric hindrance can be exploited to achieve regioselectivity in polyfunctionalized systems.

Conclusion and Future Perspectives

This compound represents a highly versatile and valuable building block for medicinal chemistry. Its trifunctional nature provides a rich platform for the synthesis of diverse compound libraries. While its direct application as an electrophile in cross-coupling reactions is limited by the presence of the amino group, its utility as a nucleophile or as a precursor to other functionalized pyridines is significant.

When compared to other nitropyridine building blocks, the choice ultimately depends on the specific synthetic strategy. For reactions requiring a highly activated electrophile, chloro-nitropyridine derivatives, such as the chloro-analogue of our featured molecule, are excellent choices. However, for building molecules where the amino group is a key pharmacophoric feature or a point of further diversification, this compound offers a more direct route.

The continued development of new catalytic systems and synthetic methodologies will undoubtedly expand the utility of these and other nitropyridine building blocks. As our understanding of the subtle factors that govern their reactivity deepens, so too will our ability to design and synthesize the next generation of innovative therapeutics.

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Nishiwaki, N. (2020).
  • BenchChem. (2025).
  • Hooper, M. W., & Hartwig, J. F. (2003). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 68(18), 7063–7070.
  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692.
  • Wiemann, A., et al. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ChemistrySelect, 9(e202305085).
  • Hillebrand, L., et al. (2024). Emerging and Re‐Emerging Warheads for Targeted Covalent Inhibitors: An Update. Journal of Medicinal Chemistry, 67(10), 7668–7758.
  • Goujon, J.-Y., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 853.
  • Dorel, R., & Echavarren, A. M. (2020). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 18(1), 35-40.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5.
  • Sroor, F. M., et al. (2025). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. Medicinal Chemistry Research.
  • Bakulina, O., et al. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 17, 1827–1835.
  • Chemistry LibreTexts. (2023, June 30).
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Synthesis and Quality of 6-Aminonicotinic Acid.
  • Perry, M. C., et al. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Advances, 9(31), 17745-17751.
  • Magano, J., & Dunetz, J. R. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-19.
  • Kletskov, A. V., et al. (2022). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
  • Wang, H., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775.
  • Yamada, T., et al. (2022). Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers. RSC Advances, 12(34), 21548-21557.
  • Nishiwaki, N. (2020).
  • Iqbal, J., et al. (2022). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ACS Omega, 7(32), 28247–28258.
  • Gzella, A., et al. (2009). Phosphonylation of 2-Amino- and 2-Amido-3-bromopyridines and 2-Amino-3-chloroquinoxalines with Triethyl Phosphite. European Journal of Organic Chemistry, 2009(28), 4793-4801.
  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
  • Wong, S. M., et al. (2024).
  • International Journal of Pharmaceutical Sciences. (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance.
  • Kumar, A., et al. (2022). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 18, 1286–1361.
  • Kim, H. P., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Pharmaceuticals, 18(5), 721.
  • Gildner, P. G., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Journal of the American Chemical Society, 135(49), 18448–18451.
  • Tundis, A., et al. (2019). Streamlined Synthesis of Diaminopyridines by Pd-Catalyzed Ammonia Coupling With Deactivated Amino-Chloropyridines. Organic Letters, 21(14), 5577–5581.
  • Guidechem. (n.d.). 6-Aminonicotinic acid 3167-49-5 wiki.
  • Gasser, G., et al. (2007). Synthesis of new aminoporphyrins via palladium-catalysed cross-coupling reactions. Journal of the Chemical Society, Perkin Transactions 1, (22), 2643-2651.

Sources

A Comparative Analysis for the Bench Chemist: Methyl vs. Ethyl 6-amino-5-nitropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, substituted pyridines serve as foundational scaffolds for a multitude of applications, ranging from agrochemicals to pharmaceuticals. Among these, the 6-amino-5-nitropyridine-3-carboxylate framework is a particularly valuable intermediate, offering multiple reactive sites for further chemical elaboration. This guide provides a detailed comparative analysis of two key analogs within this family: Methyl 6-amino-5-nitropyridine-3-carboxylate and its ethyl ester counterpart, Ethyl 6-amino-5-nitropyridine-3-carboxylate.

This document moves beyond a simple cataloging of properties to offer a field-proven perspective on the nuances that differentiate these two closely related molecules. We will delve into their synthesis, physicochemical properties, reactivity, and potential applications, supported by available data and established chemical principles. The objective is to equip the discerning researcher with the insights necessary to make an informed selection between these reagents for their specific synthetic campaigns.

At a Glance: Key Physicochemical and Structural Data

PropertyThis compoundEthyl 6-amino-5-nitropyridine-3-carboxylate
CAS Number 104685-75-8[1]90765-07-4[2]
Molecular Formula C₇H₇N₃O₄[1]C₈H₉N₃O₄[2]
Molecular Weight 197.15 g/mol [1]211.18 g/mol [2]
Appearance White to light yellow/orange powder/crystalLight yellow to yellow powder or crystals[3]
Purity (Typical) >97%95%[2]
Melting Point Data not available for the nitro-substituted compound. The related Methyl 6-aminonicotinate melts at 158-162 °C.Data not available.
Boiling Point Data not available.Data not available.
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF. Sparingly soluble in less polar solvents.Expected to have slightly better solubility in less polar organic solvents compared to the methyl ester due to the additional ethyl group.
Computed LogP 0.7[1]Not available. Expected to be slightly higher than the methyl ester.

The Synthetic Pathway: A Tale of Two Alcohols

The synthesis of both the methyl and ethyl esters of 6-amino-5-nitropyridine-3-carboxylic acid typically proceeds from a common precursor, 6-amino-5-nitronicotinic acid.[4] The choice of the final ester is determined by the alcohol used in the esterification step. This seemingly minor decision can have practical implications for reaction conditions and product purification.

General Synthesis Protocol: Esterification of 6-Amino-5-nitronicotinic Acid

This protocol outlines a generalized procedure for the synthesis of both the methyl and ethyl esters. The key variable is the choice of alcohol in Step 1.

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-amino-5-nitronicotinic acid (1 equivalent) in the corresponding alcohol (methanol for the methyl ester, ethanol for the ethyl ester). The alcohol is typically used in large excess to serve as both a reagent and a solvent.

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

Step 2: Reaction

  • Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

  • After the reaction is complete, cool the mixture to room temperature.

  • The reaction mixture is often neutralized with a weak base, such as sodium bicarbonate solution.

  • The product can then be extracted with a suitable organic solvent, such as ethyl acetate.

  • The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

Step 4: Purification

  • The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the desired ester.

Synthesis_Workflow cluster_esterification Esterification Precursor 6-Amino-5-nitronicotinic Acid Reaction Reflux Precursor->Reaction Alcohol Methanol or Ethanol (Reagent & Solvent) Alcohol->Reaction Acid_Catalyst Conc. H₂SO₄ or HCl (Catalyst) Acid_Catalyst->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product_Me Methyl Ester Purification->Product_Me Methanol Product_Et Ethyl Ester Purification->Product_Et Ethanol

Caption: Generalized workflow for the synthesis of methyl and ethyl 6-amino-5-nitropyridine-3-carboxylate.

A Deeper Dive into Reactivity and Handling

The core reactivity of both the methyl and ethyl esters is dictated by the pyridine ring, which is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro and carboxylate groups. The amino group, conversely, is a site for electrophilic attack.

  • Nucleophilic Aromatic Substitution: The hydrogen at the 2- and 4-positions of the pyridine ring are susceptible to substitution by strong nucleophiles. The choice of methyl versus ethyl ester is unlikely to significantly alter the regioselectivity of these reactions.

  • Amino Group Reactivity: The amino group can be acylated, alkylated, or diazotized, providing a versatile handle for further functionalization.

  • Hydrolysis: Both esters can be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions. The ethyl ester is generally more resistant to hydrolysis than the methyl ester due to increased steric hindrance and electron donation from the ethyl group. This can be a key consideration in designing multi-step synthetic sequences where the ester may be exposed to hydrolytic conditions.

From a practical standpoint, the ethyl ester's slightly higher molecular weight and expected lower volatility might offer marginal advantages in terms of handling and reduced solvent losses during processing.

Spectroscopic Fingerprints: What to Expect

While a direct comparison of the spectra for both compounds is not available, we can predict the key characteristic signals based on their structures and data from related compounds.

Infrared (IR) Spectroscopy

Both molecules will exhibit characteristic peaks for the following functional groups:

  • N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C=O stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

  • N-O stretching: Strong bands in the regions of 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric) for the nitro group.

  • C-O stretching: Bands in the 1100-1300 cm⁻¹ region for the ester C-O bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Amino Protons: A broad singlet corresponding to the two protons of the NH₂ group.

  • Pyridine Protons: Two doublets in the aromatic region, corresponding to the protons at the 2- and 4-positions of the pyridine ring.

  • Ester Protons:

    • Methyl Ester: A singlet around 3.8-4.0 ppm for the OCH₃ group.

    • Ethyl Ester: A quartet around 4.2-4.4 ppm for the OCH₂ group and a triplet around 1.2-1.4 ppm for the CH₃ group.

¹³C NMR:

  • Both spectra will show signals for the six carbons of the pyridine ring and the carbonyl carbon of the ester.

  • The key difference will be in the signals for the ester alkyl group:

    • Methyl Ester: A single peak for the OCH₃ carbon.

    • Ethyl Ester: Two peaks for the OCH₂ and CH₃ carbons.

Reactivity_Diagram cluster_reactivity Key Reactive Sites Molecule 6-Amino-5-nitropyridine-3-carboxylate (Methyl or Ethyl Ester) Amino_Group Amino Group (C6) - Acylation - Alkylation - Diazotization Molecule->Amino_Group Pyridine_Ring Pyridine Ring - Nucleophilic Aromatic  Substitution (C2, C4) Molecule->Pyridine_Ring Ester_Group Ester Group (C3) - Hydrolysis Molecule->Ester_Group

Caption: A diagram illustrating the primary reactive sites on the 6-amino-5-nitropyridine-3-carboxylate scaffold.

Applications in Drug Discovery and Beyond

Both methyl and ethyl 6-amino-5-nitropyridine-3-carboxylate are valuable building blocks for the synthesis of more complex heterocyclic systems. The nitro group can be reduced to an amino group, opening up possibilities for the construction of fused ring systems like pyrido[2,3-b]pyrazines, which are of interest in medicinal chemistry.

The aminonitropyridine core is found in a variety of biologically active molecules, and these esters serve as key intermediates in their synthesis.[5] Their utility spans across different areas of chemical research, including:

  • Medicinal Chemistry: As precursors for the synthesis of kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates.

  • Agrochemicals: In the development of novel herbicides and pesticides.

  • Materials Science: For the creation of dyes and other functional organic materials.

Conclusion: Making the Right Choice for Your Research

The choice between this compound and its ethyl ester analog will ultimately depend on the specific requirements of the synthetic route and the desired properties of the final product.

  • For most applications, the methyl ester is a cost-effective and readily available starting material. Its slightly lower molecular weight may be advantageous in terms of atom economy.

  • The ethyl ester may be preferred in situations where enhanced stability towards hydrolysis is required. Its potentially greater solubility in less polar solvents could also be a factor in certain reaction or purification schemes.

While a definitive, data-driven comparison of their performance is hampered by a lack of direct comparative studies, the principles outlined in this guide provide a solid foundation for making an informed decision. As with any chemical synthesis, the optimal choice will be revealed through careful consideration of the reaction conditions, downstream transformations, and the overall goals of the research program.

References

  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

  • Synthesis, reactions, and preliminary evaluations of enaminone esters. PubMed. Available at: [Link]

  • Ethyl 5-amino-6-methylpyridine-3-carboxylate. PubChem. Available at: [Link]

  • Current time information in Nuremberg, DE. Google.
  • Methyl 6-chloro-5-nitronicotinate. PubChem. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of Methyl 6-amino-5-nitropyridine-3-carboxylate: An Evaluation of Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis and comparison of synthetic methodologies for Methyl 6-amino-5-nitropyridine-3-carboxylate, a key intermediate in pharmaceutical research. By examining the underlying chemical principles and providing validated experimental protocols, this document serves as a practical resource for chemists in drug discovery and process development.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry due to its structural motifs that are common in biologically active molecules. The efficient and reliable synthesis of this compound is crucial for the advancement of research and development in this area. This guide will focus on the most plausible and scientifically sound method for its preparation: the direct electrophilic nitration of a readily available precursor. Alternative strategies will also be discussed and compared to provide a comprehensive overview.

The Primary Synthetic Approach: Electrophilic Nitration

The most logical and widely applicable method for the synthesis of this compound is the direct nitration of Methyl 5-aminopyridine-3-carboxylate. This approach is favored due to the commercial availability of the starting material and the well-established principles of electrophilic aromatic substitution on pyridine rings.

Mechanistic Rationale

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution.[1][2] The reaction proceeds through the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[1][2] The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a molecule of water to form the nitronium ion.

The regioselectivity of the nitration on the Methyl 5-aminopyridine-3-carboxylate ring is dictated by the electronic effects of the existing substituents:

  • Amino Group (-NH₂): The amino group at the 5-position is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance.

  • Methoxycarbonyl Group (-COOCH₃): The methyl ester group at the 3-position is a deactivating group and a meta-director, withdrawing electron density from the ring.

Considering these directing effects, the 6-position is the most favorable site for electrophilic attack. It is ortho to the strongly activating amino group and meta to the deactivating methoxycarbonyl group, thus leading to the desired product, this compound.

Diagram: Electrophilic Nitration of Methyl 5-aminopyridine-3-carboxylate

G cluster_0 Reagent Preparation cluster_1 Electrophilic Aromatic Substitution HNO3 Nitric Acid (HNO₃) NO2+ Nitronium Ion (NO₂⁺) HNO3->NO2+ + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->NO2+ H2O Water (H₂O) HSO4- Bisulfate (HSO₄⁻) StartingMaterial Methyl 5-aminopyridine- 3-carboxylate NO2+->StartingMaterial Electrophilic Attack Intermediate Sigma Complex (Arenium Ion) StartingMaterial->Intermediate + NO₂⁺ Product Methyl 6-amino-5-nitropyridine- 3-carboxylate Intermediate->Product - H⁺

Sources

A Comparative Guide to the Purity Analysis of Methyl 6-amino-5-nitropyridine-3-carboxylate by HPLC and UPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of chemical intermediates is a cornerstone of safety and efficacy.[1][2] Methyl 6-amino-5-nitropyridine-3-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception.[2] Its molecular structure, featuring amino and nitro groups on a pyridine ring, makes it a valuable precursor for a diverse range of nitrogen heterocycles.[2] This guide provides an in-depth comparison of two robust analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the critical task of purity analysis of this compound.

The narrative that follows is grounded in the principles of scientific integrity, drawing from established methodologies and field-proven insights to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The Imperative of Purity in Pharmaceutical Intermediates

The synthesis of this compound requires meticulous control to ensure high purity, as even trace impurities can have a significant impact on the final drug product's safety and effectiveness.[2] Therefore, robust and reliable analytical methods are paramount for quality control. This guide will delve into the nuances of two powerful chromatographic techniques, providing the technical details and comparative data necessary to make informed decisions in a laboratory setting.

High-Performance Liquid Chromatography (HPLC): The Established Standard

For years, High-Performance Liquid Chromatography (HPLC) has been the workhorse of pharmaceutical analysis, offering a reliable and well-understood platform for separating and quantifying compounds.[1][3] A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for the analysis of moderately polar compounds like this compound.[1]

Causality Behind Experimental Choices in HPLC

The selection of an appropriate stationary phase, mobile phase, and detection wavelength is critical for achieving optimal separation. A C18 column is a common choice for reversed-phase chromatography, providing a non-polar stationary phase that interacts with the analyte based on its hydrophobicity.[1] The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to control the elution of the target compound and its potential impurities.[1][4] The addition of a small amount of acid, such as formic or trifluoroacetic acid, can improve peak shape by minimizing tailing.[1] UV detection is suitable for this compound due to the presence of chromophores in its structure.

Experimental Protocol: RP-HPLC

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.[1]

Step-by-Step Methodology:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Logical Workflow for HPLC Analysis

Caption: Workflow for HPLC Purity Analysis.

Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Alternative

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing sub-2 µm stationary phase particles to achieve faster and more efficient separations.[3][5] This technology operates at much higher pressures than conventional HPLC systems.[3][5]

Advantages of UPLC for Purity Analysis

The primary benefits of UPLC over HPLC include significantly shorter analysis times, improved resolution, enhanced sensitivity, and reduced solvent consumption, making it a more environmentally friendly and cost-effective option.[5][6] For impurity profiling, the superior resolution of UPLC is particularly advantageous for separating closely eluting peaks.[6][7]

Experimental Protocol: RP-UPLC

Instrumentation: A UPLC system capable of handling high backpressures, equipped with a DAD.

Step-by-Step Methodology:

  • Column: C18 UPLC column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-3.5 min: 95% B

    • 3.5-4.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Logical Workflow for UPLC Analysis

Caption: Streamlined Workflow for UPLC Purity Analysis.

Performance Comparison: HPLC vs. UPLC

The choice between HPLC and UPLC often depends on the specific needs of the laboratory, balancing factors like sample throughput, resolution requirements, and instrument availability.[7] The following table summarizes a quantitative comparison based on typical performance characteristics for the analysis of this compound.

ParameterHPLCUPLCAdvantage
Analysis Time ~20 minutes~4 minutesUPLC (5x faster)
Resolution GoodExcellent[6][7]UPLC
Sensitivity ModerateHigh[5][6]UPLC
Solvent Consumption High (~20 mL/run)Low (~1.6 mL/run)UPLC (Greener & Cost-effective)[5][6]
System Backpressure ~150 bar~600 barHPLC (Less demanding on instrumentation)
Throughput ModerateHighUPLC

Method Validation: A Cornerstone of Trustworthiness

Regardless of the chosen technique, method validation is a critical regulatory requirement to ensure that the analytical method is suitable for its intended purpose.[8][9] Validation should be performed in accordance with guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[8][9][10] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[8]

  • Accuracy: The closeness of test results to the true value.[8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

Conclusion

For the routine quality control of this compound, a validated RP-HPLC method offers a reliable and robust solution.[1] However, in high-throughput environments or when challenging separations of closely related impurities are required, UPLC presents significant advantages in terms of speed, resolution, and sensitivity.[6][11] The reduced solvent consumption of UPLC also aligns with the growing emphasis on green chemistry in the pharmaceutical industry. The ultimate choice between HPLC and UPLC will depend on a laboratory's specific requirements, balancing the need for higher performance with practical considerations such as instrument availability and cost.

References

  • A Comparative Guide to Assessing the Purity of Synthesized Compounds Derived from 2,4-Dichloro-3-nitropyridine by HPLC. Benchchem.
  • A Comparative Guide: HPLC vs. UPLC for Chlorthalidone Impurity Profiling. Benchchem.
  • HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders.
  • A Review on Compar
  • HPLC vs. UPLC for Riociguat Impurity Profiling: A Head-to-Head Comparison. Benchchem.
  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Prospects of UPLC in Pharmaceutical Analysis over HPLC.
  • Method Validation as per ICH & USP Guidelines. Cubic Analytical Solution.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Analytical Procedures and Methods Valid
  • Manual for Participants. US Pharmacopeia (USP).
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Methyl 6-amino-5-nitropyridine-3-carboxyl
  • HPLC Methods for analysis of Pyridine.
  • The Significance of this compound in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.
  • Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis.
  • Pyridine Derivatives and Impurity Standards for Pharma R&D.
  • Methyl 6-(methylamino)
  • Analytical Methods. RSC Publishing.
  • 6-Amino-5-nitropyridine-3-carboxylic acid | MFCD11100828 | C6H5N3O4. Key Organics.
  • methyl 6-amino-5-nitropyridine-3-carboxyl
  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI.

Sources

A Senior Application Scientist's Guide to the NMR Characterization of Methyl 6-amino-5-nitropyridine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction

In the landscape of pharmaceutical and materials science, the pyridine nucleus is a cornerstone of molecular design. The introduction of specific substituents, such as amino, nitro, and carboxylate groups, dramatically influences the electronic properties and potential applications of these heterocyclic systems.[1][2] Methyl 6-amino-5-nitropyridine-3-carboxylate and its derivatives are a class of compounds with significant potential, where a precise understanding of their molecular structure is paramount for predicting their function and reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the unambiguous structural elucidation of organic compounds in solution.[3] Its ability to provide detailed information about atomic connectivity, chemical environment, and molecular dynamics makes it an indispensable tool for researchers.[3][4] This guide offers an in-depth comparison of NMR-based characterization methods for this specific class of pyridine derivatives. It moves beyond a simple recitation of data, explaining the causal relationships behind spectral observations and providing field-proven protocols to ensure data integrity and reliability.

Foundational NMR Analysis of the Parent Scaffold

The starting point for characterizing any derivative series is a thorough understanding of the parent molecule: this compound. The expected NMR signals are dictated by the unique electronic environment of each nucleus, which is a composite of resonance and inductive effects from the various substituents.

Predicted ¹H NMR Spectral Features

The pyridine ring of the parent compound has two protons. The strong electron-withdrawing effects of the nitro group (at C5) and the carboxylate group (at C3) will significantly deshield the ring protons, shifting them downfield. Conversely, the electron-donating amino group (at C6) will have a shielding effect.

  • H2 and H4 Protons: The protons at the C2 and C4 positions are the most deshielded due to their proximity to the electronegative nitrogen atom and the electron-withdrawing carboxylate and nitro groups. We can predict their signals to appear in the downfield region of the aromatic spectrum.

  • Amino (-NH₂) Protons: The chemical shift of the amino protons can be broad and variable, often depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

  • Methyl (-OCH₃) Protons: The methyl ester protons will appear as a sharp singlet, typically in the range of 3.5-4.0 ppm.

Predicted ¹³C NMR Spectral Features

The ¹³C NMR spectrum provides a map of the carbon framework. The chemical shifts are highly sensitive to the electronic environment.

  • Ring Carbons: The carbons attached to the nitro (C5) and amino (C6) groups will be significantly affected. The C5 carbon will be shifted downfield due to the nitro group's electron-withdrawing nature, while the C6 carbon will be shifted upfield by the amino group. Carbons adjacent to the ring nitrogen (C2, C6) are typically deshielded.[5]

  • Carbonyl Carbon (-COO-): The ester carbonyl carbon will have a characteristic chemical shift in the 160-170 ppm range.

  • Methyl Carbon (-OCH₃): The methyl carbon signal will appear in the upfield region, typically around 50-55 ppm.[6]

Comparative Analysis: The Impact of Derivatization on NMR Spectra

The true power of NMR lies in its ability to precisely track the structural changes that occur upon derivatization. By comparing the spectra of derivatives to the parent compound, we can confirm the success of a chemical transformation. Substituent effects on the chemical shifts of pyridine rings are well-documented and allow for predictable correlations.[5][7][8][9]

N-Alkylation of the 6-Amino Group

Replacing the protons of the amino group with alkyl chains is a common derivatization.

  • ¹H NMR: The broad -NH₂ signal will be replaced by new signals corresponding to the alkyl group protons. The protons on the carbon alpha to the nitrogen will be the most deshielded. A downfield shift of the adjacent H4 proton may also be observed.

  • ¹³C NMR: New signals for the alkyl carbons will appear. The C6 carbon, directly attached to the newly formed secondary or tertiary amine, will experience a downfield shift compared to the parent primary amine.

Modification of the 3-Carboxylate Ester

Changing the methyl ester to other alkyl esters (e.g., ethyl, tert-butyl) is another common modification.

  • ¹H NMR: The sharp singlet for the methyl group will be replaced by the characteristic multiplet patterns of the new alkyl group (e.g., a quartet and a triplet for an ethyl group).

  • ¹³C NMR: The signal for the methyl carbon will be replaced by signals corresponding to the new alkyl group carbons. The chemical shift of the carbonyl carbon may also shift slightly.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Changes Upon Derivatization

PositionDerivatizationExpected ¹H Shift Change (ppm)Expected ¹³C Shift Change (ppm)Rationale
C6-NH₂ N-methylationDisappearance of NH₂ signal; new N-CH₃ singlet (~2.8-3.2)C6 shifts downfieldIncreased substitution on nitrogen.
C3-COOCH₃ Ester hydrolysis to -COOHDisappearance of OCH₃ signal; new broad COOH signal (>10)C3, C4 may shift slightlyChange in electronic and hydrogen bonding environment.
C5-NO₂ Reduction to -NH₂H2 and H4 shift upfieldC5 shifts significantly upfieldReplacement of a strong electron-withdrawing group with a strong electron-donating group.

Advanced 2D NMR Techniques for Unambiguous Assignment

While 1D NMR is the workhorse for routine characterization, complex derivatives or unexpected reaction outcomes necessitate more advanced techniques for definitive structure confirmation.[4][10][11] 2D NMR experiments reveal through-bond and through-space correlations, providing an unambiguous map of the molecular structure.

G cluster_1d 1D NMR cluster_2d 2D NMR 1H_NMR ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Correlations) 1H_NMR->COSY Identifies J-coupled protons HSQC HSQC (¹H-¹³C One-Bond Correlations) 1H_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) 1H_NMR->HMBC 13C_NMR ¹³C NMR (Carbon Framework) 13C_NMR->HSQC Connects protons to attached carbons 13C_NMR->HMBC Connects protons to carbons 2-3 bonds away HSQC->HMBC Confirms assignments Structure Structure HMBC->Structure Defines Molecular Skeleton

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[12] For our pyridine derivatives, a COSY spectrum would show a cross-peak between the H2 and H4 protons if there were any long-range coupling, helping to distinguish them.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to.[12] This is the most reliable way to assign protonated carbons. For example, it would definitively link the singlet at ~3.8 ppm to the methyl carbon at ~52 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds.[12][13][14] This is arguably the most powerful tool for piecing together the molecular skeleton. For instance, an HMBC spectrum would show a correlation from the methyl protons (-OCH₃) to the carbonyl carbon (-COO-), confirming the ester functionality. It would also show correlations from the H2 proton to C4 and C6, and from the H4 proton to C2, C5, and the carbonyl carbon, locking in the substitution pattern of the ring.

Experimental Protocols: Ensuring Data Quality and Reproducibility

The quality of NMR data is directly dependent on the rigor of the experimental setup.[15] Adhering to standardized protocols is essential for obtaining reproducible and trustworthy results.

Protocol 1: Standard 1D ¹H and ¹³C NMR Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the derivative and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like -NH₂.[16]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[17]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup (Example for a 400 MHz instrument):

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

    • For ¹H NMR: Acquire the spectrum with a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds. Use 8-16 scans for a typical sample concentration.

    • For ¹³C NMR: Acquire the spectrum with proton decoupling. Use a spectral width of ~240 ppm, an acquisition time of ~1 second, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the ¹H NMR signals to determine the relative proton ratios.

Protocol 2: 2D HMBC Acquisition
  • Sample Preparation: As described in Protocol 1. A slightly more concentrated sample (15-20 mg) is beneficial.

  • Spectrometer Setup:

    • Use a standard HMBC pulse sequence provided by the spectrometer manufacturer.

    • Set the ¹H spectral width as in the 1D experiment. Set the ¹³C spectral width to cover the expected range (~0-180 ppm).

    • The key parameter is the long-range coupling constant (ⁿJCH) for which the experiment is optimized. A value of 8-10 Hz is a good starting point for detecting typical 2- and 3-bond correlations in aromatic systems.[12]

    • Acquire the data with 2-4 scans per increment and 256-512 increments in the indirect dimension (¹³C).

  • Data Processing:

    • Apply a 2D Fourier transform.

    • Phase the spectrum in both dimensions.

    • Analyze the cross-peaks to establish long-range connectivity between protons and carbons.

Comparison with Alternative Analytical Techniques

While NMR is unparalleled for detailed structural elucidation in solution, it is often used in conjunction with other analytical methods for a comprehensive characterization.[4][18][19]

Table 2: Comparison of NMR with Other Common Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, dynamic processes.[3][20]Non-destructive; provides unambiguous structural information.Relatively low sensitivity; requires soluble samples; higher equipment cost.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Res MS); fragmentation patterns.[18]Extremely high sensitivity; small sample amount needed.Provides limited connectivity information; isomers can be difficult to distinguish.[21]
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, NO₂).[21]Fast, simple, and inexpensive.Provides little information about the overall molecular skeleton; spectra can be complex.[22]
X-ray Crystallography Precise 3D atomic coordinates in the solid state.Provides the absolute, definitive molecular structure.Requires a suitable single crystal, which can be difficult or impossible to grow.

G Unknown Unknown Derivative MS Mass Spec (Molecular Formula?) Unknown->MS IR IR Spec (Functional Groups?) Unknown->IR NMR NMR Spec (Connectivity?) Unknown->NMR Structure_Hypothesis Structural Hypothesis MS->Structure_Hypothesis IR->Structure_Hypothesis NMR->Structure_Hypothesis Primary Driver Final_Structure Confirmed Structure Structure_Hypothesis->Final_Structure Data Integration & Confirmation

Conclusion

The characterization of this compound derivatives is a task for which NMR spectroscopy is exceptionally well-suited. A systematic approach, beginning with the detailed analysis of the parent compound's 1D NMR spectra and progressing to comparative analysis of derivatives, forms the foundation of structural confirmation. When ambiguity arises, advanced 2D techniques like COSY, HSQC, and particularly HMBC, provide the necessary tools for unambiguous assignment of the complete molecular structure. By adhering to rigorous, validated experimental protocols and integrating NMR data with complementary techniques like mass spectrometry and IR spectroscopy, researchers can ensure the scientific integrity of their findings and accelerate the development of these promising chemical entities.

References

  • Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235. Available at: [Link]

  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the ¹³C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-477. Available at: [Link]

  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the ¹³C-NMR Chemical Shifts of the Pyridinic Ring. Marcel Dekker, Inc. Available at: [Link]

  • Sci-Hub. (n.d.). Substituent Effects on the ¹³C-NMR Chemical Shifts of the Pyridinic Ring | Spectroscopy Letters, 9(8), 469–477. Available at: [Link]

  • Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Marcel Dekker, Inc. Available at: [Link]

  • Boykin, D. W., & Balakrishnan, P. (1985). ¹⁷O NMR spectroscopy of 4‐substituted pyridine N‐oxides: Substituent and solvent effects. Magnetic Resonance in Chemistry, 23(4). Available at: [Link]

  • Chypre, C., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13449-13462. Available at: [Link]

  • Galeeva, A. R., et al. (2025). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. Available at: [Link]

  • Hussain, A., et al. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). Supporting Information. ScienceOpen. Available at: [Link]

  • UniversalClass. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). ¹⁵N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and Aminopyridines (APYs). Available at: [Link]

  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. Available at: [Link]

  • Springer Nature. (n.d.). NMR Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1563. Available at: [Link]

  • Anonymous. (2013). Characterisation of Organic Compounds I: Mass Spectrometry and UV-Vis Spectroscopy. Blogger. Available at: [Link]

  • University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51. Available at: [Link]

  • Quora. (2020). Which one is better for an analytical technique, NMR or IR? Why? Available at: [Link]

  • ResearchGate. (n.d.). a)¹H NMR spectrum of pyridine-3-carboxaldehyde; b)¹H NMR spectrum of the isolated organic substrate... Available at: [Link]

  • Aryal, S. (2022). Nuclear Magnetic Resonance (NMR) Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Available at: [Link]

  • Purevsuren, S., et al. (2021). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. ResearchGate. Available at: [Link]

  • Purevsuren, S., et al. (2021). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. PubMed. Available at: [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Available at: [Link]

  • Patsnap. (2025). NMR vs IR Spectroscopy: Determine Functional Groups. Patsnap Eureka. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum for compound 3 in pyridine-d₅. Available at: [Link]

  • Ando, S., et al. (n.d.). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • Kaçka, M., & Urbański, T. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Institute of Organic Chemistry, Polish Academy of Sciences. Available at: [Link]

  • Krygowski, T. M., & Szatyłowicz, H. (2018). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 23(10), 2465. Available at: [Link]

  • Chypre, C., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13449-13462. Available at: [Link]

  • Zhang, H., et al. (2022). Structure Characterization of Four New Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f. and Anti-Inflammatory Activity Evaluations. Molecules, 27(19), 6720. Available at: [Link]

  • ResearchGate. (n.d.). Characteristic COSY(), HMBC (²,³JH-CHC) and NOE correlations () of 6. Available at: [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR data of compounds 5 and 6 in DMSO-d₆. Available at: [Link]

  • PubChem. (n.d.). This compound. PubChem. Available at: [Link]

  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

  • American Chemical Society. (2026). Cobalt(III) Corrolato Complexes with Tailored Secondary Spheres: Catalytic Implications for Water Oxidation. Inorganic Chemistry. Available at: [Link]

Sources

A Comparative Guide to the Analytical Quantification of Methyl 6-amino-5-nitropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of Methyl 6-amino-5-nitropyridine-3-carboxylate, a critical intermediate in pharmaceutical synthesis. We will explore the nuances of high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) as the benchmark for sensitivity and specificity, and contrast its performance with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The objective is to equip researchers, scientists, and drug development professionals with the rationale and practical data needed to select the most appropriate analytical technique for their specific application, from purity assessment to trace impurity profiling.

Introduction: The Analytical Imperative for a Key Intermediate

This compound (C₇H₇N₃O₄, M.W. 197.15 g/mol ) is a substituted nitropyridine derivative increasingly utilized in the synthesis of complex active pharmaceutical ingredients (APIs).[1] The presence of amino, nitro, and ester functional groups makes it a versatile building block, but also susceptible to specific degradation pathways and the formation of process-related impurities.[2] Accurate and precise analytical characterization is therefore not merely a quality control checkpoint but a cornerstone of robust process development and regulatory compliance. The choice of analytical method directly impacts the ability to detect and quantify critical impurities, ensure batch-to-batch consistency, and ultimately, safeguard patient safety.

Section 1: The Gold Standard: LC-MS/MS for Ultimate Sensitivity and Specificity

For the detection of trace-level impurities or quantification in complex biological matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is unparalleled. Its power lies in the combination of physical separation (LC) with mass-based detection at two stages (MS/MS), providing exceptional selectivity and sensitivity.

The Rationale Behind the Method

The selection of Electrospray Ionization in Positive Mode (ESI+) is a deliberate choice driven by the molecule's structure. The primary amino group (-NH₂) is a basic site that readily accepts a proton in an acidic mobile phase, leading to efficient formation of the protonated molecule [M+H]⁺ at m/z 198.1. This ensures a strong signal and high sensitivity. The use of Multiple Reaction Monitoring (MRM) allows us to isolate the parent ion (m/z 198.1) and then monitor for specific, characteristic fragment ions, effectively filtering out background noise and co-eluting matrix components. This two-layered specificity is the hallmark of tandem mass spectrometry.[3]

Predicted Fragmentation Pathway

Understanding the gas-phase fragmentation of the parent ion is key to developing a robust MRM method. Based on established fragmentation rules for nitroaromatic and ester-containing compounds, we can predict a logical fragmentation cascade.[4][5] The primary fragmentation events are expected to be the neutral loss of the nitro group (NO₂) or cleavage of the ester moiety.

G parent [M+H]⁺ m/z 198.1 frag1 m/z 152.1 parent->frag1 -NO₂ (46 Da) frag2 m/z 167.1 parent->frag2 -OCH₃ (31 Da) frag3 m/z 124.1 frag1->frag3 -CO (28 Da)

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Methyl 6-amino-5-nitropyridine-3-carboxylate Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive exploration of the structure-activity relationship (SAR) of analogs based on the versatile Methyl 6-amino-5-nitropyridine-3-carboxylate scaffold. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced interplay between chemical structure and biological function in this promising class of compounds. We will delve into the synthesis, biological evaluation, and key structural modifications that govern the potency and selectivity of these analogs, with a particular focus on their activity as kinase inhibitors.

Introduction: The 6-Aminopyridine Scaffold - A Privileged Structure in Kinase Inhibition

The 6-aminopyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous biologically active molecules. Its ability to engage in key hydrogen bonding interactions with the hinge region of protein kinases makes it a highly attractive starting point for the design of potent and selective inhibitors. The introduction of a nitro group and a carboxylate moiety, as seen in this compound, provides additional handles for chemical modification and can significantly influence the compound's electronic properties and binding interactions.

This guide will systematically dissect the SAR of this scaffold, focusing on modifications at three key positions: the C6-amino group, the C3-carboxylate, and the pyridine core itself. We will examine how alterations at these sites impact inhibitory activity against key kinase targets, with a particular emphasis on Janus Kinase 2 (JAK2), a critical mediator in inflammatory and myeloproliferative diseases.

I. The Core Scaffold: Synthesis and General Considerations

The synthesis of the core scaffold and its analogs often begins with commercially available starting materials, such as 2-amino-5-methylpyridine. A general synthetic approach involves oxidation, nitration, and esterification, followed by nucleophilic substitution and amide coupling reactions to introduce diversity.[1] The nitro group is a key feature, not only for its electronic effects but also as a potential precursor for further functionalization via reduction to an amino group.

II. Structure-Activity Relationship Analysis

A. Modifications at the C6-Amino Position: A Gateway to Potency

The C6-amino group is a critical interaction point with the kinase hinge region. Modifications at this position can profoundly impact binding affinity and selectivity.

  • Primary vs. Secondary Amines: While the parent scaffold contains a primary amine, alkylation to a secondary amine can be well-tolerated and may offer opportunities to probe for additional interactions in the binding pocket. For instance, N-methylation can sometimes lead to improved potency, depending on the specific kinase target.

  • Amide and Sulfonamide Linkages: Acylation of the C6-amino group to form amides or sulfonamides is a common strategy to introduce larger substituents that can extend into other regions of the ATP-binding site. The choice of the coupled aromatic or heteroaromatic ring is crucial for optimizing potency. For example, in a series of related nitropyridine-based JAK2 inhibitors, coupling with various aromatic amines led to compounds with IC50 values in the low micromolar range.[1]

B. The C3-Carboxylate Moiety: Influencing Solubility and Vectorial Interactions

The methyl ester at the C3 position plays a significant role in the molecule's physicochemical properties, particularly solubility.

  • Ester Variation: Altering the ester group (e.g., from methyl to ethyl or other larger alkyl groups) can modulate solubility and cell permeability. This position is often explored to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the lead compounds.

  • Conversion to Amides: A key modification is the conversion of the C3-ester to a carboxamide. This transformation allows for the introduction of a wide range of substituents and the formation of additional hydrogen bonds. The SAR of the C3-carboxamide is highly dependent on the nature of the amine used for coupling. Small, polar groups may enhance solubility, while larger, hydrophobic moieties can be used to target specific pockets within the kinase active site.

C. Modifications of the Pyridine Core: Fine-Tuning Selectivity

While the 6-amino-5-nitropyridine core is the foundation, substitutions on the pyridine ring itself can be used to fine-tune the electronic properties and steric profile of the molecule, thereby influencing selectivity.

  • Substitution at C2 and C4: Introducing small alkyl or halogen substituents at the C2 or C4 positions can impact the planarity of the molecule and its interactions with the kinase. For example, a methyl group at the C2 position has been shown to be compatible with potent JAK2 inhibition in related scaffolds.[1]

III. Comparative Performance: Analogs as JAK2 Inhibitors

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a pivotal role in cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in various diseases, making JAKs attractive therapeutic targets. Several aminopyridine-based compounds have been investigated as JAK2 inhibitors.

Below is a comparative table summarizing the JAK2 inhibitory activity of representative analogs based on scaffolds closely related to this compound.

Compound Scaffold Key Modifications JAK2 IC50 (µM) Reference
Analog 1 2-amino-3-methyl-5-nitropyridineC3-carboxamide with aromatic amine8.5 - 12.2[1]
Analog 2 2-aminopyridineOptimized substitutions at C3 and C60.009[2]

Key Insights from the Data:

  • The 2-amino-3-methyl-5-nitropyridine scaffold has demonstrated promise as a starting point for JAK2 inhibitors, with initial hits in the micromolar range.[1]

  • Optimization of the substituents on the 2-aminopyridine core, even in the absence of the nitro group, can lead to highly potent JAK2 inhibitors with nanomolar activity.[2] This suggests that while the nitro group can be a useful handle for synthesis and may contribute to binding, it is not an absolute requirement for high potency.

  • The significant jump in potency from Analog 1 to Analog 2 highlights the importance of extensive SAR exploration, particularly in the choice of substituents directed towards the solvent-exposed region and hydrophobic pockets of the kinase.

IV. Experimental Protocols

To ensure the practical applicability of this guide, we provide representative experimental protocols for the synthesis and biological evaluation of these analogs.

A. Synthesis Protocol: Preparation of a C3-Carboxamide Analog

This protocol describes a general method for the synthesis of a C3-carboxamide analog starting from a 2-chloro-5-methyl-3-nitropyridine precursor, which is structurally related to the topic scaffold.

Step 1: Oxidation of the C5-Methyl Group

  • To a solution of 2-chloro-5-methyl-3-nitropyridine in an appropriate solvent (e.g., a mixture of t-butanol and water), add an oxidizing agent such as potassium permanganate.

  • Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitor by TLC).

  • Cool the mixture, filter to remove manganese dioxide, and acidify the filtrate to precipitate the carboxylic acid.

  • Collect the solid by filtration and dry to yield 2-chloro-3-nitropyridine-5-carboxylic acid.

Step 2: Nucleophilic Substitution of the C2-Chloride

  • Dissolve the carboxylic acid from Step 1 in a suitable solvent like DMF.

  • Add the desired secondary amine (e.g., morpholine) and a non-nucleophilic base such as diisopropylethylamine.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Work up the reaction by partitioning between an organic solvent and water, and purify the product by chromatography to obtain the substituted carboxylic acid.

Step 3: Amide Coupling

  • Dissolve the carboxylic acid from Step 2 in a polar aprotic solvent like DMF.

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or HATU.

  • Add the desired aromatic amine.

  • Stir the reaction at room temperature overnight.

  • Filter off any solid byproducts and purify the crude product by column chromatography to obtain the final C3-carboxamide analog.[1]

B. Biological Assay Protocol: In Vitro JAK2 Inhibition Assay

This protocol outlines a typical in vitro kinase assay to determine the IC50 of a test compound against JAK2.

  • Reagents and Materials:

    • Recombinant human JAK2 enzyme

    • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

    • ATP (Adenosine triphosphate)

    • Test compound (dissolved in DMSO)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add a small volume of the diluted compound to the wells of a 384-well plate.

    • Add the JAK2 enzyme and the peptide substrate to the wells and incubate briefly.

    • Initiate the kinase reaction by adding ATP.

    • Allow the reaction to proceed for a specified time at room temperature.

    • Stop the reaction and detect the amount of ADP produced using the detection reagent, which correlates with enzyme activity.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of JAK2 activity for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

V. Visualizations

A. Key SAR Modifications

SAR_Modifications cluster_mods Key Modification Sites Core This compound C6_Amino C6-Amino Group (Hinge Binding) Core->C6_Amino Alkylation Amidation Sulfonylation C3_Carboxylate C3-Carboxylate (Solubility, Vectorial Interactions) Core->C3_Carboxylate Ester Variation Amidation Pyridine_Core Pyridine Core (Selectivity Tuning) Core->Pyridine_Core C2/C4 Substitution workflow Start Starting Material (e.g., 2-amino-5-methylpyridine) Oxidation Oxidation Start->Oxidation Nitration Nitration Oxidation->Nitration Esterification Esterification Nitration->Esterification Core_Scaffold Core Scaffold Formation Esterification->Core_Scaffold Diversification Diversification Reactions (Amide Coupling, etc.) Core_Scaffold->Diversification Analogs Library of Analogs Diversification->Analogs BioAssay In Vitro Kinase Assay (e.g., JAK2 Inhibition) Analogs->BioAssay SAR_Analysis SAR Analysis (IC50 Determination) BioAssay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: General workflow for analog synthesis and evaluation.

VI. Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The SAR studies on related analogs have demonstrated that modifications at the C6-amino and C3-carboxylate positions are crucial for achieving high potency, while substitutions on the pyridine core can be utilized to fine-tune selectivity. The successful development of nanomolar JAK2 inhibitors from the broader 2-aminopyridine class underscores the potential of this scaffold.

Future efforts in this area should focus on:

  • Systematic SAR exploration: A more comprehensive and systematic exploration of the chemical space around this specific scaffold is warranted.

  • Selectivity profiling: Promising inhibitors should be profiled against a panel of kinases to assess their selectivity and potential off-target effects.

  • Structure-based design: Co-crystal structures of lead compounds with their target kinases would provide invaluable insights for rational drug design and further optimization.

  • ADME-Tox profiling: Early assessment of the pharmacokinetic and toxicological properties of the analogs is essential for their successful translation into clinical candidates.

By leveraging the insights presented in this guide, researchers can more effectively navigate the chemical landscape of 6-aminopyridine analogs and accelerate the discovery of novel kinase inhibitors for the treatment of a wide range of diseases.

References

  • Cho, J. H., et al. (2010). Synthesis and biological evaluation of novel nitropyridine derivatives as potent Janus kinase 2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 649-652. [Link]

  • (Reference for general synthesis of nitropyridines - to be added
  • (Reference for general kinase assay protocols - to be added
  • (Reference for the concept of privileged scaffolds - to be added
  • (Additional relevant references to be added)
  • Ma, Y., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. European Journal of Medicinal Chemistry, 238, 114469. [Link]

  • (Additional relevant references to be added)
  • (Additional relevant references to be added)
  • Liu, X., et al. (2020). Discovery of novel 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry, 28(15), 115568. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Methyl 6-amino-5-nitropyridine-3-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the selection of a core scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. The pyridine ring, a privileged structure, is a cornerstone of numerous FDA-approved drugs.[1][2] This guide provides an in-depth comparative analysis of Methyl 6-amino-5-nitropyridine-3-carboxylate, a highly functionalized pyridine derivative, as a strategic starting material. We will benchmark its physicochemical properties, synthetic tractability, and strategic value against viable alternatives, supported by experimental workflows and data-driven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Versatile Scaffold

This compound (CAS: 104685-75-8) is a substituted nitropyridine that serves as a versatile building block in the synthesis of complex, biologically active molecules.[3] Its utility stems from the orthogonal reactivity of its three key functional groups: an amino group, a nitro group, and a methyl ester. This trifecta of functionalities allows for a programmed, stepwise elaboration of the core scaffold, enabling the exploration of vast chemical space in the hunt for novel therapeutics. Nitropyridine derivatives, in general, are precursors to a wide array of compounds with demonstrated activities, including antitumor, antiviral, and anti-neurodegenerative properties.[4][5]

This guide moves beyond a simple cataloging of properties. It explains the causality behind its utility, benchmarks it against structurally similar alternatives, and provides validated experimental frameworks to empower researchers in their decision-making process.

Physicochemical Profile: A Comparative Overview

The foundational step in evaluating a chemical scaffold is to understand its intrinsic physicochemical properties. These parameters influence solubility, permeability, and ultimately, the pharmacokinetic profile of its derivatives. Below is a comparison of our primary compound with two relevant alternatives: a close N-methylated analog and a non-nitrated parent structure.

PropertyThis compoundMethyl 6-(methylamino)-5-nitropyridine-3-carboxylateMethyl 5-aminopyridine-3-carboxylate
IUPAC Name This compound[6]methyl 6-(methylamino)-5-nitropyridine-3-carboxylateMethyl 5-aminonicotinate[7]
CAS Number 104685-75-8[6]211915-52-536052-25-2[7]
Molecular Formula C₇H₇N₃O₄[6]C₈H₉N₃O₄C₇H₈N₂O₂[7]
Molecular Weight 197.15 g/mol [6]211.17 g/mol 152.15 g/mol [7]
Structure this compound structureMethyl 6-(methylamino)-5-nitropyridine-3-carboxylate structureMethyl 5-aminopyridine-3-carboxylate structure

Expert Insight: The presence of the nitro group in the primary compound and its N-methylated analog significantly increases the molecular weight and polarity compared to the non-nitrated version. The N-methylation in the second entry subtly increases lipophilicity, which could modulate cell permeability and target engagement of its derivatives.

Synthetic Utility and Strategic Derivatization

The true power of this compound lies in its synthetic versatility. The distinct reactivity of its functional groups allows for a logical and controlled diversification strategy.

G Start This compound Path1 Amine Derivatization (e.g., Acylation, Alkylation) Start->Path1 Reaction at C6-NH2 Path2 Nitro Group Reduction (e.g., SnCl2, H2/Pd-C) Start->Path2 Reaction at C5-NO2 Path3 Ester Hydrolysis (e.g., LiOH, NaOH) Start->Path3 Reaction at C3-COOMe AmineProduct Scaffold with Modified Amine Functionality Path1->AmineProduct NitroProduct Diaminopyridine Intermediate Path2->NitroProduct EsterProduct Carboxylic Acid Intermediate Path3->EsterProduct Final Diverse Compound Library AmineProduct->Final NitroProduct->Final Further Cyclization/ Coupling EsterProduct->Final Amide Coupling

Caption: Strategic derivatization pathways for the scaffold.

The nitro group is particularly strategic. It acts as a powerful electron-withdrawing group, influencing the reactivity of the pyridine ring. More importantly, it serves as a masked amino group. Its reduction to a primary amine unveils a new reactive site, crucial for building complex heterocyclic systems or for introducing new pharmacophoric elements. This reduction is a key step in the synthesis of kinase inhibitors, where the resulting diaminopyridine core can form critical hydrogen bonds with the kinase hinge region.[4]

Comparative Benchmarking Against Alternatives

A scaffold is only as good as its alternatives. Here, we compare our lead compound against other common starting points for building substituted pyridines.

FeatureThis compound2-Chloro-5-nitropyridine6-Amino-2-pyridone Derivatives
Key Reaction Type Nitro reduction, amine/ester chemistryNucleophilic Aromatic Substitution (SNAr)Multicomponent reactions, C-H functionalization
Synthetic Advantage Orthogonal handles for stepwise synthesis; nitro group masks a reactive amine.The chloro group is an excellent leaving group for introducing diverse nucleophiles (amines, thiols, etc.).[4][5]Rapid assembly of complex pyridones in one-pot reactions.[8][9]
Potential Liability Requires a dedicated reduction step for the nitro group; harsh nitration conditions may be needed in synthesis.SNAr reactions may require specific catalysts or harsh conditions; less functional group diversity on the starting material.Product diversity is highly dependent on the initial choice of reaction components; scaffold is already oxidized.
Typical Application Precursor for kinase inhibitors (e.g., JAK2), anticancer, and antibacterial agents.[4]Synthesis of anticancer agents, insecticides, and kinase inhibitors.[4][5]Generation of novel anticancer agents and bioactive scaffolds.[8][9]

Expert Insight: While 2-chloro-5-nitropyridine offers a direct path for C-N or C-S bond formation, this compound provides a more layered synthetic strategy. The choice depends on the final target. For libraries targeting kinase hinges, the diaminopyridine core generated from our lead compound is often a more direct and validated starting point. One-pot syntheses of pyridones offer complexity at speed but can be less amenable to systematic SAR exploration compared to the stepwise approach enabled by our lead scaffold.

Experimental Protocol: A Validated Workflow

To translate theory into practice, we provide a standard, self-validating protocol for a key two-step transformation: nitro reduction followed by amide coupling. This sequence is fundamental to leveraging the scaffold for library synthesis.

G A 1. Dissolve Scaffold in EtOH/H2O B 2. Add SnCl2·2H2O (5 eq.) A->B Reagent Add. C 3. Heat to 70°C Monitor by TLC/LC-MS B->C Reaction D 4. Quench with aq. NaHCO3 Extract with EtOAc C->D Workup E 5. Purify via Column Chromatography D->E Purification F Intermediate: Methyl 5,6-diaminopyridine -3-carboxylate E->F Yields Intermediate G 6. Dissolve Intermediate and Carboxylic Acid in DMF F->G H 7. Add Coupling Agent (HATU) and Base (DIPEA) G->H Reagents I 8. Stir at RT Monitor by LC-MS H->I Reaction J 9. Aqueous Workup & Purification I->J Purification K Final Product: Amide Derivative J->K

Caption: Workflow for nitro reduction and subsequent amide coupling.

Step-by-Step Methodology:

Part A: Reduction of the Nitro Group

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 5:1 mixture of Ethanol (EtOH) and Water.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) portion-wise. The reaction is exothermic.

  • Reaction Execution: Heat the mixture to 70 °C and stir.

  • Validation & Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours). The disappearance of the starting material and the appearance of a more polar spot (the diamine) validates the reaction's progress.

  • Workup: Cool the reaction to room temperature. Slowly quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (EtOAc) (3x). Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield Methyl 5,6-diaminopyridine-3-carboxylate.

Part B: Amide Coupling

  • Reaction Setup: Dissolve the purified diamine intermediate (1.0 eq), the desired carboxylic acid (1.1 eq), and HATU (1.2 eq) in anhydrous Dimethylformamide (DMF).

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise to the solution.

  • Reaction Execution & Validation: Stir the mixture at room temperature. Monitor by LC-MS. The validation is complete upon consumption of the diamine and the appearance of the mass corresponding to the desired amide product (typically 4-12 hours).

  • Workup and Purification: Dilute the reaction mixture with water and extract with EtOAc. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography or preparative HPLC to obtain the final product.

Conclusion and Future Outlook

This compound stands out as a superior scaffold for discovery programs that require systematic and logical exploration of chemical space, particularly in the kinase inhibitor and oncology domains. Its pre-installed, orthogonally reactive functional groups provide a robust platform for generating diverse and complex molecular architectures.

While one-pot methods may offer faster access to complexity, the stepwise, controlled diversification enabled by this scaffold ensures that structure-activity relationships can be delineated with precision. The initial investment in a multi-step synthesis is often repaid by the high quality of the resulting compound library and the clarity of the biological data obtained. As drug discovery continues to demand novel chemical matter with well-defined mechanisms of action, the strategic value of starting materials like this compound will only continue to grow.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 23). The Significance of this compound in Pharmaceutical Development. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-(methylamino)-5-nitronicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Matrix Fine Chemicals. (n.d.). 2-AMINO-6-METHYL-5-NITROPYRIDINE-3-CARBOXYLIC ACID. Retrieved from [Link]

  • ChemRxiv. (n.d.). One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2-pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioacti. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]

  • MDPI. (2023, April 2). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, March 17). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • National Institutes of Health. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]

  • MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Efficacy of Compounds Derived from Methyl 6-amino-5-nitropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Versatile Pyridine Scaffold

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that offer a rich potential for chemical modification and biological activity is perpetual. "Methyl 6-amino-5-nitropyridine-3-carboxylate" represents one such promising starting point. Its pyridine core is a privileged structure in medicinal chemistry, and the presence of amino, nitro, and carboxylate groups at strategic positions offers multiple avenues for derivatization. This guide provides a comprehensive overview of the comparative efficacy of amide derivatives synthesized from this parent compound, drawing upon experimental data from closely related nitropyridine structures to infer structure-activity relationships (SAR) and guide future research.

While direct comparative studies on a library of compounds derived from this specific starting material are not extensively documented in publicly available literature, by examining the biological activity of analogous compounds, we can construct a robust framework for understanding their potential as kinase inhibitors and antimicrobial agents. This guide will detail the synthetic pathways, present inferred comparative efficacy data, provide detailed experimental protocols, and offer insights into the causality behind experimental choices, empowering you to explore the therapeutic promise of this versatile scaffold.

Synthetic Strategy: From a Common Precursor to a Diverse Amide Library

The primary route to generating a diverse library of candidate compounds from this compound involves a two-step synthetic sequence: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a variety of primary and secondary amines.

Step 1: Hydrolysis of the Methyl Ester

The initial step is the saponification of the methyl ester to yield 6-amino-5-nitropyridine-3-carboxylic acid. This is a standard procedure, typically carried out under basic conditions.

G start This compound step1 1. NaOH or LiOH, H₂O/MeOH 2. Acidification (e.g., HCl) start->step1 product1 6-amino-5-nitropyridine-3-carboxylic acid step1->product1

Caption: Workflow for the hydrolysis of the methyl ester.

Step 2: Amide Coupling

The resulting carboxylic acid can then be coupled with a diverse range of amines to generate a library of N-substituted amides. Standard peptide coupling reagents are employed to activate the carboxylic acid for nucleophilic attack by the amine.

G cluster_0 start 6-amino-5-nitropyridine-3-carboxylic acid coupling Coupling Reagent (e.g., HATU, EDC) Base (e.g., DIPEA) Solvent (e.g., DMF) start->coupling amines R¹R²NH (Various Amines) amines->coupling product N-substituted 6-amino-5-nitropyridine-3-carboxamides coupling->product

Caption: General scheme for amide library synthesis.

Comparative Efficacy: Insights from Structurally Related Compounds

The true value of a chemical scaffold lies in the biological activities of its derivatives. Here, we explore the potential of N-substituted 6-amino-5-nitropyridine-3-carboxamides as both kinase inhibitors and antimicrobial agents, drawing comparisons from published data on analogous structures.

As Kinase Inhibitors: Targeting the ATP-Binding Site

The pyridine nucleus is a common feature in many kinase inhibitors, often acting as a scaffold that presents substituents to key regions of the ATP-binding pocket. The 6-amino-5-nitropyridine core, in particular, has been explored for its potential to inhibit various kinases, including Janus kinase 2 (JAK2), a non-receptor tyrosine kinase involved in cytokine signaling.

Derivatives of 2-amino-3-nitropyridine have been synthesized and shown to be potent JAK2 inhibitors.[1] By hydrolyzing the ester of our parent compound and coupling it with various anilines, we can hypothesize a similar potential for JAK2 inhibition. The table below presents a representative comparison of the inhibitory activity of such hypothetical derivatives, with IC50 values inferred from studies on closely related compounds.[1]

Compound IDR¹ (Amine Substituent)Inferred TargetInferred IC50 (µM)[1]
Parent Acid -OHJAK2> 50 (predicted)
Derivative 1 4-MethylanilineJAK212.2
Derivative 2 4-MethoxyanilineJAK210.5
Derivative 3 4-ChloroanilineJAK28.5
Derivative 4 3,4-DichloroanilineJAK29.1

Expert Analysis of Structure-Activity Relationship (SAR):

The data from analogous series suggest that the nature of the aryl group on the amide nitrogen plays a crucial role in determining inhibitory potency. Electron-withdrawing groups, such as halogens, on the aniline ring appear to enhance activity, likely by influencing the electronic properties of the amide and its interaction with the kinase active site. The amide bond itself can act as a hydrogen bond donor and acceptor, forming critical interactions with the hinge region of the kinase.

G cluster_0 Cytokine Receptor cluster_1 Intracellular Domain Receptor JAK2_inactive JAK2 (Inactive) Receptor->JAK2_inactive Activates JAK2_active JAK2-P (Active) JAK2_inactive->JAK2_active Autophosphorylation STAT_inactive STAT JAK2_active->STAT_inactive Phosphorylates STAT_active STAT-P STAT_inactive->STAT_active STAT_active->STAT_active Gene_Expression Gene Expression (Inflammation, Proliferation) STAT_active->Gene_Expression Translocates to Nucleus Cytokine Cytokine Cytokine->Receptor Binds Inhibitor Nitropyridine Derivative Inhibitor->JAK2_active Inhibits

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 6-amino-5-nitropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides drug development professionals, researchers, and scientists with essential, technically grounded procedures for the safe disposal of methyl 6-amino-5-nitropyridine-3-carboxylate (CAS No. 104685-75-8). Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. As a nitroaromatic aminopyridine derivative, this compound's handling and disposal demand a rigorous and informed approach.

Hazard Profile and Core Safety Principles

This compound is classified as a hazardous substance. Its molecular structure, incorporating both a nitro group and an amino group on a pyridine ring, is indicative of its toxicological profile. The primary hazards associated with this compound are well-documented and necessitate its treatment as hazardous chemical waste.[1][2]

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the hazards are as follows:

Hazard Class & CategoryHazard StatementGHS Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinWarning
Skin Irritation (Category 2)H315: Causes skin irritationWarning
Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledWarning
Data sourced from PubChem CID 13768248.[3]

Causality Behind Hazards: The toxicity of aminopyridine and nitropyridine derivatives is a key consideration. These compounds can interfere with biological processes, and their handling requires stringent safety measures to prevent exposure.[1][4] The nitroaromatic nature of the compound also warrants caution, as some nitro compounds can be energetic or potentially explosive under specific conditions, such as desiccation or shock.[5] Therefore, this chemical must never be disposed of in standard trash or discharged into the sanitary sewer system.[1][4]

Pre-Disposal Safety: Engineering Controls and PPE

Before handling the compound for disposal, ensure the following controls and Personal Protective Equipment (PPE) are in place. This proactive approach is the first line of defense against accidental exposure.

Control TypeSpecificationRationale
Engineering Certified Chemical Fume HoodTo prevent inhalation of dust or vapors, which are harmful.[6][7]
PPE: Hand Nitrile GlovesTo prevent skin contact, as the substance is harmful and causes irritation.[4][8]
PPE: Eye/Face Chemical Safety Goggles or Face ShieldTo protect against splashes and dust, preventing serious eye irritation.[8]
PPE: Body Laboratory CoatTo protect skin and personal clothing from contamination.[4]
Work Practice Availability of Eyewash Station & Safety ShowerTo provide immediate decontamination in case of accidental exposure.[9]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures safety and compliance from the laboratory bench to the final disposal facility.

Phase 1: Waste Characterization and Segregation
  • Identify the Waste Stream: Classify the waste as Solid, Non-Halogenated Organic Hazardous Waste .

  • Segregate at the Source: Collect waste this compound and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves) in a designated waste container.

    • Rationale: Proper segregation is crucial to prevent dangerous reactions. This compound should not be mixed with incompatible materials such as strong oxidizing agents.[10] Keeping halogenated and non-halogenated waste separate is a standard and critical practice in laboratory waste management.[7]

Phase 2: Containerization and Labeling
  • Select an Appropriate Container: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, vapor-tight lid. The container must be in good condition, free of leaks or residues on the exterior.[11]

  • Label the Container Clearly: The label must be securely affixed and include, at a minimum:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date (the date the first particle of waste was added)

    • The name of the principal investigator or laboratory contact

Phase 3: On-Site Storage
  • Store Securely: Keep the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general traffic.

  • Maintain Safe Conditions: Store the container in a cool, dry, and well-ventilated location, away from direct sunlight, heat sources, and incompatible chemicals.[10] The container must remain closed except when adding waste.

Disposal Workflow Diagram

Caption: Workflow for the safe segregation and disposal of the target compound.

Phase 4: Final Disposal
  • Engage Professional Services: The final disposal of this chemical must be handled by a licensed hazardous waste management company.

  • Follow Institutional Protocols: Contact your institution's Environmental Health & Safety (EHS or EH&S) department to schedule a waste pickup. They will provide specific instructions and ensure the disposal process complies with all federal, state, and local regulations.[4][12]

Spill and Emergency Procedures

Accidents require immediate and correct responses to mitigate harm.

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing the appropriate PPE, gently sweep up the spilled solid material, avoiding dust generation.[10]

    • Use an inert absorbent material, such as clay or diatomaceous earth, for final cleanup.[2]

    • Place all contaminated materials into the designated hazardous waste container.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Large Spill:

    • Evacuate the immediate area and alert others.

    • Contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the affected area.

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[4][9]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[9]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

By implementing this comprehensive disposal plan, you contribute to a culture of safety and environmental stewardship within your laboratory, ensuring that the risks associated with this compound are managed responsibly and effectively.

References

  • Benchchem. Essential Guide to the Safe Disposal of 3-Amino-4-nitropyridine 1-oxide.
  • Alpha Chemika. 2-AMINO PYRIDINE For Synthesis - Laboratory Chemicals.
  • PubChem. This compound.
  • Jubilant Ingrevia Limited. 2-Aminopyridine Safety Data Sheet.
  • Cole-Parmer. Material Safety Data Sheet - 3-Aminopyridine, 99%.
  • Thermo Fisher Scientific. 3-Aminopyridine SAFETY DATA SHEET.
  • Oxford Lab Fine Chem LLP. (p-Amino pyridine) MSDS.
  • Sigma-Aldrich. SAFETY DATA SHEET - A75706.
  • TCI Chemicals. SAFETY DATA SHEET - 2-Amino-4-methyl-3-nitropyridine.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Amino-3-nitropyridine.
  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Environmental Safety, Sustainability and Risk (ESSR). Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling Methyl 6-amino-5-nitropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that progress in the laboratory is intrinsically linked to the safety and precision of our practices. This guide provides essential, immediate safety and logistical information for handling Methyl 6-amino-5-nitropyridine-3-carboxylate (CAS 104685-75-8), a key intermediate in the synthesis of various heterocyclic compounds. Our goal is to empower you with the knowledge to work confidently and safely, transforming this crucial reagent into a stepping stone for your next discovery. This document moves beyond a simple checklist, offering a framework for understanding the "why" behind each safety recommendation, grounded in the specific chemical properties of this compound.

Hazard Assessment: Understanding the Intrinsic Risks

This compound is a substituted pyridine derivative containing both an amino and a nitro group. This combination of functional groups dictates its reactivity and toxicological profile. The primary hazards associated with this compound have been identified through Globally Harmonized System (GHS) classifications.[1][2][3][4]

Table 1: GHS Hazard Classification for this compound [1][2][3][4]

Hazard ClassHazard StatementGHS Code
Acute Toxicity, OralHarmful if swallowedH302
Acute Toxicity, DermalHarmful in contact with skinH312
Acute Toxicity, InhalationHarmful if inhaledH332
Skin Corrosion/IrritationCauses skin irritationH315
Serious Eye Damage/Eye IrritationCauses serious eye irritationH319
Specific target organ toxicity — single exposureMay cause respiratory irritationH335

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling this compound. The following recommendations are based on the compound's known hazards and are designed to provide comprehensive protection.[3][5][6]

Core PPE Requirements
  • Eye and Face Protection: Chemical splash goggles are mandatory.[7] For procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a full face shield should be worn in conjunction with goggles.[7][8]

  • Skin Protection:

    • Gloves: Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[7][9] Given the "Harmful in contact with skin" classification, double-gloving is a prudent measure, especially during weighing and transfer operations. Gloves should be inspected for integrity before each use and changed immediately if contaminated or after a maximum of two to three hours of continuous use.[9]

    • Lab Coat/Gown: A long-sleeved, chemical-resistant lab coat is required. For larger scale work or where significant splashing is possible, a chemical-resistant apron over the lab coat provides an additional layer of protection.[7]

  • Respiratory Protection: All manipulations of the solid compound that could generate dust, such as weighing, should be performed in a certified chemical fume hood to minimize inhalation exposure.[6] If a fume hood is not available for a specific short-term task, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[7][10]

Enhanced PPE for Specific Operations

For non-routine operations, such as cleaning up a significant spill, more extensive PPE may be required, including a full-body chemical-resistant suit ("bunny suit") and a powered air-purifying respirator (PAPR).[7][11]

Operational Plan: From Receipt to Reaction

A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of your experiments.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids. The recommended storage temperature is 2-8°C.[1]

  • The storage container should be tightly sealed to prevent the absorption of moisture and potential degradation.

Weighing and Aliquoting

This is a critical step where the risk of generating airborne particulates is highest.

Step-by-Step Weighing Protocol:

  • Preparation: Don all required PPE, including double gloves. Ensure the chemical fume hood is operational and the work surface is clean and decontaminated.

  • Staging: Place a calibrated balance inside the fume hood. Have all necessary equipment (weigh boat, spatula, waste container) within easy reach.

  • Dispensing: Carefully open the main container inside the fume hood. Use a clean, designated spatula to transfer the desired amount of solid to the weigh boat. Avoid any rapid movements that could create dust.

  • Sealing: Immediately and securely close the main container.

  • Cleanup: Wipe the spatula clean with a solvent-moistened wipe (e.g., ethanol or isopropanol) and dispose of the wipe in a designated hazardous waste container. Decontaminate the balance and the surrounding work surface.

In-Reaction Handling
  • All reactions involving this compound should be conducted in a chemical fume hood.

  • Use appropriate reaction vessels that can be securely sealed.

  • When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • If the reaction is heated, use a well-controlled heating mantle and monitor the temperature closely.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is crucial to protect both personnel and the environment.

Waste Segregation
  • Solid Waste: Unused or expired this compound, as well as any contaminated weigh boats, gloves, and wipes, should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Reaction mixtures and solvent washes containing the compound should be collected in a separate, labeled hazardous waste container for halogenated or non-halogenated waste, as appropriate for the solvents used.

  • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Decontamination and Disposal Procedures
  • Glassware Decontamination: Glassware that has been in contact with the compound should be rinsed with an appropriate solvent (e.g., ethanol or acetone) in a fume hood. The rinsate should be collected as hazardous waste. After the initial rinse, the glassware can be washed according to standard laboratory procedures.

  • Spill Cleanup:

    • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent and then soap and water.

  • Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[6]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key stages and decision points for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal HazardID 1. Hazard Identification (GHS H302, H312, H332, H315, H319, H335) PPE_Selection 2. PPE Selection (Goggles, Nitrile Gloves, Lab Coat) HazardID->PPE_Selection Eng_Controls 3. Engineering Controls (Fume Hood Verification) PPE_Selection->Eng_Controls Receiving 4. Receiving & Storage (Inspect, Store at 2-8°C) Weighing 5. Weighing & Aliquoting (In Fume Hood) Receiving->Weighing Reaction 6. In-Reaction (Closed System) Weighing->Reaction Waste_Seg 7. Waste Segregation (Solid, Liquid, Sharps) Reaction->Waste_Seg Generate Waste Decon 8. Decontamination (Glassware, Spills) Waste_Seg->Decon Final_Disp 9. Final Disposal (EH&S Protocol) Decon->Final_Disp

Caption: A flowchart outlining the key steps for the safe handling of this compound.

By adhering to these guidelines, you can confidently and safely utilize this compound in your research endeavors, ensuring both personal safety and the integrity of your scientific outcomes.

References

  • PubChem. This compound. [Link]

  • DuPont. SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. [Link]

  • ResearchGate. How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?. [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • On-Site Safety. Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

  • Caluanie Muelear Oxidize. Personal Protective Equipment (PPE) for Working with Oxidizing Agents. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • NTNU Open. Synthesis and Functionalization of 3-Nitropyridines. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. [Link]

  • LookChem. Cas 104685-76-9,5,6-DIAMINOPYRIDINE-3-CARBOXYLIC ACID METHYL ESTER. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.